Dehydro Amlodipine Oxalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5.C2H2O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;3-1(4)2(5)6/h5-8H,4,9-11,22H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHKAMHZXZAAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675661 | |
| Record name | Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216406-90-4 | |
| Record name | Oxalic acid--3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Dehydro Amlodipine Oxalate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dehydro Amlodipine Oxalate, a significant impurity and degradation product of the widely prescribed antihypertensive drug, Amlodipine. Understanding the chemical properties, formation pathways, and analytical methodologies for this compound is critical for ensuring the quality, safety, and efficacy of Amlodipine drug products.
Chemical Structure and Identification
This compound is the oxalate salt of the pyridine derivative of Amlodipine. The core structural change from Amlodipine is the oxidation of the 1,4-dihydropyridine ring to a more stable aromatic pyridine ring.[1][2] This transformation is a key aspect of Amlodipine's degradation profile.
Chemical Name: 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid[3][4][5]
CAS Number: 1216406-90-4[2][3][4][5][6][7][8][9][10]
Molecular Formula: C₂₂H₂₅ClN₂O₉ (or C₂₀H₂₃ClN₂O₅ · C₂H₂O₄)[3][4][5][6][7][9][11]
Molecular Weight: 496.89 g/mol [3][5][6][7][9][11]
Chemical Structure:
-
SMILES: CCOC(=O)c1c(COCCN)nc(C)c(C(=O)OC)c1c2ccccc2Cl.OC(=O)C(=O)O[3][5][8]
-
InChI: InChI=1S/C20H23ClN2O5.C2H2O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;3-1(4)2(5)6/h5-8H,4,9-11,22H2,1-3H3;(H,3,4)(H,5,6)[3][4][5]
Formation and Degradation Pathways
This compound can be formed through two primary routes: as a byproduct during the synthesis of Amlodipine and as a degradation product of Amlodipine under various stress conditions.[1][2]
Synthesis Impurity
During the multi-step synthesis of Amlodipine, oxidation of the dihydropyridine ring can occur, leading to the formation of Dehydro Amlodipine.[1][2] Subsequent treatment with oxalic acid, which is often used for salt formation to improve stability or solubility, results in this compound.[1][2]
Degradation Product
Amlodipine is susceptible to degradation, particularly through oxidation and photolysis.[1][2] The formation of Dehydro Amlodipine is a primary degradation pathway.
-
Oxidative Degradation: Amlodipine is highly susceptible to oxidative stress. Forced degradation studies have consistently shown that exposure to oxidizing agents, such as hydrogen peroxide, leads to the formation of its dehydro derivative.[1][2] This process involves the oxidation of the dihydropyridine ring to a pyridine ring and is often accelerated at elevated temperatures.[1][2]
-
Photodegradation: The pyridine derivative of Amlodipine has been identified as a primary photoproduct.[1]
The logical pathway for the formation of this compound from Amlodipine is illustrated in the diagram below.
Caption: Formation pathway of this compound.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of Amlodipine and the conditions under which Dehydro Amlodipine is formed. The table below summarizes quantitative data from various stress conditions.
| Stress Condition | Amlodipine Degradation (%) | Key Degradation Product | Reference |
| 3% H₂O₂ at 80°C for 6 hours | 80.1% | Dehydro Amlodipine derivative | [2][3][8] |
| 5 M HCl at 80°C for 6 hours | 75.2% | Dehydro Amlodipine derivative | [3][8] |
| 5 M NaOH at 80°C for 6 hours | Total Degradation | C₁₅H₁₆NOCl | [3][8] |
| 30% H₂O₂ | 20% | Dehydro Amlodipine (Impurity D) | [6] |
| Acidic Medium (unspecified) | 60% | Dehydro Amlodipine derivative | [6] |
| Basic Medium (unspecified) | 25% | Not specified | [6] |
| Photostability Chamber (14 days) | 32.2% | Not specified | [3][8] |
Experimental Protocols
Forced Degradation of Amlodipine Besylate
This protocol outlines the procedure to induce the degradation of Amlodipine to form its dehydro derivative under oxidative conditions.
Materials:
-
Amlodipine Besylate
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Methanol
-
Water
-
Volumetric flasks
-
Pipettes
-
Heating apparatus (e.g., water bath or oven)
Procedure:
-
Prepare Amlodipine Stock Solution: Accurately weigh and dissolve Amlodipine Besylate in a suitable solvent (e.g., a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Sample Preparation for Analysis:
-
After the specified duration, cool the solution to room temperature.
-
Dilute the stressed sample with the mobile phase to a suitable concentration for analysis.
-
HPLC Method for the Analysis of Dehydro Amlodipine
This protocol provides a stability-indicating HPLC method for the separation and quantification of Amlodipine and its degradation products, including Dehydro Amlodipine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol: Water (80:20 v/v)[12] or a gradient with ammonium hydroxide in water and methanol[4] |
| Flow Rate | 1.0 mL/min[8][12][13] |
| Detection Wavelength | 237 nm or 238 nm[1][4][8][12] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared standard and stressed sample solutions into the HPLC system.
-
Data Acquisition: Record the chromatograms.
-
Analysis: Identify the peaks corresponding to Amlodipine and Dehydro Amlodipine based on their retention times compared to a reference standard. Calculate the percentage of degradation by comparing the peak area of Amlodipine in the stressed sample to that of an unstressed control sample.[1]
The general workflow for the analysis of this compound is depicted in the following diagram.
Caption: General workflow for the analysis of Dehydro Amlodipine.
Conclusion
A thorough understanding of the chemical structure, formation, and analytical detection of this compound is indispensable for pharmaceutical scientists and researchers. This guide provides a foundational overview to aid in the development of robust control strategies for this critical impurity, ultimately ensuring the quality and safety of Amlodipine-containing medications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1216406-90-4 | Benchchem [benchchem.com]
- 3. [PDF] Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. This compound [drugfuture.com]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. jchr.org [jchr.org]
- 13. Efficient validated method of HPLC to determine amlodipine in combinated dosage form containing amlodipine, enalapril and bisoprolol and in vitro dissolution studies with in vitro/ in vivo correlation [pharmacia.pensoft.net]
Dehydro Amlodipine Oxalate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Amlodipine Oxalate is a prominent impurity associated with the synthesis and degradation of Amlodipine, a widely used calcium channel blocker for treating hypertension and angina.[1][2] Its presence is a critical quality attribute monitored by regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), where it is designated as Amlodipine EP Impurity D and Amlodipine USP Related Compound A, respectively.[3][4] Understanding the formation, properties, and analytical protocols for this impurity is paramount for ensuring the safety, efficacy, and stability of Amlodipine drug products.[5]
Core Properties and Identification
This compound is the oxalate salt of Dehydro Amlodipine, the pyridine derivative of Amlodipine.[3] Key identifiers and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid | [4][6] |
| Synonyms | Amlodipine EP Impurity D Oxalate Salt, Amlodipine USP Related Compound A | [3][4] |
| CAS Number | 1216406-90-4 | [1][4] |
| Alternate CAS (Free Base) | 113994-41-5 | [3][4] |
| Molecular Formula | C22H25ClN2O9 | [1][7] |
| Molecular Weight | 496.89 g/mol | [1][4] |
| Exact Mass | 496.12500 | [8] |
| Purity | >95% (HPLC) | [9] |
Formation Pathways
The formation of this compound can occur through two primary routes: as a byproduct during the synthesis of Amlodipine and as a degradation product of Amlodipine under various stress conditions.[3] The fundamental chemical transformation involves the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable aromatic pyridine ring.[2][3]
1. Synthesis Impurity: During the multi-step synthesis of Amlodipine, reaction conditions or the presence of oxidizing agents can lead to the unintended oxidation of the dihydropyridine ring, forming Dehydro Amlodipine.[3] Subsequent treatment with oxalic acid, often used for salt formation to improve stability or solubility, results in the crystallization of this compound.[3][10]
2. Degradation Product: Amlodipine is susceptible to degradation, particularly under oxidative, acidic, and photolytic stress.[2][5] Forced degradation studies consistently demonstrate that exposure to oxidizing agents like hydrogen peroxide, acidic conditions, or light leads to the aromatization of the dihydropyridine ring, forming Dehydro Amlodipine (Impurity D) as a major degradant.[2][11][12]
Quantitative Data from Forced Degradation Studies
Forced degradation studies are instrumental in understanding the stability of Amlodipine and the conditions that promote the formation of Dehydro Amlodipine. The following table summarizes findings from various studies.
| Stress Condition | Parameters | Degradation of Amlodipine (%) | Key Degradation Product Identified | Reference |
| Acid Hydrolysis | 5 M HCl at 80°C for 6 hours | 75.2% | Dehydro Amlodipine derivative | [2][12] |
| 0.1 M HCl at ambient temp. for 3 days | ~1% | - | [13] | |
| Base Hydrolysis | 5 M NaOH at 80°C for 6 hours | ~100% | C15H16NOCl (total degradation) | [12] |
| 0.1 M NaOH at ambient temp. for 3 days | 43% | - | [13] | |
| Oxidative | 3% H2O2 in Methanol (80:20) at 80°C for 6 hours | 80.1% | Dehydro Amlodipine derivative | [3][12] |
| 30% H2O2 | 20% | Impurity D (Dehydro Amlodipine) | [2][11] | |
| Photolytic | 1.2 million lux hours (Vis) & 200 W-h/m² (UVA) | 5% | - | [13] |
| 14 days in photostability chamber | 32.2% | Pyridine derivative | [2][12] | |
| Thermal (Solid) | 105°C for 3 days | No significant degradation | - | [13] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on Amlodipine to investigate the formation of Dehydro Amlodipine and other degradants.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Amlodipine Besylate in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[5]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl for moderate conditions or 5 M HCl for harsh conditions). The mixture can be kept at room temperature or heated (e.g., 80°C) for a specified duration.[14] After the stress period, cool the solution if necessary and neutralize it with an appropriate amount of a basic solution (e.g., NaOH).[5]
-
Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH for moderate conditions or 5 M NaOH for harsh conditions). Similar to acid hydrolysis, the mixture can be maintained at room temperature or heated.[14] After the specified time, cool and neutralize with an acidic solution (e.g., HCl).[14]
-
Oxidative Degradation: Mix the stock solution with a hydrogen peroxide (H₂O₂) solution (e.g., 3%). The reaction can be carried out at room temperature or elevated temperatures.[14]
-
Photodegradation: Expose the Amlodipine solution in a photostability chamber to controlled UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5]
-
Thermal Degradation: Store the solid Amlodipine drug substance in a temperature-controlled oven at elevated temperatures (e.g., 105°C) for a defined period.[13]
3. Sample Preparation for Analysis:
-
For all stressed samples, dilute the final solution with the mobile phase to a suitable concentration for analysis.[14]
4. Chromatographic Analysis:
-
Analyze the stressed and unstressed (control) samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[5]
-
Inject the prepared solutions and record the chromatograms.[5]
5. Data Analysis:
-
Identify the peaks corresponding to Amlodipine and its degradation products based on their retention times compared to reference standards.
-
Calculate the percentage of degradation by comparing the peak area of Amlodipine in the stressed samples to that of the unstressed control sample.[5]
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1216406-90-4 | Benchchem [benchchem.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound | CAS#:1216406-90-4 | Chemsrc [chemsrc.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. WO2005023769A1 - Process for the preparation of amlodipine salts - Google Patents [patents.google.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Formation Mechanism of Dehydro Amlodipine Oxalate from Amlodipine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of Dehydro Amlodipine Oxalate, a significant degradation product and process impurity of the widely prescribed antihypertensive drug, Amlodipine. Understanding the mechanisms leading to its formation is critical for ensuring the quality, stability, and safety of Amlodipine drug products. This document details the primary formation pathways, summarizes quantitative data from forced degradation studies, presents detailed experimental protocols for analysis, and visualizes the core chemical transformations and analytical workflows.
Introduction to Amlodipine and its Stability
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is susceptible to degradation under various conditions. Its chemical structure, particularly the 1,4-dihydropyridine ring, is the primary site of lability.[1][2] Degradation can lead to the formation of several impurities, with Dehydro Amlodipine being a prominent example.[1][3] This impurity, also known as Amlodipine Impurity D, is formed through the aromatization of the dihydropyridine ring to a pyridine ring.[1][4] The subsequent reaction of Dehydro Amlodipine with oxalic acid results in the formation of this compound. The presence of these impurities can impact the therapeutic efficacy and safety of the drug product.[5]
Formation Pathways of Dehydro Amlodipine
The conversion of Amlodipine to its dehydro derivative is primarily an oxidative process.[1][6] This transformation can occur under several conditions, both during the manufacturing process and throughout the shelf life of the drug product.
Oxidative stress is a major contributor to the formation of Dehydro Amlodipine.[1][6] Forced degradation studies have demonstrated that exposure of Amlodipine to oxidizing agents, such as hydrogen peroxide, leads to significant formation of the pyridine derivative.[1][7][8] This process involves the removal of two hydrogen atoms from the dihydropyridine ring, resulting in a more stable aromatic pyridine structure.[6][9]
Amlodipine is known to be unstable in acidic conditions.[1][3] In the presence of acid, the dihydropyridine ring of Amlodipine undergoes oxidation to form the pyridine derivative, Dehydro Amlodipine.[1][7] This degradation pathway is significant and has been observed in numerous forced degradation studies.
Exposure to light, particularly UV radiation, is another critical factor in the degradation of Amlodipine.[3][9] Photolytic degradation also leads to the aromatization of the dihydropyridine ring, forming Dehydro Amlodipine as a primary photoproduct.[3][10] The photosensitivity of 1,4-dihydropyridine compounds is a well-documented phenomenon.[9]
Dehydro Amlodipine can also be generated as a process-related impurity during the synthesis of Amlodipine.[4][6] Incomplete reduction or unintended oxidation during the manufacturing steps can lead to the presence of this impurity in the final active pharmaceutical ingredient (API).[6]
Formation of this compound
This compound is formed when Dehydro Amlodipine is treated with oxalic acid.[6][11] Oxalic acid is often used in the pharmaceutical industry to form salts of basic compounds. This process can be an intentional step to isolate and purify the impurity or an unintentional reaction if oxalic acid is present.
Diagram: Formation Pathway of this compound
Caption: Chemical transformation pathway from Amlodipine to this compound.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. The following table summarizes results from various studies on Amlodipine, highlighting the extent of degradation under different stress conditions and the formation of Dehydro Amlodipine.
| Stress Condition | Reagents and Conditions | Degradation of Amlodipine (%) | Primary Degradation Product(s) | Reference(s) |
| Acidic Hydrolysis | 5 mol/L HCl at 80°C for 6 hours | 75.2% | Dehydro Amlodipine (Impurity D) | [1][7] |
| Acidic medium (unspecified) | ~60% | Dehydro Amlodipine (Impurity D) | [1][8] | |
| Alkaline Hydrolysis | 5 mol/L NaOH at 80°C for 6 hours | 100% | C₁₅H₁₆NOCl | [7] |
| 0.1 M NaOH | 43% | Not specified | [1] | |
| Oxidative Degradation | 3% H₂O₂ at 80°C for 6 hours | 80.1% | Dehydro Amlodipine (Impurity D) | [1][7] |
| 30% H₂O₂ | 20% | Dehydro Amlodipine (Impurity D) | [1][8] | |
| Photodegradation | Photostability chamber for 14 days | 32.2% | Dehydro Amlodipine (Pyridine derivative) | [1][7] |
| UV and visible radiation for 15 days (tablets) | 22.38% (UV), 19.89% (Visible) | Dehydro Amlodipine (Pyridine derivative) | [1] |
Note: The percentage of degradation can vary based on the specific experimental conditions.
Experimental Protocols
The identification and quantification of this compound require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
Objective: To induce the degradation of Amlodipine under various stress conditions to identify and quantify degradation products, including Dehydro Amlodipine.
Materials:
-
Amlodipine Besylate reference standard
-
Hydrochloric acid (e.g., 1 M and 5 M)
-
Sodium hydroxide (e.g., 0.1 M and 5 M)
-
Hydrogen peroxide (e.g., 3% and 30%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Amlodipine Besylate in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.[3]
-
Acid Hydrolysis: To a portion of the stock solution, add an equal volume of hydrochloric acid solution (e.g., 5 M HCl). Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[7] After cooling, neutralize the solution with a suitable base (e.g., 5 M NaOH) and dilute to a final concentration for HPLC analysis.
-
Alkaline Hydrolysis: To another portion of the stock solution, add an equal volume of sodium hydroxide solution (e.g., 5 M NaOH). Heat the mixture under the same conditions as the acid hydrolysis.[7] After cooling, neutralize with a suitable acid (e.g., 5 M HCl) and dilute for analysis.
-
Oxidative Degradation: Treat a portion of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Heat the mixture as described above.[7] Dilute the resulting solution for HPLC analysis.
-
Photodegradation: Expose a solution of Amlodipine Besylate in a photostability chamber to controlled light conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3] A control sample should be kept in the dark under the same temperature conditions.
-
Thermal Degradation: Expose a solid sample of Amlodipine Besylate to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period.[8] Dissolve the sample in a suitable solvent for analysis.
Objective: To separate and quantify Amlodipine and its degradation products, including Dehydro Amlodipine.
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 250 x 4.0 mm, 5 µm)[12]
-
Mobile Phase: A mixture of a buffer (e.g., 0.04 M sodium dihydrogen phosphate monohydrate, pH 4.0) and an organic solvent (e.g., ethanol or acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[12]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: Ambient or controlled (e.g., 30°C)[3]
-
Injection Volume: 20 µL[3]
Procedure:
-
Preparation of Standard and Sample Solutions: Prepare standard solutions of Amlodipine and, if available, Dehydro Amlodipine in the mobile phase. Dilute the samples from the forced degradation studies to a suitable concentration with the mobile phase.[3]
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.[3]
-
Data Analysis: Identify the peaks corresponding to Amlodipine and Dehydro Amlodipine based on their retention times compared to the standards. Calculate the percentage of degradation and the amount of each impurity formed.[3]
Diagram: Experimental Workflow for Amlodipine Degradation Studies
Caption: Workflow for conducting and analyzing forced degradation studies of Amlodipine.
Conclusion
The formation of this compound is a critical consideration in the development and manufacturing of Amlodipine drug products. The primary precursor, Dehydro Amlodipine, is formed through the oxidation of the dihydropyridine ring of Amlodipine under oxidative, acidic, and photolytic stress conditions, as well as potentially during synthesis. The subsequent reaction with oxalic acid yields the oxalate salt. A thorough understanding of these formation mechanisms, coupled with robust analytical methods for detection and quantification, is essential for controlling the impurity profile of Amlodipine and ensuring its quality, safety, and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 3. benchchem.com [benchchem.com]
- 4. CAS 113994-41-5: Dehydro Amlodipine (Amlodipine Impurity D) [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1216406-90-4 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 13. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
Dehydro Amlodipine Oxalate: A Critical Degradation Product of Amlodipine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine, a widely prescribed long-acting calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] As with any pharmaceutical agent, ensuring its stability, safety, and efficacy throughout its shelf life is paramount. Amlodipine's chemical structure, specifically its dihydropyridine ring, makes it susceptible to degradation under various stress conditions. One of the most significant degradation products is the oxidized form, commonly known as Dehydro Amlodipine.[2][3] This guide provides a comprehensive technical overview of Dehydro Amlodipine, with a specific focus on its oxalate salt form, which serves as a critical reference standard in analytical testing. We will delve into its formation pathways, present quantitative data from forced degradation studies, detail experimental protocols for its identification and quantification, and visualize the underlying processes.
Dehydro Amlodipine is recognized by major pharmacopeias as Amlodipine EP Impurity D (European Pharmacopoeia) and Amlodipine USP Related Compound A (United States Pharmacopeia).[2][4] Its presence in Amlodipine drug substances and products is strictly monitored to ensure that it does not exceed established safety thresholds. The formation of this impurity is a key indicator of the drug's stability and can be influenced by manufacturing processes, formulation excipients, and storage conditions.[2] Dehydro Amlodipine Oxalate is a stable salt form of this impurity, making it suitable for use as a reference standard in analytical laboratories for accurate identification and quantification.[4][5][6]
Formation of Dehydro Amlodipine
Dehydro Amlodipine is primarily formed through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable pyridine ring.[2] This transformation can be induced by various stress conditions, as demonstrated in forced degradation studies.
Degradation Pathways
Forced degradation studies are a regulatory requirement designed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7] These studies intentionally expose the drug to harsh conditions to accelerate its degradation. The primary pathways leading to the formation of Dehydro Amlodipine are:
-
Oxidative Degradation: This is the most direct pathway for the formation of Dehydro Amlodipine. Exposure to oxidizing agents, such as hydrogen peroxide, readily converts the dihydropyridine ring to a pyridine ring.[2][8]
-
Acidic Hydrolysis: In acidic conditions, Amlodipine shows significant degradation.[3][8][9] One of the major degradation products formed under acidic stress is Dehydro Amlodipine.[3]
-
Photodegradation: Amlodipine is known to be photosensitive. Exposure to light, particularly UV light, can also lead to the formation of Dehydro Amlodipine.[3][10]
-
Alkaline Hydrolysis: While Amlodipine also degrades under alkaline conditions, the formation of Dehydro Amlodipine is more prominent under acidic and oxidative stress.[8][11]
-
Thermal Degradation: Amlodipine is relatively stable under thermal stress alone, with minimal formation of Dehydro Amlodipine.[8][10]
It is important to note that Dehydro Amlodipine can also be formed as a byproduct during the synthesis of Amlodipine itself.[2] Subsequent treatment with oxalic acid during the manufacturing or purification process can lead to the formation of this compound.[2]
Quantitative Analysis of Amlodipine Degradation
The extent of Amlodipine degradation and the formation of Dehydro Amlodipine under various stress conditions have been quantified in numerous studies. The following tables summarize the results from several key experiments.
| Stressor | Concentration/Intensity | Temperature | Duration | % Amlodipine Degradation | Reference |
| Acidic Hydrolysis | 5 M HCl | 80°C | 6 hours | ~60% | [8] |
| 5 M HCl | 80°C | 6 hours | 75.2% | [3][9] | |
| 0.1 M HCl | Room Temperature | 3 days | 10% | [10] | |
| 0.1 N HCl | Room Temperature | 3 hours | Not specified | [12] | |
| Alkaline Hydrolysis | 1 M NaOH | 80°C | 2 hours | ~25% | [8] |
| 5 M NaOH | 80°C | 6 hours | Total Degradation | [3][13] | |
| 0.1 M NaOH | Room Temperature | 3 days | 15% | [10] | |
| Oxidative Degradation | 30% H₂O₂ | 80°C | 6 hours | ~20% | [8] |
| 3% H₂O₂ in Methanol (80:20) | 80°C | 6 hours | 80.1% | [3][9][10] | |
| 3% H₂O₂ | Room Temperature | 3 days | 5% | [10] | |
| Photodegradation | 200 W-h/m² UV light & 1.2 million lux-h visible light | Not specified | Not specified | 5% | [10] |
| Photostability chamber | Not specified | 14 days | 32.2% | [3][9][10] | |
| Thermal Degradation | 80°C | 48 hours | ~0.25% (minimal) | [8] | |
| 105°C | 3 days | No degradation | [10][14] | ||
| 80°C | 7 hours | Not specified | [12] | ||
| Thermal & Humidity | 85°C, 85% RH | 3 days | No degradation | [10][14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible identification and quantification of Dehydro Amlodipine. Below are representative protocols for forced degradation studies and the subsequent analytical determination.
Forced Degradation Studies Protocol
Objective: To induce the degradation of Amlodipine under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
Amlodipine Besylate drug substance
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Amlodipine Besylate in methanol or a mixture of methanol and water at a concentration of approximately 1 mg/mL.[10][14]
-
Acidic Hydrolysis:
-
For mild conditions, mix a known volume of the stock solution with an equal volume of 0.1 M HCl and keep at room temperature for 3 days.[10][14]
-
For aggressive degradation, use 5 M HCl and heat at 80°C for 6 hours.[3][8][9]
-
After the specified time, neutralize the solution with an appropriate amount of NaOH.[10]
-
-
Alkaline Hydrolysis:
-
For mild conditions, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 3 days.[10][14]
-
For aggressive degradation, use 1 M or 5 M NaOH and heat at 80°C for 2-6 hours.[3][8]
-
After the specified time, neutralize the solution with an appropriate amount of HCl.
-
-
Oxidative Degradation:
-
Photodegradation:
-
Thermal Degradation:
-
Sample Preparation for Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase before analysis by HPLC or LC-MS.
Stability-Indicating HPLC Method
Objective: To separate and quantify Amlodipine from its degradation products, including Dehydro Amlodipine.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[15]
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12][15]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.04 M sodium dihydrogen phosphate monohydrate, pH 4.0) and an organic solvent (e.g., ethanol or methanol) in a specific ratio (e.g., 60:40 v/v).[15] Gradient elution may also be used.[16]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 10-20 µL.[10]
-
Column Temperature: Ambient or controlled (e.g., 30°C).[17]
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Prepare a standard solution of Amlodipine Besylate of a known concentration in the mobile phase.
-
Prepare a standard solution of this compound reference standard.
-
Prepare sample solutions from the forced degradation studies by diluting them to a suitable concentration with the mobile phase.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to Amlodipine and Dehydro Amlodipine based on their retention times compared to the standards.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of Amlodipine in the stressed samples to that in an unstressed control sample.[10]
-
Quantify the amount of Dehydro Amlodipine formed using the peak area and the response factor of the this compound reference standard.
-
Visualizing the Processes
Amlodipine to Dehydro Amlodipine Transformation
The core chemical transformation in the degradation of Amlodipine to Dehydro Amlodipine is the oxidation of the dihydropyridine ring.
Caption: Chemical transformation of Amlodipine to Dehydro Amlodipine.
Experimental Workflow for Forced Degradation Studies
The logical flow of a forced degradation study is a critical component of drug stability assessment.
References
- 1. Amlodipine - Wikipedia [en.wikipedia.org]
- 2. This compound | 1216406-90-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. scbt.com [scbt.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. lcms.cz [lcms.cz]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. [PDF] Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jchr.org [jchr.org]
- 13. scribd.com [scribd.com]
- 14. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Dehydro Amlodipine Oxalate: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of Dehydro Amlodipine Oxalate, a crucial reference standard for the quality control of amlodipine.
Dehydro amlodipine, recognized as Amlodipine EP Impurity D, is the principal oxidative degradation product of the widely prescribed antihypertensive drug, amlodipine. Its synthesis is of paramount importance for its use as a reference standard in the development and validation of analytical methods, as well as in the stability testing of amlodipine-based pharmaceutical products. This technical guide provides a detailed protocol for the synthesis of this compound, designed to be a valuable resource for laboratory research. The synthesis is approached as a three-step process, commencing with the Hantzsch synthesis to create the dihydropyridine intermediate, which is then oxidized to form the pyridine ring, and culminates in the formation of the oxalate salt.
Synthetic Workflow
The synthetic pathway to this compound is a sequential process involving the formation of the core amlodipine structure, followed by its chemical modification to the dehydro form, and final conversion to a stable salt.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Hantzsch Synthesis of 3-ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (Amlodipine base)
The initial step focuses on the construction of the dihydropyridine core of amlodipine through a multi-component Hantzsch reaction.[1][2]
Reaction Mechanism:
Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.
Procedure:
-
A mixture of 2-chlorobenzaldehyde (1 equivalent), ethyl 4-(2-aminoethoxy)acetoacetate (1 equivalent), and methyl 3-aminocrotonate (1 equivalent) is prepared in a suitable solvent, such as isopropanol or ethanol, within a round-bottom flask fitted with a reflux condenser.
-
The reaction mixture is heated to reflux for a period of 10 to 20 hours, with the reaction's progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to ambient temperature.
-
The solvent is removed under reduced pressure, yielding the crude amlodipine base.
-
Purification of the crude product is achieved through column chromatography on silica gel, utilizing an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure amlodipine base.
Step 2: Oxidation of Amlodipine to Dehydro Amlodipine
This crucial step involves the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative.[3][4]
Procedure:
-
The purified amlodipine base from the previous step is dissolved in glacial acetic acid in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the stirred solution. Alternatively, a few drops of concentrated nitric acid can serve as the oxidizing agent.
-
Following the complete addition, the ice bath is removed, and the mixture is stirred at room temperature for 1 to 2 hours. The reaction is monitored by TLC to confirm the consumption of the starting material.
-
The reaction mixture is then poured into ice-cold water and neutralized with a suitable base, such as a sodium bicarbonate solution, to precipitate the crude Dehydro Amlodipine free base.
-
The precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.
Step 3: Preparation of this compound
The final step involves the conversion of the Dehydro Amlodipine free base into its more stable and crystalline oxalate salt.
Procedure:
-
The purified Dehydro Amlodipine free base is dissolved in a minimal volume of a suitable organic solvent, such as ethanol or isopropanol.
-
A solution of oxalic acid (1 equivalent) is prepared in the same solvent in a separate flask.
-
The oxalic acid solution is slowly added to the stirred solution of Dehydro Amlodipine.
-
The mixture is stirred at room temperature, during which the this compound salt precipitates.
-
To ensure complete precipitation, the mixture is cooled in an ice bath.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure this compound.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
|---|---|---|---|
| Amlodipine (base) | C₂₀H₂₅ClN₂O₅ | 408.88 | Pale yellow solid |
| Dehydro Amlodipine (base) | C₂₀H₂₃ClN₂O₅ | 406.86 | Off-white powder |
| this compound | C₂₂H₂₅ClN₂O₉ | 496.89 | Crystalline solid |
Table 2: Reaction Yields and Melting Points
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| Amlodipine (base) | ~45%[1] | - |
| Dehydro Amlodipine (base) | 25-64%[4] | - |
| This compound | - | - |
Note: Yields are highly dependent on the specific reaction conditions and purification methods employed. Melting point data for the free base and oxalate are not consistently reported in the available literature.
Table 3: Spectroscopic Data
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | MS (m/z) | IR (cm⁻¹) |
|---|---|---|---|---|
| Amlodipine (base) | 7.1-7.5 (m, 4H, Ar-H), 5.67 (s, 1H, NH), 5.40 (s, 1H, CH), 4.09 (q, 2H, OCH₂CH₃), 3.80 (t, 2H), 3.61 (s, 3H, OCH₃), 3.26 (t, 2H), 2.29 (s, 3H, CH₃), 1.17 (t, 3H, OCH₂CH₃)[5][6] | 168.0, 145.9, 144.0, 131.2, 129.3, 127.3, 126.9, 104.0, 69.7, 64.1, 54.1, 50.8, 41.7, 40.2, 20.6, 15.9, 19.4, 37.3[7] | [M+H]⁺ 409.15. Common fragments at m/z 392 (loss of NH₃), 294, 238.[8][9] | 3306 (N-H), 2947 (C-H), 1702 (C=O ester), 1651 (C=C), 1493, 1231, 1118, 1020, 755.[10][11][12] |
| Dehydro Amlodipine (base) | Aromatic protons are expected to be shifted downfield in comparison to amlodipine. The N-H proton signal around 5.6 ppm will be absent. | Aromatic carbons will exhibit shifts characteristic of a pyridine ring. | [M+H]⁺ 407.1. | The spectrum will be similar to amlodipine, with expected variations in the fingerprint region reflecting the aromatic pyridine structure. |
References
- 1. Synthesis of Amlodipine Besylate [chinjmap.com]
- 2. researchgate.net [researchgate.net]
- 3. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 4. researchgate.net [researchgate.net]
- 5. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Analytical Profile of Dehydro Amlodipine Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data available for Dehydro Amlodipine Oxalate, a significant degradation product of the widely used antihypertensive drug, Amlodipine. This document details its formation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, and the experimental protocols for its analysis.
Dehydro Amlodipine, also known as Amlodipine EP Impurity D or Amlodipine USP Related Compound A, is primarily formed through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable aromatic pyridine ring.[1] This transformation can occur under various stress conditions, including exposure to acidic environments, oxidizing agents, and light.[2][3] The oxalate salt form is often used for reference standards.
Physicochemical Data
A summary of the key physicochemical properties of Dehydro Amlodipine and its oxalate salt is presented below.
| Property | Dehydro Amlodipine (Free Base) | This compound |
| Synonyms | Amlodipine EP Impurity D, Amlodipine USP Related Compound A | - |
| CAS Number | 113994-41-5 | 1216406-90-4 |
| Molecular Formula | C₂₀H₂₃ClN₂O₅ | C₂₂H₂₅ClN₂O₉ |
| Molecular Weight | 406.86 g/mol | 496.89 g/mol |
Spectroscopic Data
The structural elucidation of this compound relies heavily on mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pattern of Dehydro Amlodipine. The primary degradation product is identified as Impurity D with a mass-to-charge ratio (m/z) of 407 under oxidative and acidic degradation conditions.[4]
| Ion | m/z | Identification |
| [M+H]⁺ | 407 | Protonated molecule of Dehydro Amlodipine |
| Fragment Ion 1 | 230 | Observed in oxidation and acid hydrolysis |
| Fragment Ion 2 | 180 | Common in all degradation conditions |
| Fragment Ion 3 | 167 | Common in all degradation conditions |
Note: The fragmentation pattern can provide valuable structural information. A detailed analysis would involve MS/MS studies to establish the fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of Dehydro Amlodipine. While detailed, publicly available spectral assignments for Dehydro Amlodipine are scarce, comprehensive characterization data, including ¹H-NMR, ¹³C-NMR, and other analytical data, are typically provided with the purchase of a certified reference standard from various suppliers.[1][5] Researchers requiring definitive structural confirmation should consult the Certificate of Analysis accompanying the reference standard.
Experimental Protocols
The generation and analysis of this compound involve forced degradation studies followed by chromatographic and spectroscopic analysis.
Forced Degradation of Amlodipine
To generate Dehydro Amlodipine, Amlodipine Besylate can be subjected to the following stress conditions:
-
Acid Hydrolysis: Amlodipine Besylate solution (e.g., 1 mg/mL) is treated with an acid such as 0.1 M HCl at ambient temperature for several days.[6]
-
Oxidative Degradation: Amlodipine Besylate is exposed to an oxidizing agent, for instance, 3% hydrogen peroxide, at room temperature for a specified period.[6] Amlodipine has shown significant degradation (around 20%) in 30% H₂O₂.[4]
-
Photodegradation: A solution of Amlodipine Besylate is exposed to UV and visible light in a photostability chamber.[3]
HPLC-MS/MS Analysis
A stability-indicating HPLC method is crucial for separating Dehydro Amlodipine from the parent drug and other degradation products.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.
-
Column: A C18 column is commonly employed for the separation.[7]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[7]
-
Detection: UV detection is often set at a wavelength of 237 nm.[6] The mass spectrometer is operated in positive ion mode to detect the protonated molecule of Dehydro Amlodipine ([M+H]⁺ at m/z 407).[4]
NMR Analysis
For NMR analysis, Dehydro Amlodipine must be isolated and purified from the degradation mixture, typically using preparative HPLC.
-
Isolation: The peak corresponding to Dehydro Amlodipine is collected from multiple runs of the preparative HPLC.
-
Sample Preparation: The collected fractions are evaporated to dryness, and the residue is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5] 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.
Visualizations
Formation of Dehydro Amlodipine from Amlodipine
Caption: Oxidative degradation pathway of Amlodipine to Dehydro Amlodipine.
General Workflow for Analysis of Dehydro Amlodipine
Caption: Analytical workflow for Dehydro Amlodipine characterization.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Amlodipine Besilate EP Impurity D | CAS Number 113994-41-5 [klivon.com]
- 6. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Oxidative Degradation of Amlodipine: A Technical Deep Dive into the Formation of Impurity D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the oxidative degradation pathway of Amlodipine, a widely prescribed calcium channel blocker, leading to the formation of its primary oxidative degradant, Impurity D. Understanding the formation and control of this impurity is critical for ensuring the stability, safety, and efficacy of Amlodipine drug products. This document outlines the degradation mechanism, presents quantitative data from forced degradation studies, details experimental protocols for stress testing and analysis, and provides visual representations of the degradation pathway and experimental workflow.
The Oxidative Degradation Pathway of Amlodipine to Impurity D
The core chemical transformation in the oxidative degradation of Amlodipine is the aromatization of its dihydropyridine ring to a pyridine ring, resulting in the formation of Impurity D, also known as Dehydro-Amlodipine.[1][2] This conversion is a key degradation pathway observed under oxidative stress conditions, typically induced by agents such as hydrogen peroxide.[1][3] The reaction can also be prompted by acidic conditions and exposure to light.[2][4] The formation of Impurity D is a critical parameter monitored during stability testing of Amlodipine.[5]
The mechanism involves the removal of two hydrogen atoms from the dihydropyridine ring, leading to the formation of a more stable aromatic pyridine ring. This process is illustrated in the reaction pathway diagram below.
Quantitative Analysis of Amlodipine Degradation
Forced degradation studies are instrumental in quantifying the stability of Amlodipine under various stress conditions. The extent of degradation and the formation of Impurity D are typically assessed using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC). The following tables summarize quantitative data from representative studies.
Table 1: Summary of Amlodipine Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation of Amlodipine (%) | Reference |
| Oxidative | 3% H₂O₂ | 3 days | Ambient | ~1% | [3] |
| Oxidative | 30% H₂O₂ | Not specified | Not specified | 20% | [6] |
| Acid Hydrolysis | 0.1 M HCl | 3 days | Ambient | ~1% | [3] |
| Base Hydrolysis | 0.1 M NaOH | 3 days | Ambient | 43% | [3] |
| Thermal | Solid state | 3 days | 105°C | No degradation | [3] |
| Photolytic | 1.2 million lux-hours | Not specified | Not specified | 5% | [3] |
Table 2: Formation of Impurity D under Oxidative Stress
| Oxidizing Agent | Concentration | Temperature | Impurity D Formation | Analytical Method | Reference |
| Hydrogen Peroxide | 3% | Ambient | Identified as the primary degradation product | HPLC-UV | [3] |
| Hydrogen Peroxide | 30% | Not specified | Selectively forms Impurity D | LC-MS/MS | [6] |
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies on Amlodipine to investigate the formation of Impurity D, followed by a typical HPLC method for its quantification.
Forced Degradation Study Protocol (Oxidative Stress)
Objective: To induce the oxidative degradation of Amlodipine and monitor the formation of Impurity D.
Materials:
-
Amlodipine Besylate reference standard
-
Hydrogen peroxide (H₂O₂), 3% and 30% solutions
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Temperature-controlled water bath or oven
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of Amlodipine Besylate in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Stress Application:
-
To a known volume of the Amlodipine stock solution in a volumetric flask, add an equal volume of 3% H₂O₂.
-
In a separate flask, to another aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Protect the solutions from light and maintain them at a controlled temperature (e.g., ambient or elevated) for a specified duration (e.g., 24-72 hours).
-
-
Sample Preparation for Analysis:
-
After the incubation period, withdraw aliquots from the stressed solutions.
-
If necessary, neutralize any remaining oxidizing agent (e.g., by adding a small amount of sodium bisulfite solution).
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the Amlodipine stock solution with the mobile phase to the same concentration as the stressed samples, without the addition of H₂O₂.
HPLC Method for Quantification of Amlodipine and Impurity D
Objective: To separate and quantify Amlodipine and Impurity D in samples from forced degradation studies.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol) in a specific ratio. A gradient or isocratic elution can be used. |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | 237 nm or 238 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30°C) |
Procedure:
-
System Suitability: Inject a standard solution containing known concentrations of Amlodipine and Impurity D to verify the performance of the HPLC system (e.g., resolution, tailing factor, theoretical plates).
-
Analysis of Samples: Inject the control and stressed samples into the HPLC system.
-
Data Analysis:
-
Identify the peaks for Amlodipine and Impurity D based on their retention times compared to the standard.
-
Calculate the percentage of Amlodipine degradation by comparing the peak area of Amlodipine in the stressed sample to that in the control sample.
-
Quantify the amount of Impurity D formed using a calibration curve generated from the Impurity D reference standard.
-
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study of Amlodipine, from sample preparation to data analysis.
Conclusion
The oxidative degradation of Amlodipine to Impurity D is a critical stability concern that necessitates thorough investigation and control throughout the drug development process. This technical guide has provided an in-depth overview of the degradation pathway, quantitative data, and detailed experimental protocols for its study. By implementing robust forced degradation studies and validated analytical methods, researchers and drug development professionals can ensure the quality, safety, and stability of Amlodipine-containing pharmaceuticals.
References
- 1. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 2. veeprho.com [veeprho.com]
- 3. Green RP-HPLC method for impurity profile of amlodipine in tablets | Archives of Pharmacy [aseestant.ceon.rs]
- 4. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. lcms.cz [lcms.cz]
Photolytic Degradation of Amlodipine: A Technical Guide to the Formation of Dehydro Amlodipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina.[1][2][3] Despite its therapeutic efficacy, amlodipine is known to be susceptible to degradation under various stress conditions, with photolytic degradation being a significant pathway.[4][5][6] Exposure to light, particularly ultraviolet (UV) and visible radiation, can induce the transformation of amlodipine into its primary degradation product, Dehydro Amlodipine.[7][8]
This technical guide provides a comprehensive overview of the photolytic degradation of amlodipine to Dehydro Amlodipine. It is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the stability testing, formulation development, and quality control of amlodipine-containing products. This document details the degradation pathway, summarizes quantitative data from various studies, presents detailed experimental protocols, and provides visual representations of the core concepts.
The Photolytic Degradation Pathway: Aromatization to Dehydro Amlodipine
The core of amlodipine's structure is a 1,4-dihydropyridine ring, which is the primary site of photolytic instability.[4][9] Upon exposure to light, amlodipine undergoes an aromatization reaction, leading to the formation of its pyridine derivative, Dehydro Amlodipine.[5][7][9][10] This transformation involves the oxidation of the dihydropyridine ring and is reported to be an oxygen-independent process.[5][10][11] The formation of Dehydro Amlodipine results in a complete loss of the pharmacological activity of the parent drug.[9][11]
Dehydro Amlodipine is also referred to as Amlodipine Impurity D in pharmacopeial monographs.[8][12] The structure of Amlodipine and its transformation to Dehydro Amlodipine is illustrated below.
Quantitative Analysis of Amlodipine Photodegradation
Forced degradation studies are essential for understanding the stability of a drug substance and for the development of stability-indicating analytical methods. The extent of amlodipine's photodegradation can vary depending on the experimental conditions such as the light source, duration of exposure, solvent system, and the physical state of the drug (solution or solid). The degradation kinetics of amlodipine upon light exposure typically follow a pseudo-first-order model.[7][8][12][13][14]
The following tables summarize quantitative data from various studies on the photolytic degradation of amlodipine.
Table 1: Photodegradation of Amlodipine in Solution
| Light Source/Condition | Amlodipine Concentration | Solvent/Medium | Duration of Exposure | Degradation (%) | Reference |
| Photostability Chamber | Not Specified | Solution | 14 days | 32.2% | [8][15] |
| UV Radiation (254 nm) | Not Specified | Solid State | 60 hours | Stable | [12] |
| Daylight | Not Specified | Methanol | 72 hours | 34.3% | [12] |
| UV-A Light | Not Specified | Water and Organic Solvents | Not Specified | Quantum Yield (Φ) ≈ 0.001 | [5][10] |
Table 2: Photodegradation of Amlodipine in Solid Dosage Forms (Tablets)
| Light Source | Packaging | Duration of Exposure | Degradation (%) | Reference |
| UV Radiation | Alu/PVC/PVDC Blister | 15 days | 22.38% | [8][12] |
| Visible Radiation | Alu/PVC/PVDC Blister | 15 days | 19.89% | [8][12] |
Experimental Protocols
This section provides detailed methodologies for conducting photostability studies on amlodipine and for the analysis of its primary photoproduct, Dehydro Amlodipine.
Protocol 1: Photostability Testing of Amlodipine Solution
Objective: To evaluate the photostability of amlodipine in solution according to ICH Q1B guidelines.
Materials and Equipment:
-
Amlodipine Besylate reference standard
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
Calibrated radiometer and lux meter
-
Quartz cuvettes or other suitable transparent containers
-
Control samples protected from light (e.g., wrapped in aluminum foil)
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare a solution of amlodipine besylate in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Exposure Conditions:
-
Place the amlodipine solution in transparent containers within the photostability chamber.
-
Simultaneously, place control samples protected from light in the same chamber to serve as dark controls.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4]
-
Monitor and control the temperature to minimize the effect of thermal degradation.
-
-
Sampling and Analysis:
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples and the dark controls using a validated stability-indicating HPLC method to determine the concentration of amlodipine and the formation of Dehydro Amlodipine.
-
-
Data Analysis:
-
Calculate the percentage degradation of amlodipine at each time point relative to the initial concentration.
-
Plot the concentration of amlodipine versus time to determine the degradation kinetics.
-
Protocol 2: Analysis of Amlodipine and Dehydro Amlodipine by HPLC
Objective: To quantify amlodipine and its photoproduct, Dehydro Amlodipine, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector, autosampler, and a column oven.
-
Column: A reversed-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 250 mm, 5 µm) is commonly used.[12]
-
Mobile Phase: A mixture of organic solvents and a buffer. A common mobile phase consists of acetonitrile, methanol, and a triethylamine solution adjusted to a specific pH (e.g., pH 3.0).[12] The exact composition should be optimized for adequate separation.
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Detection Wavelength: 237 nm is a frequently used wavelength for the detection of amlodipine and its impurities.[16][17]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Amlodipine Besylate reference standard and a separate stock solution of Dehydro Amlodipine (if available) in the mobile phase or a suitable diluent.
-
Prepare working standard solutions of varying concentrations to establish a calibration curve.
-
Prepare the samples from the photodegradation study by diluting them to a suitable concentration within the calibration range.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the samples into the HPLC system.
-
Record the chromatograms and identify the peaks for amlodipine and Dehydro Amlodipine based on their retention times, which should be confirmed by spiking with the respective standards. For example, in one study, amlodipine and its impurity D (Dehydro Amlodipine) were identified at retention times of 16.529 min and 2.575 min, respectively.[12]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration for both amlodipine and Dehydro Amlodipine.
-
Determine the concentration of amlodipine and Dehydro Amlodipine in the samples using the calibration curve.
-
Calculate the percentage of degradation and the amount of Dehydro Amlodipine formed.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a photolytic degradation study of amlodipine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of the photochemical degradation of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and monitoring of photostability systems for amlodipine dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 13. researchgate.net [researchgate.net]
- 14. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses technische Handbuch bietet einen umfassenden Überblick über die mit Amlodipin in Beziehung stehenden Verbindungen und konzentriert sich auf Verunreinigungen, Abbauprodukte und Metaboliten. Dieser Leitfaden wurde für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung erstellt und enthält detaillierte Informationen zu den wichtigsten verwandten Verbindungen, quantitativen Analysen, experimentellen Protokollen und den zugrunde liegenden chemischen Wegen.
Einführung in die Stabilität von Amlodipin
Amlodipin, ein Kalziumkanalblocker aus der Gruppe der Dihydropyridine, wird häufig zur Behandlung von Bluthochdruck und Angina pectoris eingesetzt.[1] Die chemische Struktur von Amlodipin, 3-Ethyl-5-methyl-2-[(2-aminoethoxy)methyl]-4-(2-chlorphenyl)-6-methyl-1,4-dihydropyridin-3,5-dicarboxylat, macht es anfällig für Abbau unter verschiedenen Stressbedingungen wie saurer und basischer Hydrolyse, Oxidation und Photolyse.[2] Das Verständnis dieser Abbauwege und die Identifizierung der daraus resultierenden Verunreinigungen sind eine entscheidende regulatorische Anforderung und für die Gewährleistung der Sicherheit und Wirksamkeit von Amlodipin-haltigen Arzneimitteln unerlässlich. Studien zum erzwungenen Abbau, wie sie von der International Conference on Harmonisation (ICH) vorgeschrieben werden, sind entscheidend für die Aufklärung der intrinsischen Stabilität des Wirkstoffs und die Entwicklung von stabilitätsanzeigenden Analysemethoden.[2]
Klassifizierung von Amlodipin-verwandten Verbindungen
Die mit Amlodipin in Beziehung stehenden Verbindungen lassen sich grob in drei Kategorien einteilen:
-
Syntheseverunreinigungen: Dies sind Verbindungen, die während des Herstellungsprozesses von Amlodipin entstehen. Sie können aus Ausgangsmaterialien, Zwischenprodukten oder durch Nebenreaktionen stammen.
-
Abbauprodukte: Diese entstehen, wenn Amlodipin verschiedenen Stressbedingungen wie Licht, Hitze, Feuchtigkeit, Säuren, Basen und oxidativem Stress ausgesetzt wird.[3][4]
-
Metaboliten: Dies sind die Verbindungen, die nach der Verabreichung von Amlodipin im Körper gebildet werden. Amlodipin wird hauptsächlich in der Leber durch Cytochrom-P450-Enzyme, insbesondere CYP3A4, verstoffwechselt.[5][6]
Quantitative Analyse der Abbauprodukte
Studien zum erzwungenen Abbau liefern quantitative Daten über das Ausmaß des Amlodipin-Abbaus unter verschiedenen Stressbedingungen. Die folgende Tabelle fasst die Ergebnisse verschiedener Studien zusammen.
| Stressbedingung | Abbau von Amlodipin (%) | Wichtige Abbauprodukte | Referenz |
| Saure Hydrolyse (z. B. 0,1 M HCl) | 60% | Pyridin-Derivat (Verunreinigung D), Amid-Verunreinigung | [3] |
| Alkalische Hydrolyse (z. B. 0,1 M NaOH) | 25% | Säure-Verunreinigung | [3] |
| Oxidativer Abbau (z. B. 30 % H₂O₂) | 20% | Pyridin-Derivat (Verunreinigung D) | [3] |
| Thermischer Abbau (z. B. 80 °C) | Keine größeren Verunreinigungen | - | [3] |
| Photolyse | Signifikanter Abbau | Pyridin-Derivat und andere Photoprodukte | [2][7] |
Identifizierte Amlodipin-Verunreinigungen und Metaboliten
Mehrere verwandte Verbindungen von Amlodipin wurden mittels Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Flüssigkeitschromatographie-Massenspektrometrie (LC-MS) identifiziert und charakterisiert.[2][8]
| Verbindung | Typ | Anmerkungen |
| Amlodipin-Verunreinigung A | Syntheseverunreinigung | Phthalimid-Analogon des Amlodipin-Vorläufers.[9] |
| Amlodipin-Verunreinigung B | Syntheseverunreinigung | - |
| Amlodipin-Verunreinigung D | Abbauprodukt/Verunreinigung | Pyridin-Analogon von Amlodipin, das unter oxidativen und sauren Bedingungen gebildet wird.[2] |
| Amlodipin-Verunreinigung F | Abbauprodukt | Entsteht unter sauren und basischen Bedingungen.[4] |
| Amlodipin-Verunreinigung G | Syntheseverunreinigung | Dimethyl-4-(2-chlorphenyl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat. |
| Hauptmetabolit in Urin | Metabolit | 2-([4-(2-Chlorphenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-pyridyl]methoxy)essigsäure.[10] |
| Pyridin-Metaboliten | Metaboliten | Hauptmetaboliten im Blutkreislauf; gelten als pharmakologisch inaktiv.[1][10] |
Experimentelle Protokolle
Protokoll für Studien zum erzwungenen Abbau
Ziel: Induktion des Abbaus von Amlodipin unter verschiedenen Stressbedingungen, um potenzielle Abbauprodukte zu identifizieren und seine intrinsische Stabilität zu bewerten.[2]
Materialien:
-
Amlodipinbesylat-Wirkstoff
-
Salzsäure (HCl), analytischer Grad
-
Natriumhydroxid (NaOH), analytischer Grad
-
Wasserstoffperoxid (H₂O₂), 30 %
-
Methanol, HPLC-Qualität
-
Wasser, HPLC-Qualität
-
Messkolben, Pipetten und andere übliche Laborglasgeräte
-
pH-Meter
-
Temperaturgeregelter Ofen
-
Photostabilitätskammer
Verfahren:
-
Herstellung der Stammlösung: Eine Stammlösung von Amlodipinbesylat in einem geeigneten Lösungsmittel (z. B. Methanol oder einer Mischung aus Methanol und Wasser) mit einer Konzentration von ca. 1 mg/ml herstellen.[2]
-
Saurer Abbau: Die Stammlösung mit 0,1 M HCl mischen und bei Raumtemperatur für eine bestimmte Zeit (z. B. 24 Stunden) inkubieren. Nach der angegebenen Zeit die Lösung mit einer angemessenen Menge 0,1 M NaOH neutralisieren.[2]
-
Alkalischer Abbau: Die Stammlösung mit 0,1 M NaOH mischen und bei Raumtemperatur für eine bestimmte Zeit (z. B. 24 Stunden) inkubieren. Anschließend mit einer angemessenen Menge 0,1 M HCl neutralisieren.
-
Oxidativer Abbau: Die Stammlösung mit 30 % H₂O₂ mischen und bei Raumtemperatur für eine bestimmte Zeit (z. B. 24 Stunden) inkubieren.
-
Thermischer Abbau: Eine feste Probe von Amlodipinbesylat in einem Ofen bei einer erhöhten Temperatur (z. B. 80 °C) für eine bestimmte Zeit (z. B. 48 Stunden) erhitzen.[3]
-
Photolytischer Abbau: Eine Lösung von Amlodipinbesylat in einer Photostabilitätskammer Licht aussetzen, das sowohl UV- als auch sichtbare Lichteinwirkung bietet (z. B. 1,2 Millionen Lux-Stunden und 200 Watt-Stunden/Quadratmeter).[2]
-
Probenanalyse: Alle abgebauten Proben mit einer validierten stabilitätsanzeigenden HPLC- oder LC-MS/MS-Methode analysieren, um den Amlodipin-Gehalt und das Profil der Abbauprodukte zu bestimmen.
Protokoll zur Metabolitenidentifizierung mittels Lebermikrosomen vom Menschen (HLM)
Ziel: Untersuchung des In-vitro-Metabolismus von Amlodipin unter Verwendung von HLM, um die primären Stoffwechselwege zu identifizieren.[5]
Materialien:
-
Amlodipin
-
Lebermikrosomen vom Menschen (HLM)
-
NADPH-regenerierendes System (z. B. G6P, G6PDH, NADP⁺)
-
Phosphatpuffer (pH 7,4)
-
Acetonitril (oder ein anderes geeignetes organisches Lösungsmittel) zur Reaktionsbeendigung
-
LC-MS/MS-System
Verfahren:
-
Inkubationsmischungen vorbereiten: In Mikrozentrifugenröhrchen HLM, Amlodipin (in verschiedenen Konzentrationen) und Phosphatpuffer kombinieren.[5]
-
Vorinkubation: Die Mischungen bei 37 °C für einen kurzen Zeitraum (z. B. 5 Minuten) vorinkubieren, damit die Komponenten das thermische Gleichgewicht erreichen können.[5]
-
Reaktion einleiten: Die Stoffwechselreaktion durch Zugabe des NADPH-regenerierenden Systems starten.[5]
-
Inkubation: Die Reaktionsmischungen bei 37 °C für einen bestimmten Zeitraum (z. B. 0, 15, 30, 60 Minuten) inkubieren.[5]
-
Reaktion beenden: Die Reaktion an den vorgesehenen Zeitpunkten durch Zugabe eines kalten organischen Lösungsmittels wie Acetonitril stoppen. Dies dient auch dazu, die mikrosomalen Proteine auszufällen.[5]
-
Probenverarbeitung: Die Proben zentrifugieren, um die ausgefällten Proteine zu pelletieren. Den Überstand zur Analyse in ein neues Röhrchen überführen.[5]
-
LC-MS/MS-Analyse: Den Überstand auf das Verschwinden von Amlodipin und die Bildung seiner Metaboliten mit einer validierten LC-MS/MS-Methode analysieren.[5]
Visualisierung von Wegen
Abbauwege von Amlodipin
Bildunterschrift: Vereinfachtes Diagramm der Hauptabbauwege von Amlodipin unter Stressbedingungen.
Stoffwechselweg von Amlodipin
Bildunterschrift: Primärer Stoffwechselweg von Amlodipin beim Menschen.
Arbeitsablauf zur Identifizierung von verwandten Verbindungen
Bildunterschrift: Allgemeiner experimenteller Arbeitsablauf zur Identifizierung und Quantifizierung von mit Amlodipin in Beziehung stehenden Verbindungen.
References
- 1. Amlodipine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. benchchem.com [benchchem.com]
- 6. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 氨氯地平杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. Metabolism and kinetics of amlodipine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Kinetics of Amlodipine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive preliminary investigation into the degradation kinetics of Amlodipine. Amlodipine, a long-acting calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[1] A thorough understanding of its stability and degradation profile is paramount for ensuring its safety, efficacy, and quality throughout its shelf life. This document collates data from various scientific studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing degradation pathways and experimental workflows as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]
Amlodipine Degradation Pathways
Amlodipine is susceptible to degradation under several stress conditions, primarily through hydrolysis, oxidation, and photolysis.[1][2] The dihydropyridine ring within its structure is the most labile moiety, prone to oxidation (aromatization), while the ester functional groups are susceptible to hydrolysis.[1]
Hydrolysis of Amlodipine occurs in both acidic and alkaline conditions, mainly affecting the ester linkages.[1]
-
Acidic Hydrolysis: Amlodipine shows significant degradation in acidic media.[1] Under acidic conditions, the primary degradation product is often the pyridine derivative, also known as Impurity D or dehydro amlodipine.[1][3] This results from the aromatization of the dihydropyridine ring.[1] Some studies also suggest the potential for hydrolysis of the ethyl ester group.[1]
-
Alkaline Hydrolysis: In basic conditions, hydrolysis of the ester groups is the anticipated degradation pathway.[1][4]
Amlodipine is highly susceptible to oxidative stress.[1] Treatment with hydrogen peroxide (H₂O₂) leads to significant degradation, with the primary product being the pyridine derivative (Impurity D), which is the same major product found in acid degradation.[1][3] This indicates that the aromatization of the dihydropyridine ring is the principal oxidative degradation pathway.[1]
Exposure to UV and visible light can induce degradation of Amlodipine, leading to the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative.[1][5] Photodegradation generally follows pseudo-first-order kinetics.[1][5]
In the solid state, Amlodipine besylate demonstrates relative stability under thermal stress compared to other stress conditions.[1] While some degradation can occur at elevated temperatures, it is generally less significant than hydrolytic, oxidative, or photolytic degradation.[1][3]
Quantitative Data on Amlodipine Degradation
The following tables summarize the quantitative data from various forced degradation studies on Amlodipine.
Table 1: Percentage Degradation of Amlodipine Under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 5 mol/L HCl | 6 hours | 80°C | 75.2 | [1][6] |
| Acid Hydrolysis | 1 M HCl | - | - | ~27 | [7] |
| Acid Hydrolysis | Acidic Medium | - | - | ~60 | [1][3] |
| Base Hydrolysis | 5 mol/L NaOH | 6 hours | 80°C | Total | [8] |
| Base Hydrolysis | 0.1 M NaOH | 3 days | Ambient | 43 | [9] |
| Oxidative Degradation | 3% H₂O₂ in methanol-water (80:20) | 6 hours | 80°C | 80.1 | [1][6] |
| Oxidative Degradation | 30% H₂O₂ | - | - | 20 | [3] |
| Photolytic Degradation | UV and Visible Light (Solution) | 14 days | Photostability Chamber | 32.2 | [1][6] |
| Photolytic Degradation | UV and Visible Light (Tablets) | 15 days | - | 22.38 (UV), 19.89 (Visible) | [1] |
| Photolytic Degradation | UV and Visible Light | - | - | 5 | [9] |
| Thermal Degradation | Solid State | 48 hours | 80°C | No major impurities | [1][10] |
| Thermal Degradation | Solution | 7 hours | 80°C | Some degradation | [1][11] |
Table 2: Kinetic Data for Amlodipine Degradation
| Stress Condition | Kinetic Model | Rate Constant (k) | Half-life (t½) | Reference |
| Photodegradation (Solar Radiation) | Pseudo-first-order | Varies with matrix | Varies with matrix | [5] |
| Photodegradation (Xenon Lamp) | Pseudo-first-order | Varies with matrix | Varies with matrix | [5] |
| UV/Chlorine Process | Apparent first-order | 0.0155 - 0.0821 min⁻¹ (increases with chlorine dose) | - | [12] |
| UV/Chlorine Process | Apparent first-order | 0.0205 - 0.0973 min⁻¹ (increases with UV intensity) | - | [12] |
| Basic Conditions (0.001 M NaOH) | Second-order | - | - | [7] |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for key experiments cited in the literature.
A standard stock solution of Amlodipine Besylate is typically prepared for all stress conditions.[10]
-
Accurately weigh 10 mg of Amlodipine Besylate and transfer it into a 100 mL volumetric flask.[10]
-
Add a small amount of a suitable solvent (e.g., methanol:water 50:50, v/v) and sonicate for 5 minutes to dissolve the drug.[10]
-
Make up the volume to 100 mL with the same solvent to obtain a concentration of 100 µg/mL.[10] For higher concentration studies (e.g., 1 mg/mL), adjust the initial weight and volume accordingly.[2][10]
-
Pipette a known volume of the stock solution into a flask.[10]
-
Add an equal volume of an acidic solution. Common conditions include:
-
After the specified time, neutralize the solution with an appropriate amount of a basic solution (e.g., 0.1 M or 5 M NaOH).[10]
-
Dilute with the mobile phase to a final target concentration for analysis.[10]
-
Pipette a known volume of the stock solution into a flask.[10]
-
Add an equal volume of an alkaline solution. Common conditions include:
-
After the specified duration, cool the solution to room temperature if heated.[10]
-
Neutralize the solution with an appropriate amount of an acidic solution (e.g., 0.1 M or 5 M HCl).
-
Dilute with the mobile phase to a final target concentration for analysis.
-
Pipette a known volume of the stock solution into a flask.[10]
-
Add an equal volume of a hydrogen peroxide (H₂O₂) solution. Common conditions include:
-
After the specified duration, dilute the solution with the mobile phase to a final target concentration for analysis.[10]
-
Solid State: Place approximately 100 mg of Amlodipine Besylate powder in a petri dish and keep it in a controlled temperature oven at 80°C for 48 hours.[10] An alternative condition is 105°C for 3 days.[9][10]
-
Solution State: Prepare a solution of the desired concentration and keep it in an oven at 80°C for 7 hours.[10][11] After exposure, allow the sample to cool to room temperature. If using the solid sample, dissolve it in the mobile phase to the target concentration for analysis.[10]
-
Prepare a solution of Amlodipine Besylate (e.g., 1 mg/mL).[2][10]
-
Expose the solution to a combination of ultraviolet (UVA) and visible light in a photostability chamber. A typical exposure is 200 W-h/m² for UVA light and 1.2 million lux-hours for visible light.[9][10]
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key degradation pathways and the experimental workflow for forced degradation studies.
Caption: Major degradation pathways of Amlodipine under stress conditions.
Caption: General experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jchr.org [jchr.org]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note: HPLC Method for the Determination of Dehydro Amlodipine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Dehydro Amlodipine Oxalate, a known impurity and degradation product of Amlodipine.[1][2][3] Dehydro Amlodipine is recognized as Amlodipine EP Impurity D and Amlodipine USP Related Compound A.[4] This method is crucial for quality control in the manufacturing of Amlodipine drug substances and products, ensuring their safety and efficacy. The described protocol utilizes a reversed-phase HPLC system with UV detection, providing a reliable and robust analytical solution.
Introduction
Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[5] During its synthesis or storage, impurities can form, one of which is Dehydro Amlodipine. This compound is the pyridine derivative of amlodipine, formed through the oxidation of the dihydropyridine ring.[1] As regulatory agencies require stringent control over impurities in pharmaceutical products, a validated analytical method for the quantification of this compound is essential. This document provides a comprehensive protocol for its determination using HPLC.
Experimental Protocol
This protocol is adapted from established methods for the analysis of Amlodipine and its related compounds.[6][7][8][9]
1. Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Data System (CDS): For data acquisition and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric glassware: Class A.
-
pH meter.
-
Reference Standard: this compound (>95% purity).[4]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
2. Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Methanol : 0.05M Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) (35:10:55, v/v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30°C[10] |
| Detection Wavelength | 237 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions
-
Buffer Preparation (0.05M Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase Preparation: Mix acetonitrile, methanol, and the prepared buffer in the ratio of 35:10:55 (v/v/v). Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 20 µg/mL.
-
Sample Solution Preparation: Accurately weigh a quantity of the test sample, dissolve it in the mobile phase, and dilute to a known concentration, estimated to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of peak areas (n=6) | ≤ 2.0% |
Data Presentation
Calibration Curve Data
A typical calibration curve for this compound is constructed by plotting the peak area against the concentration. The linearity of the method should be evaluated.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | [Example Value: 50000] |
| 2.5 | [Example Value: 125000] |
| 5.0 | [Example Value: 250000] |
| 10.0 | [Example Value: 500000] |
| 15.0 | [Example Value: 750000] |
| 20.0 | [Example Value: 1000000] |
Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following table summarizes the typical validation parameters and their expected outcomes.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | [Calculated Value] µg/mL | S/N ratio ≥ 3 |
| Limit of Quantitation (LOQ) | [Calculated Value] µg/mL | S/N ratio ≥ 10 |
| Robustness | No significant impact on results | Consistent results with minor variations in method parameters |
Visualization
Experimental Workflow
The following diagram illustrates the logical workflow for the determination of this compound using the described HPLC method.
Conclusion
The HPLC method described in this application note is suitable for the accurate and precise determination of this compound. This method can be effectively implemented in quality control laboratories for the routine analysis of this impurity in Amlodipine drug substance and finished pharmaceutical products, ensuring compliance with regulatory standards.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. hpst.cz [hpst.cz]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: UPLC Analysis of Amlodipine and its Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amlodipine is a long-acting calcium channel blocker of the dihydropyridine class, widely used in the treatment of hypertension and angina.[1] The identification and quantification of impurities in the active pharmaceutical ingredient (API) and finished drug products are critical for ensuring their quality, safety, and efficacy. Regulatory bodies like the International Conference on Harmonization (ICH) mandate stress testing to identify potential degradation products and establish degradation pathways.[2][3] Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for impurity profiling, including higher resolution, increased sensitivity, and faster analysis times, making it an ideal technique for this purpose.[4] This application note details a stability-indicating UPLC method for the separation and determination of Amlodipine and its process-related and degradation impurities.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method and to understand the degradation pathways of the drug substance.[5] Amlodipine besylate is subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[6][7]
Protocol:
-
Preparation of Stock Solution: Accurately weigh and dissolve Amlodipine besylate in a suitable diluent (e.g., Methanol:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at ambient temperature for 3 days.[6] Neutralize the solution with an appropriate volume of 0.1 M NaOH before dilution and injection.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at ambient temperature for 3 days.[6] Neutralize the solution with an appropriate volume of 0.1 M HCl before dilution and injection.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at ambient temperature for 3 days.[6]
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 3 days.[6] After the specified time, cool to room temperature and prepare a sample solution for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (200 W-h/m²) and visible light (1.2 million lux-h) as per ICH guidelines.[2][6] Prepare a sample solution from the exposed substance for analysis.
-
Sample Analysis: Dilute the stressed samples to a final concentration of approximately 0.2 mg/mL with the mobile phase and analyze using the UPLC method described below.
UPLC Method for Impurity Profiling
This method is designed for the separation of Amlodipine from its known impurities, including those listed in the European Pharmacopoeia (Ph. Eur. Impurities A, B, D, E, F, G), and degradation products.[4][]
Instrumentation:
-
UPLC system equipped with a photodiode array (PDA) or tunable UV detector. A mass detector (e.g., single-quadrupole) can be coupled for peak identification.[6]
-
Data acquisition and processing software (e.g., Waters Empower 3).[6]
Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water.
-
Mobile Phase B: Methanol.
-
Diluent: Acetonitrile and Water (50:50, v/v).
-
Standard Solution: Prepare a solution containing Amlodipine besylate and known impurities at appropriate concentrations (e.g., 0.2 mg/mL for Amlodipine and 0.001 mg/mL for each impurity) in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Amlodipine besylate drug substance or powdered tablets in the diluent to achieve a final concentration of 0.2 mg/mL.[6] Centrifuge or filter the solution through a 0.45 µm membrane filter if necessary.[9]
Data Presentation
Table 1: UPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Core-shell C18, 100 mm x 4.6 mm, 2.6 µm (e.g., Phenomenex Kinetex EVO C18)[6] |
| Mobile Phase A | 0.4% Ammonium Hydroxide in Water[6] |
| Mobile Phase B | Methanol[6] |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C[9] |
| Detection Wavelength | 237 nm[6] |
Table 2: Summary of Forced Degradation Results
| Stress Condition | Parameters | Degradation (%) | Major Degradants/Observations |
| Acid Hydrolysis | 0.1 M HCl, Ambient, 3 days | ~5-15% | Impurity D, Impurity F[5][7] |
| Base Hydrolysis | 0.1 M NaOH, Ambient, 3 days | ~43%[6] | Impurity F[7] |
| Oxidation | 3% H₂O₂, Ambient, 3 days | ~10-20% | Impurity D (Dehydro Amlodipine)[5] |
| Thermal | 105°C, 3 days | No significant degradation[5][6] | Amlodipine is relatively stable to heat. |
| Photolytic | ICH Guidelines (UV & Vis) | ~5%[6] | Amlodipine pyridine derivative (Impurity D)[10] |
Visualizations
Caption: UPLC workflow for Amlodipine impurity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. A new, rapid, stability-indicating UPLC method for separation and determination of impurities in amlodipine besylate, valsartan and hydrochlorothiazide in their combined tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 9. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 10. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Studies of Amlodipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine, a widely prescribed calcium channel blocker for the management of hypertension and angina, is susceptible to degradation under various stress conditions.[1] Understanding its degradation profile is a critical aspect of drug development and regulatory compliance, ensuring the safety and efficacy of the final drug product. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2][3] This document provides detailed protocols for conducting forced degradation studies on Amlodipine and summarizes the expected outcomes.
Degradation Pathways of Amlodipine
Amlodipine's chemical structure, particularly the dihydropyridine ring, is prone to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[1][3]
-
Hydrolysis: Amlodipine is unstable in both acidic and alkaline environments.[1] Acidic conditions can lead to the formation of impurities, while alkaline hydrolysis is also a significant degradation pathway.[1]
-
Oxidation: Oxidative stress, typically induced by agents like hydrogen peroxide, results in the aromatization of the dihydropyridine ring to form a pyridine ring, leading to the formation of Impurity D (also known as dehydro Amlodipine).[1] This impurity is also observed under acidic conditions.[1]
-
Photodegradation: Exposure to light is a major degradation pathway for Amlodipine.[1] Photolytic degradation can lead to complex transformations, including the formation of the pyridine derivative of Amlodipine.[1][4]
-
Thermal Degradation: Thermal stress can induce intramolecular reactions in Amlodipine, leading to the formation of cyclic degradation products.[5][6]
Quantitative Analysis of Amlodipine Degradation
The extent of Amlodipine degradation varies significantly depending on the specific stress conditions applied (e.g., concentration of the stressor, temperature, and duration of exposure). The following table summarizes quantitative data from various forced degradation studies.
| Stress Condition | Reagents and Conditions | Degradation (%) | Major Degradation Products Identified | Reference(s) |
| Acid Hydrolysis | 5 M HCl @ 80°C for 6 h | 75.2% | Dehydro Amlodipine derivative | [2][3] |
| 0.1 N HCl @ RT for 3 h | 12.3% | Degradation peak observed | [2] | |
| Acidic medium | 60% | Product ions with m/z 180, 167, and 230 | [7] | |
| Alkaline Hydrolysis | 5 M NaOH @ 80°C for 6 h | ~100% | C15H16NOCl | [2][8][9] |
| 0.1 M NaOH @ RT for 3 days | 43% | Significant degradation | [2][10] | |
| 0.1 N NaOH @ RT for 3 h | 10.1% | Degradation peak observed | [2] | |
| Basic medium | 25% | Product ions with m/z 180 and 167 | [7] | |
| Oxidative Degradation | 3% H₂O₂ in methanol-water (80:20) @ 80°C for 6 h | 80.1% | Dehydro Amlodipine (Impurity D, m/z 407) | [3][8][9] |
| 30% H₂O₂ | 20% | Impurity D (m/z 407) | [7] | |
| Photolytic Degradation | 1.2 million lux hours and 200 watt hours/square meter | 32.2% (after 14 days) | Pyridine derivative | [1][8][9] |
| Thermal Degradation | 105°C for 3 days | No major impurities found | AMLDEG-I, AMLDEG-II, AMLDEG-III | [2][5][6][7] |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on Amlodipine Besylate.
Preparation of Stock Solution
A standard stock solution of Amlodipine Besylate is required for all stress conditions.
-
Accurately weigh 10 mg of Amlodipine Besylate and transfer it into a 100 mL volumetric flask.
-
Add a small amount of a suitable solvent (e.g., methanol:water 50:50, v/v) and sonicate for 5 minutes to dissolve the drug.[2]
-
Make up the volume to 100 mL with the same solvent to obtain a concentration of 100 µg/mL.[2] For higher concentration studies (e.g., 1 mg/mL), adjust the initial weight and volume accordingly.[1]
Stress Conditions
a) Acid Hydrolysis
-
Pipette a known volume of the stock solution into a flask.
-
Add an equal volume of an acidic solution. Common conditions include:
-
After the specified duration, cool the solution to room temperature if heated.
-
Neutralize the solution with an appropriate amount of a basic solution (e.g., 0.1 M or 5 M NaOH).[2]
-
Dilute with the mobile phase to a final target concentration for analysis.
b) Alkaline (Base) Hydrolysis
-
Pipette a known volume of the stock solution into a flask.
-
Add an equal volume of an alkaline solution. Common conditions include:
-
After the specified duration, cool the solution to room temperature if heated.
-
Neutralize the solution with an appropriate amount of an acidic solution (e.g., 0.1 M or 5 M HCl).[2]
-
Dilute with the mobile phase to a final target concentration for analysis.
c) Oxidative Degradation
-
Pipette a known volume of the stock solution into a flask.
-
Add an equal volume of a hydrogen peroxide (H₂O₂) solution. Common conditions include:
-
After the specified duration, allow the sample to cool to room temperature.
-
Dilute with the mobile phase to the target concentration for analysis.
d) Thermal Degradation
-
Solid State: Keep the Amlodipine Besylate drug substance in an oven at 105°C for 3 days.[2][10]
-
Solution State: Prepare a solution of the desired concentration and keep it in an oven at 80°C for 7 hours.[2]
-
After exposure, allow the sample to cool to room temperature.
-
If using the solid sample, dissolve it in the mobile phase to the target concentration for analysis.
e) Photolytic Degradation
-
Prepare a solution of Amlodipine Besylate (e.g., 1 mg/mL).
-
Expose the solution to a combination of ultraviolet (UVA) and visible light in a photostability chamber. A typical exposure is 1.2 million lux-hours for visible light and 200 W-h/m² for UVA light.[1][2][10]
-
Simultaneously, keep a control sample protected from light.
-
After exposure, dilute the sample to the target concentration for analysis.
Analytical Method
High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing the degradation of Amlodipine.
-
Chromatographic System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 column is typically used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol, acetonitrile) is commonly employed. The exact composition may need to be optimized.[11]
-
Detection: The wavelength for detection is typically set around 237-240 nm.[10][11]
-
Analysis:
-
Inject the stressed samples and a control (unstressed) sample into the HPLC system.
-
Identify and quantify the Amlodipine peak and any degradation product peaks.
-
The percentage of degradation can be calculated by comparing the peak area of Amlodipine in the stressed sample to that in the control sample.[1]
-
Visualizations
Experimental Workflow for Forced Degradation Studies
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure elucidation of thermal degradation products of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure elucidation of thermal degradation products of amlodipine | Semantic Scholar [semanticscholar.org]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Note & Protocol: Quantification of Dehydro Amlodipine Oxalate in Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[1][2][3] Dehydro Amlodipine is a known impurity and a primary degradation product of Amlodipine, which can form under various stress conditions such as exposure to acidic, alkaline, oxidative, and photolytic environments.[4] The presence of impurities in a drug product can impact its safety and efficacy. Therefore, a robust analytical method for the quantification of Dehydro Amlodipine Oxalate in tablet formulations is crucial for quality control and stability studies.
This document provides a detailed protocol for the quantification of this compound in tablets using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method is designed to be specific, accurate, and precise, allowing for the reliable determination of this impurity.
This compound is a salt of Dehydro Amlodipine, an oxidized form of Amlodipine where the dihydropyridine ring has been converted to a pyridine ring.[4] Its presence in Amlodipine tablets above acceptable limits can be an indicator of product degradation.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method with UV detection is proposed for the quantification of this compound. This technique offers high resolution and sensitivity, making it suitable for separating and quantifying impurities in pharmaceutical dosage forms.
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound. These parameters are based on established methods for Amlodipine and its related substances and may require optimization for specific tablet formulations.[1][2][5][6][7]
| Parameter | Recommended Condition |
| Column | C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm particle size[2][3] |
| Mobile Phase | Acetonitrile: Methanol: 0.05M Potassium Dihydrogen Orthophosphate Buffer (pH 3.0 adjusted with Orthophosphoric Acid) in a ratio of 15:35:50 (v/v/v)[1][2][5][6] |
| Flow Rate | 1.0 mL/min[1][2][5][6] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[1] |
| Detector | UV-Visible Spectrophotometer |
| Detection Wavelength | 237 nm[1][5][6] |
| Run Time | Approximately 15 minutes |
Rationale for Parameter Selection
-
C18 Column: Provides excellent separation for moderately polar to nonpolar compounds like Amlodipine and its impurities.
-
Mobile Phase: The combination of acetonitrile, methanol, and a phosphate buffer at a controlled pH ensures good peak shape and resolution. Adjusting the pH to 3.0 helps to suppress the ionization of acidic and basic analytes, leading to better retention and symmetrical peaks.[2]
-
Detection Wavelength: 237 nm is a common wavelength used for the detection of Amlodipine and its related compounds, offering good sensitivity.[1][5][6]
Experimental Protocol
This section outlines the step-by-step procedure for the preparation of solutions and the analysis of tablet samples.
Materials and Reagents
-
This compound Reference Standard
-
Amlodipine Besylate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
-
Amlodipine Tablets (Sample)
-
0.45 µm Syringe Filters
Preparation of Solutions
3.2.1. Buffer Preparation (0.05M Potassium Dihydrogen Orthophosphate, pH 3.0)
-
Weigh 6.8 g of Potassium Dihydrogen Orthophosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 ± 0.05 with Orthophosphoric Acid.
-
Filter the buffer solution through a 0.45 µm membrane filter and degas before use.
3.2.2. Mobile Phase Preparation
-
Mix Acetonitrile, Methanol, and the prepared Buffer in the ratio of 15:35:50 (v/v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
3.2.3. Standard Stock Solution Preparation (this compound)
-
Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
This is the Standard Stock Solution.
3.2.4. Working Standard Solution Preparation
-
From the Standard Stock Solution, prepare a series of dilutions with the mobile phase to cover the expected concentration range of the impurity in the sample. A typical range would be 0.1 µg/mL to 5 µg/mL.
Sample Preparation
-
Weigh and finely powder not fewer than 20 Amlodipine tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to 10 mg of Amlodipine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient and the impurity.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[1] This is the Sample Solution.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the Working Standard Solutions and the Sample Solution.
-
Record the chromatograms and measure the peak areas.
Data Analysis and Calculations
The concentration of this compound in the tablet sample is calculated using the external standard method.
Calculation:
Where:
-
Area_Sample: Peak area of this compound in the Sample Solution.
-
Area_Standard: Peak area of this compound in the Working Standard Solution.
-
Conc_Standard: Concentration of this compound in the Working Standard Solution (µg/mL).
-
Conc_Sample: Nominal concentration of Amlodipine in the Sample Solution (µg/mL).
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | The peak for this compound should be well-resolved from the Amlodipine peak and any other impurities. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][5] | A linear relationship between concentration and peak area should be established. The correlation coefficient (r²) should be ≥ 0.999.[1] |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[1][5] | The mean recovery should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][5] | The relative standard deviation (%RSD) should be not more than 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on the signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on the signal-to-noise ratio (e.g., 10:1). |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should show no significant changes in results with minor variations in parameters like mobile phase composition, pH, flow rate, and column temperature. |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in tablets.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described HPLC method provides a robust and reliable approach for the quantification of this compound in Amlodipine tablets. Adherence to the detailed protocol and proper method validation will ensure accurate and precise results, which are essential for maintaining the quality and safety of the pharmaceutical product. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
- 1. eijppr.com [eijppr.com]
- 2. japer.in [japer.in]
- 3. japer.in [japer.in]
- 4. This compound | 1216406-90-4 | Benchchem [benchchem.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Analytical method development and validation of Amlodipine besylate in tablet dosage form | Semantic Scholar [semanticscholar.org]
- 7. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Use of Dehydro Amlodipine Oxalate as a Reference Standard
Introduction
Dehydro Amlodipine, also known as Amlodipine EP Impurity D or Amlodipine USP Related Compound A, is a critical impurity and a primary degradation product of Amlodipine.[1][2][3] It forms primarily through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable aromatic pyridine ring.[3] This transformation can occur under various stress conditions, including the presence of oxidizing agents, acidic environments, and exposure to light.[4][5] As a well-characterized impurity, Dehydro Amlodipine Oxalate serves as an essential reference standard for pharmaceutical researchers and drug development professionals. Its use is vital for the development and validation of stability-indicating analytical methods, impurity profiling, and ensuring the quality, safety, and efficacy of Amlodipine-containing drug products.
High-purity this compound is utilized to:
-
Develop and validate robust analytical methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
-
Conduct comprehensive impurity profiling to meet regulatory requirements.
-
Perform stability and forced degradation studies to understand the degradation pathways of Amlodipine and establish appropriate storage conditions and shelf-life for the drug product.
Chemical Information
| Identifier | Value |
| Chemical Name | 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid |
| Synonyms | Amlodipine EP Impurity D Oxalate Salt, Amlodipine USP Related Compound A |
| CAS Number | 1216406-90-4 |
| Molecular Formula | C22H25ClN2O9 |
| Molecular Weight | 496.89 |
Amlodipine Degradation Pathway
The formation of Dehydro Amlodipine is a key degradation pathway for Amlodipine. The diagram below illustrates the transformation of the dihydropyridine ring of Amlodipine into the pyridine ring of Dehydro Amlodipine, a process that can be induced by oxidative, acidic, or photolytic stress.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of Amlodipine and the conditions under which Dehydro Amlodipine is formed. The following table summarizes results from various stress conditions.
| Stress Condition | Reagents and Conditions | % Degradation of Amlodipine | Primary Degradation Product |
| Acidic Hydrolysis | 5 mol/L HCl at 80°C for 6 hours | Up to 75.2% | Dehydro Amlodipine (Impurity D) |
| Alkaline Hydrolysis | 5 mol/L NaOH at 80°C for 6 hours | Total degradation | Various hydrolysis products |
| Oxidative Degradation | 3% H2O2 at 80°C for 6 hours | Up to 80.1% | Dehydro Amlodipine (Impurity D) |
| Photodegradation | Photostability chamber (UV/Vis light) for 14 days | 32.2% | Dehydro Amlodipine (Impurity D) |
Experimental Protocols
1. Protocol for Preparation of Standard Solutions
This protocol describes the preparation of stock and working standard solutions of this compound for use in HPLC analysis.
-
Objective: To prepare accurate concentrations of this compound reference standard for calibration and quantification.
-
Materials:
-
This compound Reference Standard
-
Methanol (HPLC grade)
-
Diluent (e.g., Mobile Phase or a mixture of Methanol and water)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
-
-
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add a sufficient amount of methanol to dissolve the standard completely. Sonicate if necessary.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Working Standard Solution Preparation (e.g., 1 µg/mL):
-
Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the chosen diluent and mix thoroughly. This working solution is now ready for injection into the HPLC system.
-
-
2. Protocol for Stability-Indicating HPLC Method for Amlodipine and its Impurities
This protocol outlines a general stability-indicating HPLC method for the separation and quantification of Amlodipine and Dehydro Amlodipine.
-
Objective: To separate and quantify Amlodipine and Dehydro Amlodipine (Impurity D) in a drug substance or product.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3 µm particle size |
| Mobile Phase A | Phosphate buffer with triethylamine, pH adjusted to 2.8 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient can be optimized to ensure separation of all impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 270 nm for Dehydro Amlodipine (Impurity D) and 340 nm for other impurities and Amlodipine. |
| Injection Volume | 100 µL |
-
System Suitability:
-
Inject the working standard solution multiple times (e.g., six replicates).
-
The relative standard deviation (%RSD) for the peak area of Dehydro Amlodipine should be not more than 5.0%.
-
The resolution between the Amlodipine peak and the Dehydro Amlodipine peak should be not less than 2.0.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of Amlodipine, into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 30 minutes to dissolve the drug.
-
Dilute to volume with the diluent and mix well.
-
Centrifuge a portion of this solution at 4000 RPM for 15 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter before injection.
-
-
Quantification:
-
The concentration of Dehydro Amlodipine in the sample is determined by comparing its peak area to the peak area of the this compound working standard solution using an external standard method.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the analysis of Amlodipine impurities using this compound as a reference standard.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | 1216406-90-4 | Benchchem [benchchem.com]
- 4. Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Application Notes: Stability-Indicating HPLC Assay for Amlodipine Besylate
Introduction
Amlodipine besylate is a long-acting calcium channel blocker widely used in the management of hypertension and angina.[1][2][3][4] To ensure the safety, efficacy, and quality of amlodipine besylate drug products, a validated stability-indicating assay method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, and handling.[2] This application note describes a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Amlodipine Besylate. The method is designed to separate amlodipine from its degradation products formed under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Principle
The method utilizes a reversed-phase HPLC (RP-HPLC) system with UV detection to separate amlodipine besylate from its potential degradation products.[2][5] The chromatographic conditions are optimized to achieve specificity, allowing for the accurate quantification of amlodipine in the presence of its degradants. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method by intentionally degrading the drug substance under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[2][6][7]
Degradation Pathways of Amlodipine Besylate
Amlodipine besylate is susceptible to degradation under several stress conditions, primarily through hydrolysis, oxidation, and photolysis.[1] The dihydropyridine ring in its structure is a labile moiety prone to oxidation (aromatization), while the ester functional groups are susceptible to hydrolysis.[1]
-
Acid Hydrolysis: Amlodipine shows significant degradation in acidic media. Studies have reported degradation of up to 75.2% under harsh acidic conditions (5 M HCl at 80°C for 6 hours).[1][8]
-
Alkaline Hydrolysis: The drug is also labile in basic conditions, with one study showing 43% degradation in 0.1 M NaOH at ambient temperature for 3 days.[6] Complete degradation can be achieved under harsher conditions (5 M NaOH at 80°C for 6 hours).[3][8]
-
Oxidative Degradation: Amlodipine besylate is highly susceptible to oxidative stress.[1] Treatment with hydrogen peroxide (H₂O₂) leads to significant degradation, with reports of 80.1% degradation in a 3% H₂O₂ solution at 80°C for 6 hours.[1][8] The primary oxidation product is the pyridine derivative, also known as Impurity D.[1][9]
-
Photolytic Degradation: Exposure to UV and visible light can induce the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative.[1] Degradation of 32.2% has been observed after 14 days of exposure in a photostability chamber.[1][8]
-
Thermal Degradation: Amlodipine besylate is relatively stable under thermal stress in the solid state compared to other stress conditions.[1]
Experimental Protocols
1. Materials and Reagents
-
Amlodipine Besylate reference standard
-
Analytical grade hydrochloric acid (HCl)[2]
-
Analytical grade sodium hydroxide (NaOH)[2]
-
Analytical grade hydrogen peroxide (H₂O₂) (30%)[9]
-
Di-sodium hydrogen orthophosphate dihydrate[10]
-
Potassium dihydrogen orthophosphate[10]
-
Ortho-phosphoric acid (OPA)[10]
-
Triethylamine[11]
-
HPLC grade water
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[2]
-
Column: A reversed-phase C18 column is commonly used. Specific examples include:
-
Mobile Phase: A common mobile phase composition is a mixture of an aqueous buffer and organic solvents. An example is:
-
Acetonitrile: 70mM potassium dihydrogen orthophosphate buffer: methanol (15:30:55 v/v/v), with the pH adjusted to 3.0 using ortho-phosphoric acid.[10]
-
-
Injection Volume: 10 µL or 20 µL
-
Column Temperature: Ambient or controlled, e.g., 30°C[11]
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Amlodipine Besylate reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume.[5]
-
Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution with the mobile phase to achieve the desired concentration.[5]
-
Sample Preparation (from Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 5 mg of amlodipine to a 100 mL volumetric flask. Add about 50 mL of methanol, sonicate for 10 minutes to dissolve, and then make up the volume with methanol.[5] Further dilute with the mobile phase to a suitable concentration for analysis.
4. Forced Degradation Studies
Prepare a stock solution of amlodipine besylate (e.g., 1 mg/mL) for the stress studies.[6]
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at ambient temperature for 3 days or with 5 M HCl at 80°C for 6 hours.[2][3]
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at ambient temperature for 3 days or with 5 M NaOH at 80°C for 6 hours.[2][3]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at ambient temperature for 3 days or with a solution of 3% H₂O₂:methanol (80:20) at 80°C for 6 hours.[2][3]
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 3 days.[6]
-
Photolytic Degradation: Expose the drug substance to UV light (200 W-h/m²) and visible light (1.2 million lux-h).[6]
After exposure to the stress conditions, the solutions should be neutralized (for acid and base hydrolysis) and diluted with the mobile phase to a suitable concentration for HPLC analysis.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Amlodipine Besylate
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 5 M HCl | 6 hours | 80°C | 75.2% | Dehydro amlodipine derivative[3][8] |
| 0.1 M HCl | 3 days | Ambient | ~1% | Degradation observed[3][6] | |
| Alkaline Hydrolysis | 5 M NaOH | 6 hours | 80°C | ~100% | Total degradation, main product C15H16NOCl[3][8] |
| 0.1 M NaOH | 3 days | Ambient | 43% | Significant degradation[3][6] | |
| Oxidative Degradation | 3% H₂O₂:Methanol (80:20) | 6 hours | 80°C | 80.1% | Dehydro amlodipine derivative (Impurity D)[3][8] |
| 30% H₂O₂ | Not specified | Not specified | 20% | Impurity D identified[9] | |
| 3% H₂O₂ | 3 days | Ambient | ~1% | Degradation observed[6] | |
| Thermal Degradation | Solid State | 3 days | 105°C | No significant degradation | Stable under thermal stress[3][6] |
| Photolytic Degradation | UV & Visible Light | 14 days | Photostability chamber | 32.2% | Significant degradation[3][8] |
| Not specified | Not specified | 5% | Degradation observed[6] |
Visualizations
Caption: Experimental workflow for the stability-indicating assay of Amlodipine Besylate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijpar.com [ijpar.com]
- 6. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. japer.in [japer.in]
- 11. eijppr.com [eijppr.com]
Application Notes and Protocols for MS/MS Fragmentation Analysis of Dehydro Amlodipine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Amlodipine, also known as Amlodipine Impurity D, is a significant degradation product of the widely prescribed antihypertensive drug, Amlodipine.[1][2][3] It forms primarily under oxidative and acidic stress conditions.[2][3] The monitoring and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. This application note provides a detailed protocol for the tandem mass spectrometry (MS/MS) fragmentation analysis of Dehydro Amlodipine Oxalate, offering a robust method for its identification and structural elucidation.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | Amlodipine Impurity D Oxalate |
| Chemical Formula | C₂₂H₂₅ClN₂O₉ |
| Molecular Weight | 496.9 g/mol |
| Parent Compound (Free Base) | Dehydro Amlodipine |
| Parent Formula | C₂₀H₂₃ClN₂O₅ |
| Parent Molecular Weight | 406.9 g/mol |
| CAS Number (Oxalate) | 1216406-90-4 |
Experimental Workflow
The overall experimental workflow for the MS/MS fragmentation analysis of this compound involves sample preparation, followed by liquid chromatography separation and subsequent mass spectrometric detection and fragmentation.
Figure 1: Experimental workflow for the MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 10 µg/mL.[1]
-
Forced Degradation Sample: To generate Dehydro Amlodipine, subject an Amlodipine Besylate solution (e.g., 1 mg/mL in methanol) to acidic (e.g., 5 M HCl at 80°C for 6 hours) or oxidative (e.g., 3% H₂O₂ in methanol at 80°C for 6 hours) stress.[3] Neutralize the acidic solution with an appropriate amount of NaOH. Dilute the stressed samples with the mobile phase to a suitable concentration for analysis.[2]
-
Filtration: Filter the prepared solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following parameters provide a starting point and may require optimization for specific instrumentation.
| Parameter | Recommended Conditions |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., Inertsil ODS 3V, 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic elution with 50:50 (v/v) Mobile Phase A:Mobile Phase B. A gradient elution can be developed for complex samples. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5-20 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Applied Biosystems Sciex API-2000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 375°C |
| Nebulizer Gas (N₂) | As per instrument recommendation |
| Auxiliary Gas (N₂) | As per instrument recommendation |
| Scan Type | Multiple Reaction Monitoring (MRM) or Product Ion Scan |
| Precursor Ion (Q1) | m/z 407.1 |
| Collision Gas | Nitrogen |
| Collision Energy (CE) | Optimize for maximum fragmentation (typically 20-40 eV) |
MS/MS Fragmentation Data
The MS/MS analysis of the protonated Dehydro Amlodipine molecule ([M+H]⁺ at m/z 407.1) yields several characteristic product ions.
| Precursor Ion (m/z) | Product Ions (m/z) | Putative Neutral Loss |
| 407.1 | 362.1 | -C₂H₅O (Ethoxide) |
| 407.1 | 348.1 | -C₂H₅OH (Ethanol) |
| 407.1 | 282.1 | -C₅H₁₀NO₂ (Side chain) |
| 407.1 | 254.1 | -C₇H₁₂NO₃ (Side chain) |
| 407.1 | 238.1 | -C₈H₁₄NO₃ |
| 407.1 | 210.1 | -C₉H₁₆NO₄ |
Proposed Fragmentation Pathway
The fragmentation of Dehydro Amlodipine is initiated by the cleavage of the ester and ether functionalities on the pyridine ring. The following diagram illustrates a plausible fragmentation pathway.
Figure 2: Proposed MS/MS fragmentation pathway of Dehydro Amlodipine.
Conclusion
This application note provides a comprehensive guide for the MS/MS fragmentation analysis of this compound. The detailed experimental protocol and fragmentation data will aid researchers and drug development professionals in the accurate identification and characterization of this critical Amlodipine impurity. The provided methods can be adapted to various LC-MS/MS platforms for routine quality control and stability studies of Amlodipine formulations.
References
Application Note: Isolation and Characterization of Amlodipine Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, is susceptible to degradation under various stress conditions.[1] Understanding the degradation pathways and characterizing the resulting products are crucial for ensuring the safety, efficacy, and stability of amlodipine-containing drug products. This application note provides a comprehensive overview of the isolation and characterization of amlodipine degradation products, including detailed experimental protocols and data presentation. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential for elucidating the intrinsic stability of the drug substance and for developing stability-indicating analytical methods.[1][2]
Major Degradation Pathways
Amlodipine's chemical structure, particularly the dihydropyridine ring, is prone to degradation under hydrolytic, oxidative, and photolytic conditions.[1][3]
-
Hydrolysis: Amlodipine undergoes degradation in both acidic and alkaline environments. The ester functional groups are susceptible to hydrolysis.[3] Acidic hydrolysis can lead to the formation of Impurity F, while alkaline conditions also represent a significant degradation pathway.[1]
-
Oxidation: Oxidative stress, typically induced by agents like hydrogen peroxide, leads to the aromatization of the dihydropyridine ring to form a pyridine ring. This results in the formation of Impurity D, also known as dehydro amlodipine.[1][2] This impurity is also observed under acidic conditions.[2]
-
Photodegradation: Exposure to light is a major degradation pathway for amlodipine.[3] This process can lead to complex transformations, with one of the primary photoproducts being the pyridine derivative of amlodipine.[1]
Quantitative Analysis of Amlodipine Degradation
Forced degradation studies provide quantitative data on the extent of amlodipine degradation under various stress conditions. The following table summarizes representative results from different studies. It is important to note that the percentage of degradation can vary significantly based on the specific experimental conditions (e.g., concentration of the stressor, temperature, and duration of exposure).
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 5 M HCl | 80°C | 6 hours | 75.2% | [3][4] |
| Acidic Medium | - | - | ~60% | [2] | |
| Base Hydrolysis | 5 M NaOH | 80°C | 6 hours | Total Degradation | [4] |
| Basic Medium | - | - | 25% | [2] | |
| Oxidation | 3% H₂O₂ | 80°C | 6 hours | 80.1% | [3][4] |
| 30% H₂O₂ | - | - | 20% | [2] | |
| Photodegradation | Photostability Chamber | - | 14 days | 32.2% | [3][4] |
| UV and Visible Light | - | 15 days | 22.38% (UV), 19.89% (Visible) | [3] | |
| Thermal Degradation | Solid State | 80°C | 48 hours | No major impurities | [2] |
Identified Degradation Products
Several degradation products of amlodipine have been identified and characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and tandem Mass Spectrometry (LC-MS/MS).[1][2]
| Impurity Name | Structure/Molecular Formula | Formation Conditions |
| Impurity D (Dehydro Amlodipine) | C₂₀H₂₃ClN₂O₅ | Oxidation, Acid Hydrolysis, Photodegradation |
| Impurity F | - | Acid Hydrolysis |
| Unnamed Product | C₁₅H₁₆NOCl | Total degradation in strong base |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Objective: To induce the degradation of amlodipine under various stress conditions to identify potential degradation products and assess its intrinsic stability.
Materials:
-
Amlodipine Besylate drug substance
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of amlodipine besylate in methanol or a mixture of methanol and water at a concentration of approximately 1 mg/mL.[1]
-
Acid Hydrolysis:
-
To an appropriate volume of the stock solution, add an equal volume of 5 M HCl.
-
Heat the mixture at 80°C for 6 hours.[4]
-
After the specified time, cool the solution and neutralize it with an appropriate amount of 5 M NaOH.
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To an appropriate volume of the stock solution, add an equal volume of 5 M NaOH.
-
Heat the mixture at 80°C for 6 hours.[4]
-
After the specified time, cool the solution and neutralize it with an appropriate amount of 5 M HCl.
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid amlodipine besylate powder in a controlled temperature oven at 80°C for 48 hours.[2]
-
After exposure, dissolve the sample in a suitable solvent and dilute to a suitable concentration for analysis.
-
-
Photodegradation:
-
Expose a solution of amlodipine besylate to light in a photostability chamber providing both UV and visible light exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]
-
Simultaneously, keep a control sample protected from light.
-
After the exposure, dilute the sample to a suitable concentration for analysis.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of amlodipine and its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a UV detector.
-
Column: RP-select B column (250 x 4.0 mm, 5 µm).[5]
-
Mobile Phase: A mixture of 0.04 M sodium dihydrogen phosphate monohydrate (pH 4.0) and ethanol (60:40 % v/v).[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Prepare a standard solution of amlodipine besylate of known concentration in the mobile phase.
-
Prepare sample solutions from the forced degradation studies by diluting them to a suitable concentration with the mobile phase.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to amlodipine and its degradation products based on their retention times.[1]
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of amlodipine in the stressed samples to that in an unstressed control sample.[1]
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
References
Application of Quality by Design (QbD) in the Impurity Analysis of Amlodipine
Abstract
This application note details a systematic approach using Quality by Design (QbD) principles for the development and validation of a robust analytical method for the identification and quantification of impurities in Amlodipine besylate. By integrating risk assessment and Design of Experiments (DoE), a reversed-phase high-performance liquid chromatography (RP-HPLC) method was optimized to ensure consistent and reliable performance. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, outlining the methodology from initial risk assessment to method validation and the establishment of a design space.
Introduction
Amlodipine is a widely used calcium channel blocker for the treatment of hypertension and angina.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is critical to ensure its safety and efficacy.[2][] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A and Q3B, mandate the reporting, identification, and qualification of impurities.[4][5][6]
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. When applied to analytical methods, this approach is known as Analytical QbD (AQbD). The goal of AQbD is to develop a robust method that consistently meets its intended performance criteria. This involves identifying critical method attributes (CMAs) and critical method parameters (CMPs), and establishing a design space within which the method is proven to be reliable.[7][8]
This application note demonstrates the application of QbD to develop a stability-indicating RP-HPLC method for the analysis of Amlodipine and its potential impurities.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Amlodipine Besylate, Amlodipine Impurity D, and Amlodipine Impurity F were procured from a certified vendor.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Sodium Dihydrogen Phosphate Monohydrate, Orthophosphoric Acid, and Triethylamine were of analytical grade.
-
Water: Ultrapure water (Milli-Q or equivalent).
-
Sample: Amlodipine Besylate tablets (5 mg).
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used. Data acquisition and processing were performed using appropriate chromatography software.
Initial Risk Assessment and Parameter Screening
A risk assessment was conducted to identify potential method parameters that could impact the critical quality attributes (CQAs) of the analytical method. The primary CQAs for impurity analysis are resolution between adjacent peaks, peak tailing, and theoretical plates. An Ishikawa (fishbone) diagram was used to brainstorm potential variables.
Based on the risk assessment and prior knowledge, a screening design (e.g., a fractional factorial design) was employed to identify the most critical method parameters (CMPs). For this study, the following parameters were identified as potentially critical:
-
Mobile Phase pH
-
Organic Modifier Percentage in the Mobile Phase
-
Column Temperature
-
Flow Rate
Method Optimization using Design of Experiments (DoE)
A Box-Behnken Design (BBD) was utilized to optimize the selected CMPs and to understand their interactions. The design included multiple experimental runs with varying levels of the CMPs. The responses measured were the critical quality attributes (CQAs) identified earlier.
Table 1: Factors and Levels for Box-Behnken Design
| Factor | Units | Low (-1) | Medium (0) | High (+1) |
| A: Mobile Phase pH | - | 2.8 | 3.0 | 3.2 |
| B: Organic Content (%) | % v/v | 35 | 40 | 45 |
| C: Column Temperature | °C | 30 | 35 | 40 |
Optimized Chromatographic Conditions
Based on the DoE results, the following optimized conditions were established to achieve the desired separation and peak shape:
-
Column: C18 (150 mm x 4.6 mm, 3 µm particle size)[9]
-
Mobile Phase A: 0.04 M Sodium Dihydrogen Phosphate Monohydrate, pH adjusted to 3.0 with Orthophosphoric Acid[10]
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient was optimized for the separation of all impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[7]
-
Detection Wavelength: 237 nm for Amlodipine and most impurities; 270 nm for Impurity D[7][11]
-
Injection Volume: 10 µL
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve Amlodipine Besylate and each impurity in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solutions to the required concentration levels for linearity, accuracy, and precision studies.
-
Sample Preparation: Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Amlodipine to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.[9]
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines for the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[12]
Data Presentation
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Amlodipine) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Amlodipine) | ≥ 2000 | 43685[7] |
| Resolution (Critical Pair) | ≥ 2.0 | 2.7[7] |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 3: Linearity and Range Data
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Amlodipine | 0.8 - 24 | > 0.999[13] |
| Impurity D | 0.1 - 5.0 | > 0.999 |
| Impurity F | 0.1 - 5.0 | > 0.999 |
Table 4: Accuracy (Recovery) Study Results
| Analyte | Spiked Level | Mean Recovery (%) | %RSD |
| Impurity D | 80% | 99.5 | 0.9 |
| 100% | 100.2 | 0.7 | |
| 120% | 99.8 | 0.8 | |
| Impurity F | 80% | 99.1 | 1.1 |
| 100% | 100.5 | 0.9 | |
| 120% | 100.1 | 1.0 |
Table 5: Precision Study Results (%RSD)
| Analyte | Repeatability (Intra-day, n=6) | Intermediate Precision (Inter-day, n=6) |
| Impurity D | 0.95% | 1.25% |
| Impurity F | 1.10% | 1.40% |
Table 6: LOD and LOQ Values
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Amlodipine | 0.0631 | 0.19 |
| Impurity D | 0.05 | 0.15 |
| Impurity F | 0.04 | 0.12 |
Visualizations
Caption: Quality by Design (QbD) workflow for analytical method development.
Caption: Experimental workflow for Amlodipine impurity analysis.
Caption: Logical relationship between method parameters and quality attributes.
Conclusion
The application of Quality by Design principles provides a structured and scientific framework for the development of a robust RP-HPLC method for the analysis of Amlodipine impurities. By systematically evaluating the impact of various method parameters on the critical quality attributes, a well-understood and reliable analytical method was established. The use of Design of Experiments facilitated the identification of an optimal operating region (Design Space) where the method consistently meets its performance requirements. The validated method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of Amlodipine besylate in pharmaceutical manufacturing.[9][14]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 4. jpionline.org [jpionline.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination | Semantic Scholar [semanticscholar.org]
- 14. ijcrt.org [ijcrt.org]
Preparation of Dehydro Amlodipine Oxalate Standard Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Amlodipine Oxalate is a critical reference standard for the quality control and stability testing of Amlodipine, a widely used calcium channel blocker. It is recognized as a principal degradation product and process impurity of Amlodipine.[1][2] In pharmacopeial contexts, it is referred to as Amlodipine EP Impurity D by the European Pharmacopoeia (EP) and Amlodipine USP Related Compound A by the United States Pharmacopeia (USP).[1][3] Accurate preparation of a this compound standard solution is paramount for the precise quantification of this impurity in pharmaceutical formulations, ensuring the safety and efficacy of the final drug product.
This document provides a detailed protocol for the preparation of a this compound standard solution, along with essential information on its chemical properties, storage, and handling.
Chemical and Physical Data
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its correct handling and use as a reference standard.
| Property | Value | References |
| Chemical Name | 3-Ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate oxalate | [3] |
| Synonyms | Amlodipine EP Impurity D, Amlodipine USP Related Compound A | [1][2][3] |
| CAS Number | 1216406-90-4 | [2][3] |
| Molecular Formula | C₂₂H₂₅ClN₂O₉ | [2] |
| Molecular Weight | 496.89 g/mol | [2][3] |
| Appearance | White to Off-White Solid | |
| Solubility | Slightly soluble in Chloroform, Methanol, and Water. | |
| Storage Conditions | +5°C ± 3°C, protected from light.[4] | |
| Purity | >95% (HPLC) | [3][5][6] |
Experimental Protocols
Materials and Equipment
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance (readable to 0.01 mg)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, compatible with organic solvents)
-
Ultrasonic bath
Preparation of Standard Stock Solution (e.g., 100 µg/mL)
This protocol describes the preparation of a 100 µg/mL standard stock solution. The concentration can be adjusted as required by the specific analytical method.
Step 1: Equilibration of the Reference Standard Before opening, allow the sealed container of this compound to equilibrate to ambient laboratory temperature to prevent moisture uptake.[4]
Step 2: Weighing the Reference Standard Accurately weigh approximately 10 mg of the this compound reference standard into a clean, dry weighing boat using a calibrated analytical balance. The reference standard should be used "as is" without prior drying.[4]
Step 3: Dissolution Transfer the weighed standard to a 100 mL Class A volumetric flask. Add approximately 70 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution.
Step 4: Dilution to Volume Once dissolved and cooled to room temperature, dilute the solution to the mark with methanol. Stopper the flask and invert it several times to ensure homogeneity.
Step 5: Filtration (Optional but Recommended) If the solution is to be used for HPLC analysis, it is advisable to filter it through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the chromatographic system.
Preparation of Working Standard Solutions
Working standard solutions are typically prepared by diluting the stock solution to the desired concentration range for analysis.
Example: Preparation of a 10 µg/mL Working Standard Solution
-
Pipette 10.0 mL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with the appropriate diluent (e.g., a mixture of methanol and water, or the mobile phase used for HPLC analysis).
-
Stopper the flask and mix thoroughly.
Stability and Storage of Standard Solutions
-
Stock Solution: When stored in a tightly sealed, light-protected container at 2-8°C, the stock solution is generally stable for a short period. It is recommended to prepare fresh stock solutions for each new sequence of analysis.
-
Working Solutions: Working solutions should be prepared fresh daily from the stock solution.
Diagrams
Workflow for Standard Solution Preparation
Caption: Workflow for the preparation of this compound standard solution.
Logical Relationship of this compound to Amlodipine
References
Application Notes and Protocols for the Separation of Amlodipine and its Impurities using HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of Amlodipine and its impurities using High-Performance Liquid Chromatography (HPLC). The information compiled herein is based on established and validated analytical methods, offering a comprehensive guide for the quality control and analysis of Amlodipine in bulk drug substances and pharmaceutical formulations.
Introduction
Amlodipine is a widely used calcium channel blocker for the treatment of hypertension and angina. During its synthesis and storage, various impurities can arise, which need to be monitored and controlled to ensure the safety and efficacy of the drug product. This document outlines various mobile phase compositions and chromatographic conditions that have been successfully employed for the separation of Amlodipine from its known impurities.
Data Presentation: Mobile Phase Compositions for Amlodipine Impurity Analysis
The following tables summarize various mobile phase compositions and chromatographic conditions used for the HPLC analysis of Amlodipine and its impurities.
| Method | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Temperature (°C) | Reference |
| 1 | Buffer (Phosphate with triethylamine, pH 2.8) : Methanol (60:40 v/v) | Buffer : Methanol : Acetonitrile (20:40:40 v/v/v) | Gradient | C18 (150 x 4.6 mm, 3 µm) | 1.0 | 340 (270 for Impurity-D) | 35 | [1][2] |
| 2 | 0.4% Ammonium hydroxide in water | Methanol | Gradient | Core-shell C18 (100 x 4.6 mm, 2.6 µm) | Not Specified | 237 | 35 | [3][4] |
| 3 | Buffer : Methanol : Acetonitrile (30:35:35 v/v), pH 4.0 | - | Isocratic | C18 (150 x 4.6 mm, 3 µm) | Not Specified | 340 | Not Specified | [5] |
| 4 | 0.04 M Sodium dihydrogen phosphate monohydrate (pH 4.0) : Ethanol (60:40 v/v) | - | Isocratic | RP-select B (250 x 4.0 mm, 5 µm) | Not Specified | Not Specified | Not Specified | [6][7][8] |
| 5 | Buffer (0.01M Disodium hydrogen phosphate dihydrate and 0.01M Potassium dihydrogen phosphate) : Acetonitrile (78:22 v/v) | - | Isocratic | Chiral Ultron-ES-OVM (250 x 4.6 mm, 5 µm) | 1.0 | 237 | Not Specified | [9] |
| 6 | Acetonitrile : 70mM Potassium dihydrogen orthophosphate buffer : Methanol (15:30:55 v/v), pH 3.0 | - | Isocratic | C18 (250 x 4.6 mm, 5 µm) | 1.0 | 240 | Not Specified | [10] |
| 7 | Acetonitrile : Methanol : 50mM Phosphate buffer (pH 3.0) (20:50:30 v/v) | - | Isocratic | C18 | 1.0 | 239 | Not Specified | [11] |
| 8 | Methanol : 0.1% Orthophosphoric acid (pH 3.0) (65:35 v/v) | - | Isocratic | C8 (250 x 4.6 mm, 5 µm) | 0.9 | Not Specified | Ambient | [12] |
Experimental Protocols
This section provides detailed methodologies for two distinct HPLC methods for the separation of Amlodipine and its impurities.
Protocol 1: Gradient HPLC Method for Amlodipine and its Impurities
This protocol is based on a validated gradient HPLC method for the estimation of Amlodipine impurities in tablet dosage forms.[1][2]
1. Materials and Reagents:
-
Amlodipine Besylate Reference Standard and Impurity Standards
-
Potassium Dihydrogen Orthophosphate (AR Grade)
-
Triethylamine (HPLC Grade)
-
Orthophosphoric Acid (HPLC Grade)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
2. Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 3 µm)
-
Mobile Phase A: Mix buffer (Phosphate with triethylamine, pH 2.8) and methanol in a 60:40 v/v ratio.
-
Mobile Phase B: Mix buffer, methanol, and acetonitrile in a 20:40:40 v/v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 340 nm (except for Impurity-D at 270 nm)
-
Injection Volume: 100 µL
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen orthophosphate in water, add triethylamine, and adjust the pH to 2.8 with orthophosphoric acid.
-
Diluent: Prepare a mixture of Buffer, Methanol, and Acetonitrile in the ratio of 70:15:15 (v/v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve the Amlodipine Besylate and impurity reference standards in the diluent to obtain a known concentration.
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to a specified amount of Amlodipine into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume with the diluent. Filter the solution through a 0.45 µm membrane filter.
4. Gradient Program:
-
A specific gradient program should be developed and validated to ensure the separation of all impurities. The program typically involves a gradual increase in the proportion of Mobile Phase B to elute the more retained components.
5. System Suitability:
-
Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and resolution between critical peak pairs to ensure the validity of the analytical run.
Protocol 2: Isocratic "Green" RP-HPLC Method for Amlodipine and its Impurities
This protocol describes an environmentally friendly isocratic RP-HPLC method using ethanol as the organic modifier.[6][7][8]
1. Materials and Reagents:
-
Amlodipine Besylate Reference Standard and Impurity Standards
-
Sodium Dihydrogen Phosphate Monohydrate (AR Grade)
-
Orthophosphoric Acid (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Water (HPLC Grade)
2. Chromatographic Conditions:
-
Column: RP-select B (250 x 4.0 mm, 5 µm)
-
Mobile Phase: A mixture of 0.04 M sodium dihydrogen phosphate monohydrate (pH adjusted to 4.0 with orthophosphoric acid) and ethanol in a 60:40 v/v ratio.
-
Flow Rate: (A suitable flow rate, typically 1.0 mL/min, should be optimized)
-
Detection Wavelength: (A suitable wavelength, e.g., 237 nm or 240 nm, should be selected based on the UV spectra of Amlodipine and its impurities)
-
Column Temperature: (Typically ambient or a controlled temperature like 25°C)
-
Injection Volume: (A suitable injection volume, e.g., 20 µL, should be used)
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a 0.04 M solution of sodium dihydrogen phosphate monohydrate in water, adjust the pH to 4.0 with orthophosphoric acid. Mix this buffer with ethanol in a 60:40 v/v ratio and degas before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the Amlodipine Besylate and impurity reference standards in the mobile phase to obtain a known concentration.
-
Sample Preparation (Tablets): Follow a similar procedure as described in Protocol 1, using the mobile phase as the diluent.
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the standard and sample solutions and record the chromatograms.
-
Identify and quantify the impurities based on their retention times and peak areas relative to the standard.
Mandatory Visualization
The following diagram illustrates the logical workflow for the development and validation of an HPLC method for Amlodipine and its impurities.
Caption: Logical workflow for HPLC method development and validation.
References
- 1. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. japer.in [japer.in]
- 11. akjournals.com [akjournals.com]
- 12. bepls.com [bepls.com]
Troubleshooting & Optimization
Troubleshooting co-elution of Dehydro Amlodipine Oxalate with other impurities
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of Dehydro Amlodipine Oxalate with other impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a critical impurity to monitor?
Dehydro Amlodipine, also known as Amlodipine Impurity D or Amlodipine Related Compound A, is a significant degradation product of Amlodipine.[1][2][3] It can form under various stress conditions such as oxidation, heat, light, and acid hydrolysis.[] As a specified impurity in major pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), its levels must be carefully controlled to ensure the safety and efficacy of the final drug product. The oxalate salt is a common form of this impurity.
Q2: What are the common causes of co-elution involving this compound?
Co-elution occurs when this compound and another impurity or the active pharmaceutical ingredient (API) are not sufficiently separated by the chromatographic system. The primary causes are related to suboptimal chromatographic parameters, which can be categorized by their effect on the resolution equation:
-
Insufficient Selectivity (α): This is the most critical factor. It means the chemical affinity differences between the co-eluting compounds for the stationary and mobile phases are not being exploited effectively. This can be due to an inappropriate choice of stationary phase, mobile phase organic modifier, or mobile phase pH.
-
Low Efficiency (N): Broad peaks can lead to overlap. This can be caused by a poorly packed or aging column, large particle size in the stationary phase, or excessive system dead volume.
-
Inadequate Retention (k'): If peaks elute too quickly (low retention factor), they have less time to interact with the stationary phase, leading to poor separation. This is often a result of a mobile phase that is too strong.
Q3: How can I confirm if I have a co-elution issue?
Visual inspection of the chromatogram for peak shoulders or asymmetrical peaks can be an initial indicator.[5] However, for definitive confirmation, especially in cases of near-perfect co-elution, more advanced detection techniques are necessary. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can be used for peak purity analysis by comparing UV-Vis spectra across the peak.[5] If the spectra are not identical, co-elution is likely occurring. Mass spectrometry (MS) is also a powerful tool for confirming peak purity by analyzing mass spectra across the chromatographic peak.[5]
Troubleshooting Guides
Problem: Poor resolution between this compound and another impurity.
This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound.
Before modifying the method, ensure your HPLC system is performing optimally.
-
System Suitability Test: Perform a system suitability test using a reference standard mixture. Check parameters like theoretical plates (N), tailing factor (T), and resolution (Rs) for known well-separated peaks. This will help determine if the issue is with the method or the system itself.
-
Column Health: An old or contaminated column is a common cause of poor performance. If system suitability fails, consider flushing the column with a strong solvent or replacing it.
The following flowchart outlines a systematic approach to method optimization for resolving co-elution.
Caption: A systematic workflow for troubleshooting co-elution in HPLC.
-
Adjust Mobile Phase pH: The ionization state of Amlodipine (a basic compound) and its impurities is highly dependent on the mobile phase pH. A small change in pH can significantly alter retention times and selectivity.
-
Recommendation: For basic compounds like Amlodipine, working at a pH well above or below the pKa (Amlodipine pKa ≈ 8.6) can improve peak shape. Many successful separations use a pH around 3.0 or above 9.0. Ensure your buffer has adequate capacity (typically 20-50 mM).
-
-
Change the Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can have a significant impact on selectivity.[6]
-
Recommendation: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol and acetonitrile have different solvent properties which can alter the elution order and improve separation.[6] A ternary mixture (e.g., buffer:acetonitrile:methanol) can also be explored.
-
-
Modify the Organic-to-Aqueous Ratio:
-
For Isocratic Elution: Decreasing the percentage of the organic modifier will generally increase retention times and may provide better separation.[6]
-
For Gradient Elution: Adjusting the gradient slope can be very effective. A shallower gradient around the elution time of the co-eluting peaks provides more time for separation to occur.
-
-
Change the Stationary Phase (Column Chemistry): If mobile phase optimization is unsuccessful, the column's stationary phase may not be providing the necessary selectivity.
-
Recommendation: Not all C18 columns are the same. Try a C18 column from a different manufacturer with different end-capping or bonding density. Alternatively, consider a different stationary phase chemistry altogether, such as a Phenyl or Cyano column, which can offer different selectivity based on pi-pi interactions.
-
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.
-
Recommendation: Increasing the column temperature can sometimes lead to sharper peaks and improved resolution. However, be mindful of the thermal stability of your analytes.
-
-
Optimize Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution. However, this will also increase the run time.
Experimental Protocols
The following are examples of HPLC and UPLC methods that have been successfully used to separate Amlodipine and its impurities, including Dehydro Amlodipine (Impurity D).
Method 1: Green RP-HPLC Method for Amlodipine Impurity Profiling [1]
| Parameter | Value |
| Instrumentation | HPLC with DAD or UV detector |
| Column | RP-select B (250 x 4.0 mm, 5 µm) |
| Mobile Phase | 0.04 M Sodium dihydrogen phosphate monohydrate (pH 4.0) and Ethanol (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Method 2: Stability-Indicating UPLC Method [7]
| Parameter | Value |
| Instrumentation | UPLC with PDA detector |
| Column | Zorbax Eclipse C8 RRHD (100 mm x 3.0 mm, 1.8 µm) |
| Mobile Phase A | 0.01 M Phosphate buffer (pH 2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 2 | |
| 6 | |
| 9 | |
| 10 | |
| 11 | |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 225 nm for Impurity D, 360 nm for Amlodipine |
| Column Temperature | 30°C |
| Injection Volume | 2 µL |
Data Presentation
The following table summarizes the impact of changing key chromatographic parameters on the resolution of critical peak pairs involving Amlodipine and its impurities, based on published methods.
| Method Modification | Critical Peak Pair | Resolution (Rs) - Before | Resolution (Rs) - After | Reference |
| pH adjustment from 7.0 to 3.0 | Amlodipine / Impurity D | < 1.5 (co-elution) | > 2.0 | General Principle |
| Organic modifier change (ACN to MeOH) | Impurity D / Impurity F | 1.2 | 2.5 | Hypothetical Example |
| Gradient slope optimization | Amlodipine / Unknown Impurity | 1.0 | > 2.0 | General Principle |
| Column change (C18 to Phenyl) | Dehydro Amlodipine / Process Impurity | 1.3 | 2.8 | Hypothetical Example |
Visualizations
The following diagram illustrates the logical relationship between chromatographic variables and their impact on peak resolution.
Caption: Relationship between experimental variables and chromatographic resolution factors.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 5. scispace.com [scispace.com]
- 6. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 7. A new, rapid, stability-indicating UPLC method for separation and determination of impurities in amlodipine besylate, valsartan and hydrochlorothiazide in their combined tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Mobile Phase for Amlodipine Impurity Separation
Welcome to the technical support center for the analysis of Amlodipine and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common issues encountered during HPLC method development and routine analysis.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the separation of Amlodipine and its impurities.
Q1: What are the primary causes of poor peak resolution and peak tailing in Amlodipine chromatography?
Poor peak resolution, often manifesting as peak tailing, fronting, or broadening, can compromise the accuracy of quantification. The main causes can be broken down into several categories:
-
Column-Related Issues: Degradation of the stationary phase, contamination of the column, blockages in the column frit, or the formation of voids in the packing material can all lead to distorted peak shapes.[1]
-
Mobile Phase and Method Parameters: An inappropriate mobile phase composition, incorrect pH, or an unsuitable gradient can result in poor separation.[1] Temperature fluctuations and an inadequate flow rate can also negatively impact resolution.
-
Sample and Injection Problems: Overloading the column with too much sample is a frequent cause of peak broadening and tailing.[1][2] Additionally, using a sample solvent that is stronger than the mobile phase can cause peak distortion.[1]
-
System and Hardware Issues: Problems within the HPLC system, such as excessive extra-column volume (e.g., long tubing), leaks, or issues with the pump or injector, can contribute to poor peak shape.[1]
Q2: My Amlodipine peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
Peak tailing is a common issue when analyzing basic compounds like Amlodipine due to strong interactions with the stationary phase.[1] Here are the potential causes and their solutions:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of Amlodipine, causing tailing.[1]
-
Solution: Work at a low mobile phase pH (2.5 to 3.5).[2] At this pH, the silanol groups are protonated and less likely to interact with the positively charged Amlodipine molecule. Adding a competitive amine, like triethylamine, to the mobile phase can also mask the silanol groups.
-
-
Low Buffer Concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, increasing silanol interactions.[2]
-
Solution: Increase the buffer concentration. A concentration in the range of 10-70 mM is often effective.[2]
-
-
Column Degradation: Over time, the bonded stationary phase can degrade, exposing more active silanol sites.[2]
Q3: I am observing co-elution of Amlodipine with one of its impurities. How can I improve the separation?
Co-elution is a frequent challenge, particularly with structurally similar impurities. Here are several strategies to improve resolution:
-
Optimize Mobile Phase pH: The pH of the mobile phase is a critical parameter for controlling the retention and selectivity of ionizable compounds like Amlodipine and its impurities.[4]
-
Modify the Organic Solvent: The type and concentration of the organic modifier significantly influence selectivity.
-
Action: If using acetonitrile, try substituting it with methanol or using a ternary mixture (e.g., buffer:acetonitrile:methanol).[4] The differing polarities of these solvents can alter the elution order.
-
-
Adjust the Gradient Slope: For gradient methods, modifying the rate of change of the organic solvent concentration can improve the separation of closely eluting peaks.
-
Action: A shallower gradient around the elution time of the co-eluting pair will provide more time for separation on the column.[4]
-
-
Consider an Alternative Column: If mobile phase optimization is unsuccessful, the column's stationary phase may not be providing the required selectivity.
Q4: I am seeing split peaks for Amlodipine. What could be the cause?
Split peaks can be a complex issue with several potential root causes:
-
Co-eluting Impurity: What appears to be a split peak might be two different compounds eluting very close together.[1]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting.[1]
-
Action: Whenever possible, dissolve the sample in the initial mobile phase.[1]
-
-
Column Void or Contamination: A void at the head of the column or a partially blocked frit can disrupt the sample band, causing it to split.
-
Action: Reversing and flushing the column may resolve a blocked frit. If a void is present, the column will likely need to be replaced.[7]
-
Data Presentation
The following tables summarize quantitative data from various studies on optimizing the mobile phase for Amlodipine impurity separation.
Table 1: Effect of Mobile Phase pH on Amlodipine Peak Shape
| pH Range | Effect on Amlodipine Peak Shape | Reference |
| 2.5 - 3.5 | Reduced peak tailing due to protonation of silanol groups. | [2] |
| > 4.0 | Increased peak asymmetry and tailing. | [2] |
| ~2.8 | Optimal for separation of multiple impurities. | [5] |
| ~3.0 | Good separation and peak shape. | [4][6] |
Table 2: Influence of Buffer Concentration on Peak Asymmetry
| Buffer and Concentration | Observation | Reference |
| 10-20 mM Dibasic Phosphate | Optimal for minimizing peak asymmetry. | [2] |
| 70 mM Potassium Dihydrogen Orthophosphate | Resulted in a sharp, symmetrical peak. | [2] |
| 50 mM Monobasic Phosphate | Used in a gradient method for separating 7 impurities. | [5] |
| 10 mM Phosphate Buffer | Utilized in a gradient method for separating multiple impurities. | [6] |
Table 3: Comparison of Different Mobile Phase Compositions
| Mobile Phase A | Mobile Phase B | Gradient/Isocratic | Column | Key Separations | Reference |
| 0.04 M Sodium Dihydrogen Phosphate (pH 4.0) and Ethanol (60:40 v/v) | - | Isocratic | RP-select B (250 x 4.0 mm, 5 µm) | Impurity D and F | [8] |
| 50 mM Phosphate buffer with Triethylamine (pH 2.8) and Methanol (60:40 v/v) | 50 mM Phosphate buffer with Triethylamine (pH 2.8), Methanol, and Acetonitrile (20:40:40 v/v/v) | Gradient | C18 (150 x 4.6 mm, 3 µm) | 7 impurities (A, B, D, E, F, G, H) | [5] |
| 10 mM Phosphate buffer (pH 3.0) and Acetonitrile (95:5 v/v) | 10 mM Phosphate buffer (pH 3.0) and Acetonitrile (10:90 v/v) | Gradient | Waters X-Bridge Phenyl (150 x 4.6 mm, 3.0 µm) | Multiple known and unknown impurities | [6] |
| 0.4% Ammonium Hydroxide in water | Methanol | Gradient | Core-shell C18 (100 x 4.6 mm, 2.6 µm) | 7 impurities | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: RP-HPLC Method for Amlodipine and its Impurities using a Phosphate Buffer
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.[5]
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3 µm particle size.[5]
-
Mobile Phase A: A mixture of 50 mM monobasic phosphate buffer (containing 7 mL of triethylamine per 1000 mL, with pH adjusted to 2.8 with orthophosphoric acid) and methanol in a 60:40 (v/v) ratio.[5]
-
Mobile Phase B: A mixture of the same buffer, methanol, and acetonitrile in a 20:40:40 (v/v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Detection Wavelength: 340 nm for most impurities, 270 nm for Impurity-D.[5]
-
Injection Volume: 100 µL.[5]
-
Gradient Program: An optimized gradient should be used to achieve separation.
-
-
Sample Preparation:
-
Diluent: A mixture of the buffer, methanol, and acetonitrile in a 70:15:15 (v/v/v) ratio.[5]
-
Procedure: Weigh tablet powder equivalent to 25 mg of Amlodipine into a 100 mL volumetric flask. Add 70 mL of diluent and sonicate for 30 minutes. Dilute to volume with the diluent. Centrifuge the solution and filter the supernatant through a 0.45 µm membrane filter before injection.[10]
-
Protocol 2: "Green" RP-HPLC Method for Amlodipine Impurities
-
Instrumentation: HPLC system with a PDA detector.[8]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Procedure: For a 10 mg tablet, dissolve in the mobile phase to a suitable concentration and filter through a 0.45 µm filter before injection.[11]
-
Visualizations
Diagram 1: General Workflow for HPLC Mobile Phase Optimization
Caption: A stepwise workflow for optimizing HPLC mobile phase parameters.
Diagram 2: Troubleshooting Peak Tailing for Amlodipine
Caption: A decision tree for troubleshooting Amlodipine peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
Improving detection sensitivity for low levels of Dehydro Amlodipine Oxalate
Welcome to the Technical Support Center for the analysis of Dehydro Amlodipine Oxalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the detection sensitivity for low levels of this critical Amlodipine impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection at low levels important?
A1: Dehydro Amlodipine, also known as Amlodipine EP Impurity D, is a primary degradation product of Amlodipine.[1] It is often found as an oxalate salt.[1] Its presence in pharmaceutical formulations, even at trace levels, can indicate instability of the drug product and may have potential safety implications. Therefore, sensitive and accurate detection methods are crucial for quality control and regulatory compliance.
Q2: Which analytical technique is most suitable for detecting low levels of this compound?
A2: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective quantification of this compound.[2] This method offers high specificity by monitoring unique mass transitions of the analyte, minimizing interference from the drug substance matrix and other impurities.[3]
Q3: How does the oxalate salt form affect the LC-MS/MS analysis?
A3: For LC-MS/MS analysis in positive electrospray ionization (ESI) mode, the oxalate counter-ion is generally not expected to significantly interfere with the detection of the Dehydro Amlodipine molecule. The primary focus of the analysis is on the protonated Dehydro Amlodipine molecule. However, the solubility of the oxalate salt in the chosen sample solvent and mobile phase should be considered to ensure accurate quantification.[4]
Q4: What are the typical mass transitions (MRM) for Dehydro Amlodipine in an LC-MS/MS analysis?
A4: Dehydro Amlodipine is typically monitored in positive ion mode. The precursor ion ([M+H]⁺) is approximately m/z 407.[5] Common product ions for fragmentation are around m/z 230 and 351.[5] It is essential to optimize these transitions on your specific instrument for maximum sensitivity.
Troubleshooting Guide: Low Detection Sensitivity
Low sensitivity in the detection of this compound can be a significant challenge. This guide provides a structured approach to troubleshooting and enhancing your analytical method.
Issue 1: Poor Signal Intensity or High Baseline Noise
Possible Causes:
-
Suboptimal sample preparation leading to ion suppression.
-
Inefficient ionization in the MS source.
-
Contamination of the LC-MS system.
-
Incorrect mobile phase composition.
Solutions:
-
Optimize Sample Preparation: The goal is to remove matrix components that can interfere with the ionization of this compound.
-
Solid-Phase Extraction (SPE): This is highly effective for cleaning up complex samples. Polymeric reversed-phase cartridges can be used to retain Dehydro Amlodipine while allowing interfering substances to be washed away.[6]
-
Liquid-Liquid Extraction (LLE): This can also be an effective cleanup method. Experiment with different organic solvents and pH adjustments to optimize the extraction of the analyte.[6]
-
-
Enhance Ionization Efficiency:
-
Mobile Phase Additives: The use of additives like formic acid or ammonium formate in the mobile phase can improve the ionization of Dehydro Amlodipine.[7]
-
ESI Source Parameters: Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for your specific analyte and instrument.[8]
-
-
System Cleanliness:
-
Ensure all solvents and reagents are of high purity (LC-MS grade).
-
Regularly clean the ion source to prevent the buildup of contaminants that can suppress the signal.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Causes:
-
Analyte degradation during sample preparation or storage.
-
Variability in manual sample preparation steps.
-
Matrix effects varying between samples.
Solutions:
-
Ensure Analyte Stability: Dehydro Amlodipine can be light-sensitive. Protect samples from light during preparation and storage.[9]
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for Dehydro Amlodipine is highly recommended to compensate for variability in sample preparation and matrix effects.[7] If a SIL internal standard is not available, a structural analog with similar chromatographic and ionization behavior can be used.
-
Automate Sample Preparation: Where possible, use automated liquid handling systems to improve the precision of sample preparation.
Data Presentation
The following table summarizes quantitative data from a validated LC-MS/MS method for the determination of Dehydroamlodipine (DH-AML) in human plasma.[2]
| Parameter | Value |
| Linearity Range | 1 - 64 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Extraction Recovery | 94.8% - 109.0% |
| Matrix Factor | 97.0% - 101.4% |
| Intra-assay Imprecision | < 10.8% |
| Inter-assay Imprecision | < 10.8% |
| Accuracy | 95.4% - 111.2% |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]
LC-MS/MS Method Parameters
The following are typical starting parameters that should be optimized for your system.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized to separate Dehydro Amlodipine from Amlodipine and other impurities |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (m/z) ~407 -> Product Ions (m/z) ~230, ~351 |
| Source Temperature | 300 - 400 °C |
| Capillary Voltage | 3 - 4 kV |
Visualizations
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Validated LC-MS/MS Method for the Simultaneous Determination of Amlodipine and Its Major Metabolites in Human Plasma of Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. Application of LC-ESI-MS/MS Method for Analysis of Escitalopram Oxalate in Human Urine and Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Amlodipine impurity profiling method optimization challenges
Welcome to the technical support center for Amlodipine impurity profiling. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of method optimization. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in Amlodipine impurity profiling?
The most prevalent challenges in Amlodipine impurity profiling, primarily using reverse-phase HPLC or UPLC, include:
-
Poor peak resolution: Difficulty in separating the main Amlodipine peak from its impurities, or between two closely eluting impurities (e.g., Impurity B and H).[1][2]
-
Peak tailing: Asymmetrical peak shape for Amlodipine, which is a basic compound, due to secondary interactions with the stationary phase.[3][4][5]
-
Co-elution of impurities: Structurally similar impurities may elute at the same time, making accurate quantification difficult.[1]
-
Method sensitivity: Ensuring the analytical method is sensitive enough to detect and quantify impurities at levels required by regulatory bodies like the ICH.[6][7]
-
Forced degradation complexity: Amlodipine degrades under various stress conditions (acid, base, oxidation, heat, light), leading to the formation of multiple degradation products that need to be identified and tracked.[8][9][10][11]
Q2: Why is controlling the mobile phase pH so critical for Amlodipine analysis?
Amlodipine is a basic compound with a pKa of approximately 8.6.[1][4] The pH of the mobile phase dictates the ionization state of both the Amlodipine molecule and the residual silanol groups on the silica-based stationary phase of the column.
-
At low pH (e.g., 2.5-3.5): Amlodipine is protonated (positively charged), and the silanol groups are also protonated (neutral). This minimizes the strong ionic interactions that lead to peak tailing, resulting in better peak shape.[4][5] Many successful methods operate in this pH range.[4]
-
At intermediate pH (e.g., 4-7): The silanol groups are partially ionized, leading to inconsistent secondary interactions and poor peak shape.[4]
-
At high pH (e.g., >9): Amlodipine is in its neutral form, which can also result in good peak shape. However, this requires a pH-stable column.[1][4]
An incorrectly optimized pH is a primary cause of poor peak shape and inadequate selectivity between Amlodipine and its impurities.[1]
Troubleshooting Guides
Issue 1: Poor Resolution Between Amlodipine and a Closely Eluting Impurity (e.g., Impurity D)
Symptom: The resolution (Rs) between the Amlodipine peak and a known impurity, such as Impurity D, is less than the generally accepted value of 2.0.[1]
Root Cause Analysis and Solution Workflow:
Experimental Protocol: Mobile Phase pH Optimization
-
Baseline Analysis: Run your current method using a system suitability solution containing Amlodipine and known impurities to establish baseline resolution values.
-
Prepare pH-Adjusted Mobile Phases: Prepare a series of the aqueous portion of your mobile phase, adjusting the pH in small increments (e.g., from pH 2.8 to 3.2 in 0.2 unit steps) using a suitable acid like phosphoric acid.[1]
-
System Equilibration: For each new mobile phase composition, equilibrate the column until a stable baseline is achieved (typically at least 30 minutes).[4]
-
Analysis: Inject the system suitability solution.
-
Evaluation: Monitor the resolution between the critical peak pair (e.g., Amlodipine and Impurity D) and the tailing factor of the Amlodipine peak. Select the pH that provides the optimal resolution (Rs ≥ 2.0) and peak symmetry.[1]
Issue 2: Amlodipine Peak Tailing
Symptom: The Amlodipine peak is asymmetrical with a tailing factor greater than 2.0.[5]
Root Cause Analysis and Solution Workflow:
Experimental Protocol: Using a Competing Base (Triethylamine)
This protocol is for situations where pH adjustment alone is insufficient and secondary silanol interactions are suspected.
-
Mobile Phase Preparation:
-
Prepare the aqueous buffer component of your mobile phase.
-
Add a small, controlled amount of a competing base like triethylamine (TEA) to the aqueous phase. A typical starting concentration is 0.1% (v/v).
-
Adjust the final mobile phase to the desired pH (e.g., 3.0) using an acid like orthophosphoric acid.[4]
-
Mix with the organic modifier in the desired ratio and degas thoroughly.
-
-
System Equilibration: Equilibrate the column with the TEA-containing mobile phase until the baseline is stable.
-
Analysis: Inject the Amlodipine standard and observe the peak shape. The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Amlodipine and thereby improving peak symmetry.
Issue 3: Co-elution of Impurities (e.g., Impurity B and Impurity H)
Symptom: Two known impurities are not separated and appear as a single, often broadened or split, peak.
Troubleshooting Steps:
-
Modify Organic Solvent: The type and proportion of the organic solvent significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol or using a ternary mixture (e.g., Buffer:Acetonitrile:Methanol).[1] Methanol often provides different selectivity compared to acetonitrile.[1]
-
Adjust Gradient Slope: For gradient methods, decreasing the rate of change of the organic solvent concentration around the elution time of the co-eluting pair can improve separation. A shallower gradient gives the peaks more time to separate on the column.[1]
-
Change Column Chemistry: If mobile phase optimization fails, the stationary phase may not be suitable. Consider trying a C18 column from a different manufacturer (as not all C18 columns are identical) or switching to a different stationary phase chemistry, such as a Phenyl or Cyano column, which offer different retention mechanisms.[1]
Data Presentation: Method Parameter Comparison
The following tables summarize typical starting parameters and optimized conditions for Amlodipine impurity profiling using HPLC and UPLC.
Table 1: Comparison of HPLC and UPLC Methods for Amlodipine Impurity Analysis
| Parameter | HPLC Method | UPLC Method |
| Instrumentation | Waters HPLC with PDA detector | Waters Acquity UPLC with PDA detector |
| Column | Waters X-Bridge Phenyl (4.6 x 150 mm), 3.0 µm | Acquity UPLC BEH C8 (2.1 x 100 mm), 1.7 µm |
| Mobile Phase A | 0.01M Phosphate Buffer (pH 2.5) | 0.01M Phosphate Buffer (pH 2.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Time-based linear gradient | Time-based linear gradient |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Run Time | ~40 min | ~11 min |
| Key Advantage | Robust, widely available | Faster run times, higher resolution, lower solvent consumption |
Source: Adapted from various published methods.[12][13]
Table 2: Example of Method Optimization for Improved Resolution
| Parameter | Starting Method | Optimized Method |
| Column | Standard C18 (4.6 x 250 mm), 5 µm | Phenyl-Hexyl (4.6 x 150 mm), 3.5 µm |
| Mobile Phase A | 20 mM Phosphate Buffer pH 3.5 | 25 mM Phosphate Buffer pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile:Methanol (80:20) |
| Gradient | 5% to 70% B in 25 min | 10% to 40% B in 15 min (shallow), then ramp to 80% B |
| Expected Issue | Poor resolution between Impurity B/H, peak tailing for Amlodipine.[1] | Resolution > 2.0 for all specified impurities, improved peak shape.[1] |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[8][9]
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of Amlodipine Besylate and transfer it to a 10 mL volumetric flask.
-
Dissolve in a suitable solvent (e.g., methanol:water 50:50, v/v) and make up to volume to obtain a 1 mg/mL solution.[9]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1N NaOH.[12]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1N HCl.[12]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[12]
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 3 days.[12] Dissolve a known amount in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber.[12] Dissolve a known amount in the mobile phase for analysis.
3. Analysis:
-
After exposure, dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze by HPLC or UPLC, ensuring the method can separate the degradation products from the parent Amlodipine peak and other known impurities. The method is considered "stability-indicating" if there is no interference from degradation products.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 12. benchchem.com [benchchem.com]
- 13. A new, rapid, stability-indicating UPLC method for separation and determination of impurities in amlodipine besylate, valsartan and hydrochlorothiazide in their combined tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with matrix effects in LC-MS/MS analysis of Amlodipine impurities
Welcome to our dedicated technical support center for the LC-MS/MS analysis of Amlodipine and its impurities. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to identify and resolve them.
Issue 1: Significant Ion Suppression or Enhancement Observed for Amlodipine and/or its Impurities
Symptoms:
-
Inconsistent and lower than expected analyte response.
-
Poor accuracy and precision in quality control (QC) samples.
-
Difficulty in achieving the required lower limit of quantitation (LLOQ).
Root Cause Analysis and Solutions:
Ion suppression or enhancement is a common manifestation of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source. In plasma samples, phospholipids are a primary cause of ion suppression in electrospray ionization (ESI).
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and resolving ion suppression issues.
Experimental Protocols for Assessment:
-
Post-Column Infusion (Qualitative Assessment): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.
-
System Setup: Continuously infuse a standard solution of the analyte at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream using a T-connector placed between the analytical column and the mass spectrometer.
-
Analysis: First, inject a blank solvent to establish a stable baseline signal for the infused analyte. Subsequently, inject an extracted blank matrix sample.
-
Data Interpretation: Monitor the signal of the infused analyte. Any deviation from the stable baseline during the chromatographic run indicates a matrix effect. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement.
-
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of the matrix effect by calculating the Matrix Factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte spiked in the mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte is spiked into the final extract at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Analyte is spiked into the blank biological matrix before the extraction process (used for recovery calculation).
-
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
An MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF = 1 suggests no matrix effect.[1]
-
-
Calculate Recovery (RE):
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Calculate Process Efficiency (PE):
-
PE (%) = (Peak Area of Set C / Peak Area of Set A) * 100 = MF * RE
-
-
Issue 2: Poor Peak Shape and Inconsistent Retention Times for Amlodipine Impurities
Symptoms:
-
Peak fronting or tailing.
-
Split peaks.
-
Shifting retention times between injections.
Root Cause Analysis and Solutions:
These issues can stem from both matrix effects and suboptimal chromatographic conditions. Co-eluting matrix components can interfere with the interaction of the analyte with the stationary phase.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause. If using Protein Precipitation (PPT), consider switching to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a wider range of interferences.
-
Optimize Chromatographic Conditions:
-
Mobile Phase: Ensure the pH of the mobile phase is appropriate for the analytes. For Amlodipine, a basic compound, a mobile phase pH of around 3.0 with an additive like ammonium formate can improve peak shape.[2]
-
Gradient Elution: A shallower gradient can improve the separation of analytes from interfering matrix components.[3]
-
Column Chemistry: While C18 columns are common, experimenting with different stationary phases (e.g., phenyl-hexyl) can offer different selectivity and may resolve co-elution issues.[1]
-
-
Check for System Contamination: Carryover from previous injections can lead to peak shape issues. Implement a robust wash cycle for the autosampler and injection port.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Amlodipine impurities?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds in the sample matrix.[4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly compromises the accuracy, precision, and sensitivity of the quantitative analysis.[4] For Amlodipine and its impurities, which are often present at low concentrations in complex biological matrices like plasma, matrix effects can lead to unreliable results and failure to meet regulatory requirements.
Q2: What are the primary sources of matrix effects in plasma samples for Amlodipine analysis?
The most common sources of matrix effects, particularly ion suppression in ESI, are phospholipids from cell membranes.[3] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances like anticoagulants, can also contribute to matrix effects.[3]
Q3: How do I choose the best sample preparation technique to minimize matrix effects?
The choice of sample preparation is a critical step in mitigating matrix effects. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Caption: Comparison of sample preparation techniques for matrix effect reduction.
-
Protein Precipitation (PPT): This is the simplest and fastest method but often yields the least clean extract, leaving behind significant amounts of phospholipids and other interferences.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning Amlodipine into an immiscible organic solvent. It is effective at removing non-volatile salts and many polar interferences.[5]
-
Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away. It is highly effective at removing phospholipids.[4]
Q4: What are the common impurities of Amlodipine I should be aware of?
Several impurities of Amlodipine can arise from the synthesis process or degradation. Some of the key impurities include:
| Impurity Name | Other Designations | Notes |
| Dehydro Amlodipine | Impurity D, Related Compound A | A common oxidative degradation product.[6] Its polarity differs from Amlodipine, which may affect its retention and susceptibility to matrix effects. |
| Amlodipine EP Impurity A | Phthalimido Amlodipine | A process-related impurity. |
| Amlodipine EP Impurity B | - | A process-related impurity. |
| Amlodipine EP Impurity C | - | A process-related impurity. |
| Amlodipine EP Impurity E | - | A process-related impurity. |
| Amlodipine EP Impurity F | - | A process-related impurity. |
A comprehensive list of impurities can be found in pharmacopeias such as the European Pharmacopoeia (EP).[]
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) like Amlodipine-d4 recommended?
A SIL-IS, such as Amlodipine-d4, is considered the "gold standard" for compensating for matrix effects in LC-MS/MS analysis.[8] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[8] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability introduced by matrix effects is effectively normalized, leading to more accurate and precise results.
Data Presentation
The following tables summarize quantitative data from various studies on Amlodipine analysis, highlighting the impact of different sample preparation methods on matrix effects and recovery.
Table 1: Comparison of Sample Preparation Methods for Amlodipine
| Sample Preparation Method | Matrix | Matrix Factor (MF) | Recovery (%) | Process Efficiency (%) | Reference |
| Protein Precipitation (Acetonitrile) | Human Plasma | Not explicitly stated, but method required significant chromatographic optimization to mitigate effects. | ~93-101 | Not Reported | [9] |
| Liquid-Liquid Extraction (Methyl Tertiary Butyl Ether) | Human Plasma | 0.94 - 0.96 | Not Reported | Not Reported | [2] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Human Plasma | Not specified, but no significant matrix suppression was observed. | >60 | Not Reported | [5] |
| Solid-Phase Extraction (Oasis HLB) | Human Plasma | 0.97 - 1.02 | 78.7 | Not Reported | [5] |
| Solid-Phase Extraction (Strata™-X) | Human Plasma | No matrix effect observed. | 92.2 - 94.1 | Not Reported | [10] |
Note: Data is compiled from different studies and experimental conditions may vary.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Amlodipine and its Impurities
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Amlodipine-d4 in methanol).
-
Vortex for 30 seconds.
-
Add 50 µL of an alkalizing agent (e.g., 0.1 M NaOH) and vortex briefly.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., methyl tertiary butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample.
-
Inject into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Amlodipine and its Impurities
This protocol is a general guideline and should be optimized for your specific application.
-
Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.[11]
-
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol to remove polar interferences.[11]
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample.
-
Inject into the LC-MS/MS system.
-
References
- 1. Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects [scirp.org]
- 2. [Quantification of amlodipine in human plasma by LC-MS/MS method: elimination of matrix effects by improving chromatographic conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. sciex.com [sciex.com]
- 11. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal peak shape of Dehydro Amlodipine Oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Dehydro Amlodipine Oxalate, with a specific focus on achieving optimal peak shape through pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a good peak shape for this compound in reversed-phase HPLC?
A1: The most critical parameter is the pH of the mobile phase. Dehydro Amlodipine is a basic compound, similar to Amlodipine (pKa ≈ 8.6).[1][2] The mobile phase pH dictates the ionization state of both the analyte and the stationary phase, which directly impacts peak symmetry.
Q2: What is the recommended pH range for the analysis of this compound on a silica-based C18 column?
A2: For optimal peak shape on a standard silica-based C18 column, a mobile phase pH in the acidic range of 2.5 to 4.0 is generally recommended.[2][3] Operating at a low pH ensures that this compound is consistently in its protonated form and that the residual silanol groups on the stationary phase are not ionized, which minimizes the secondary interactions that lead to peak tailing.[2]
Q3: Why does a high pH lead to poor peak shape for this compound?
A3: At a higher pH (e.g., above 4), residual silanol groups on the silica-based stationary phase can become deprotonated (SiO-), leading to undesirable ionic interactions with the protonated amine group of this compound.[2] These secondary interactions cause peak tailing, where the peak is asymmetrical with a drawn-out trailing edge.
Q4: Can mobile phase additives be used to improve peak shape?
A4: Yes, mobile phase additives can be beneficial. Incorporating a competing base, such as triethylamine (TEA), at a low concentration (e.g., 0.1-0.5%) can help to block the active silanol sites on the stationary phase. TEA preferentially interacts with these sites, reducing their availability to interact with the analyte and thereby improving peak symmetry.[2]
Troubleshooting Guide: Peak Tailing
Issue: My chromatogram for this compound shows significant peak tailing.
Peak tailing is a common issue when analyzing basic compounds like this compound. It is often characterized by a peak asymmetry factor greater than 1.2.[2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Mobile Phase pH | The mobile phase pH is too high, causing secondary interactions between the protonated analyte and ionized silanol groups on the column.[2] | Adjust the mobile phase pH to a range of 2.5 to 3.5. Use an appropriate acid, such as phosphoric acid or perchloric acid, to lower the pH.[4][5][6] This will ensure the analyte is fully protonated and minimize silanol interactions.[2] |
| Insufficient Buffer Capacity | The buffer concentration in the mobile phase is too low to maintain a consistent pH throughout the analysis, leading to peak distortion.[3] | Increase the buffer concentration. A buffer concentration in the range of 10-20 mM is often optimal for improving peak asymmetry.[3] |
| Secondary Interactions with Silanol Groups | Even at an optimal pH, some residual silanol groups on the stationary phase can still interact with the basic analyte. | Use a mobile phase additive. Add a small amount of triethylamine (0.1-0.5%) to the mobile phase to act as a competing base and mask the active silanol sites.[2] Alternatively, use a modern, high-purity, base-deactivated C18 column with high end-capping.[2] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks. | Reduce the injection volume or the sample concentration. |
| Column Degradation | The column may be old or contaminated, leading to poor performance. | Flush the column with a strong solvent. If the problem persists, replace the column with a new one. |
The Impact of pH on Peak Shape
The following table summarizes the expected effect of mobile phase pH on the peak shape of this compound based on general principles for basic compounds.
| Mobile Phase pH | Analyte Ionization State | Silanol Group State | Expected Peak Shape | Rationale |
| < 2.5 | Fully Protonated (Cationic) | Fully Protonated (Neutral) | Generally Symmetrical | Minimal secondary ionic interactions. |
| 2.5 - 4.0 | Fully Protonated (Cationic) | Mostly Protonated (Neutral) | Optimal Symmetry | Suppresses silanol ionization, leading to sharp, symmetrical peaks.[2][3] |
| 4.0 - 7.0 | Fully Protonated (Cationic) | Partially Ionized (Anionic) | Moderate Tailing | Increased secondary ionic interactions between the analyte and the stationary phase.[3] |
| > 7.0 | Mixed (Protonated and Neutral) | Fully Ionized (Anionic) | Severe Tailing | Strong secondary ionic interactions and potential for mixed-mode retention. |
Experimental Protocol: Mobile Phase pH Adjustment
This protocol outlines the steps for preparing a mobile phase and adjusting its pH for the optimal analysis of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Buffer salt (e.g., potassium dihydrogen phosphate)
-
Acid for pH adjustment (e.g., o-phosphoric acid)
-
0.45 µm membrane filter
-
Calibrated pH meter
Procedure:
-
Buffer Preparation:
-
Weigh the appropriate amount of buffer salt to achieve the desired molarity (e.g., for a 20 mM phosphate buffer, dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water).
-
Mix thoroughly until the salt is completely dissolved.
-
-
pH Adjustment:
-
Place a stir bar in the buffer solution and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Slowly add the acid (e.g., o-phosphoric acid) dropwise while monitoring the pH.
-
Continue adding acid until the target pH (e.g., 2.95) is reached and stable.[4]
-
-
Mobile Phase Preparation:
-
Measure the required volumes of the prepared aqueous buffer and the organic solvent (e.g., acetonitrile or methanol) in a clean, graduated cylinder. For example, for a 60:40 (v/v) aqueous:organic mobile phase, mix 600 mL of the pH-adjusted buffer with 400 mL of the organic solvent.
-
Transfer the mixture to a suitable mobile phase reservoir.
-
-
Degassing:
-
Degas the final mobile phase using a suitable method, such as sonication or vacuum filtration, to remove dissolved gases that can cause bubbles in the HPLC system.
-
-
Filtration:
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter that could clog the HPLC system.[5]
-
Visualizing the Effect of pH
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
Selecting the right HPLC column for Amlodipine impurity analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate HPLC column and troubleshooting common issues during the analysis of amlodipine and its impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column used for amlodipine impurity analysis?
A1: Reversed-phase (RP) columns are the most widely used for amlodipine impurity analysis. Among these, C18 (ODS) columns are the most frequently reported and are recommended by various pharmacopoeias.[1][2][3] However, other stationary phases like RP-select B and Phenyl have also been successfully used to achieve desired separation.[4][5][6][7]
Q2: What are the key factors to consider when selecting an HPLC column for amlodipine impurity analysis?
A2: The primary factors to consider are the column's stationary phase, particle size, length, and internal diameter.
-
Stationary Phase: C18 is a good starting point due to its versatility. Phenyl columns can offer different selectivity for aromatic compounds, which may be beneficial for separating certain impurities.[5]
-
Particle Size: Smaller particle sizes (e.g., 3 µm or 2.6 µm) can provide higher efficiency and better resolution, but may require higher operating pressures.[1][8]
-
Column Dimensions: A longer column (e.g., 250 mm) generally provides better resolution but results in longer run times.[4][6][7] Shorter columns (e.g., 150 mm or 100 mm) can be used for faster analysis if the resolution is adequate.[1][2][8]
Q3: How does the mobile phase pH affect the analysis of amlodipine, a basic compound?
A3: The mobile phase pH is a critical parameter for the analysis of amlodipine, which has a pKa of approximately 8.6.[9] An inappropriate pH can lead to poor peak shape (tailing) and inadequate separation. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte. For amlodipine, this means using a mobile phase with a pH around 3.0 or above 9.0 to ensure consistent ionization and good peak symmetry.[9]
Q4: What are some common mobile phases used for amlodipine impurity analysis?
A4: Mobile phases for amlodipine impurity analysis typically consist of a buffer and an organic solvent.
-
Buffers: Phosphate and acetate buffers are commonly used to control the pH.[1][5]
-
Organic Solvents: Acetonitrile and methanol are the most common organic modifiers.[1][3][10] Ethanol has also been used as a greener alternative to acetonitrile and methanol.[4][6][7] The ratio of buffer to organic solvent is optimized to achieve the desired retention and separation.
Troubleshooting Guide
Issue 1: Poor Resolution Between Amlodipine and Impurities
-
Symptom: Peaks are not well separated, making accurate quantification difficult.
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition:
-
Adjust Organic Solvent Ratio: Modify the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve the separation of early eluting peaks.
-
Change Organic Solvent: If using acetonitrile, try substituting it with methanol, or vice-versa. Methanol can offer different selectivity compared to acetonitrile.[9]
-
Modify Mobile Phase pH: Adjusting the pH of the buffer can significantly alter the retention and selectivity of ionizable compounds like amlodipine and its impurities.[9]
-
-
Unsuitable Column:
-
Try a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a column with a different selectivity, such as a Phenyl or a polar-embedded phase column.
-
-
Suboptimal Gradient Program:
-
Adjust Gradient Slope: If using a gradient method, a shallower gradient can improve the separation of closely eluting peaks.[9]
-
-
Issue 2: Peak Tailing for the Amlodipine Peak
-
Symptom: The amlodipine peak is asymmetrical with a trailing edge.
-
Possible Causes & Solutions:
-
Secondary Interactions: Amlodipine is a basic compound and can interact with acidic residual silanol groups on the silica backbone of the stationary phase, leading to tailing.
-
Work at Low pH: Using a mobile phase with a low pH (e.g., around 3) can suppress the ionization of silanol groups.[9]
-
Use an End-capped Column: Modern, well-end-capped columns have fewer exposed silanol groups.
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to mask the residual silanol groups.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.[11]
-
Issue 3: Inconsistent Retention Times
-
Symptom: The time at which peaks elute from the column varies between injections.
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when changing the mobile phase composition or using a gradient.
-
Fluctuations in Temperature: Maintain a constant column temperature using a column oven. Temperature fluctuations can affect retention times.[11]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare the mobile phase carefully and consistently.
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and lead to variable retention times.
-
Data Presentation
Table 1: Comparison of HPLC Columns for Amlodipine Impurity Analysis
| Stationary Phase | Dimensions (L x ID, Particle Size) | Reference |
| RP-select B | 250 x 4.0 mm, 5 µm | [4][6] |
| C18 | 150 x 4.6 mm, 3 µm | [1][2] |
| X-Bridge Phenyl | 150 x 4.6 mm, 3.0 µm | [5] |
| Core shell C18 | 100 x 4.6 mm, 2.6 µm | [8][10] |
| WATERS C18 | 250 x 4.6 mm, 5 µm | |
| Gemini-NX C18 | 150 x 4.6 mm, 5 µm |
Experimental Protocols
Protocol 1: General HPLC Method for Amlodipine Impurity Analysis (Based on multiple sources)
This protocol provides a general starting point for developing a method for amlodipine impurity analysis. Optimization will likely be required.
-
Mobile Phase A: 50 mM Potassium dihydrogen phosphate buffer with triethylamine, pH adjusted to 2.8 with orthophosphoric acid.[1]
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
Gradient: A gradient elution is typically used to separate all impurities effectively. The specific gradient program will need to be optimized based on the impurity profile.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 237 nm or 340 nm.[5][8][10][12] Impurity D is sometimes monitored at 270 nm.[1][2]
-
Injection Volume: 20 µL to 100 µL.[5]
-
Diluent: A mixture of buffer, methanol, and acetonitrile is often used.[1]
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve amlodipine besylate and its impurity reference standards in the diluent to a known concentration.
-
Sample Preparation (Tablets): Weigh and finely powder a number of tablets. Transfer a portion of the powder, equivalent to a specific amount of amlodipine, into a volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.[1]
Mandatory Visualization
Caption: Workflow for selecting an appropriate HPLC column.
Caption: A systematic approach to troubleshooting common HPLC issues.
References
- 1. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. japer.in [japer.in]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. Green RP-HPLC method for impurity profile of amlodipine in tablets | Archives of Pharmacy [aseestant.ceon.rs]
- 7. Green RP-HPLC method for impurity profile of amlodipine in tablets | Scilit [scilit.com]
- 8. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Overcoming issues with Dehydro Amlodipine Oxalate reference standard purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydro Amlodipine Oxalate reference standards. Our aim is to help you overcome common purity issues and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in Amlodipine analysis?
This compound is a primary degradation product and a significant impurity of Amlodipine.[1][2] It is recognized by major pharmacopeias, designated as Amlodipine EP Impurity D by the European Pharmacopoeia and Amlodipine USP Related Compound A by the United States Pharmacopeia.[1] The presence and quantity of this impurity are critical quality attributes for Amlodipine drug substances and products, as they can indicate issues with manufacturing processes, storage conditions, or product stability.[1] Therefore, a high-purity reference standard of this compound is essential for the accurate identification and quantification of this impurity in pharmaceutical samples.[1]
Q2: My this compound reference standard shows low purity. What are the potential causes?
Low purity of a this compound reference standard can stem from several factors:
-
Incomplete Synthesis or Purification: The synthesis of Dehydro Amlodipine can result in byproducts, and subsequent purification steps may not have been sufficient to remove them. The process often involves the oxidation of the dihydropyridine ring in Amlodipine to a pyridine ring, followed by salt formation with oxalic acid.[1]
-
Degradation of the Standard: Although Dehydro Amlodipine is a degradation product of Amlodipine, it can also be susceptible to further degradation under certain conditions. Exposure to harsh light, extreme pH, or inappropriate temperatures during storage can lead to a decline in purity.
-
Hygroscopicity and Moisture: The oxalate salt form may absorb moisture from the atmosphere, which can affect its purity and stability.
-
Contamination: Contamination from glassware, solvents, or other materials during handling can also lead to a decrease in the purity of the reference standard.
Q3: I am observing unexpected peaks in the HPLC analysis of my this compound standard. How can I identify them?
The presence of unexpected peaks suggests the presence of impurities. Here’s a systematic approach to their identification:
-
Review the Synthesis Pathway: Understanding the synthesis of Dehydro Amlodipine can provide clues about potential side-products or unreacted starting materials.
-
Conduct Forced Degradation Studies: Subjecting the reference standard to stress conditions such as acid, base, oxidation, heat, and photolysis can help generate potential degradation products and see if any match the unexpected peaks.[3][4][5][6] Amlodipine itself is known to degrade under these conditions, and its degradation pathways have been studied.[3][4][5][6]
-
Utilize Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for identifying unknown impurities. Mass spectrometry analysis can provide the molecular weight of the impurity, and tandem MS (MS/MS) can offer structural information through fragmentation patterns.[3][5] For instance, mass spectrometry has been used to confirm the presence of a dehydro amlodipine derivative under oxidative and acidic stress conditions.[5]
-
Compare with Known Impurities: Check pharmacopeias and literature for other known impurities of Amlodipine, as some of these might be present in your standard.
Q4: How should I properly store my this compound reference standard to maintain its purity?
Proper storage is crucial for maintaining the integrity of your reference standard. Follow these guidelines:
-
Temperature: Store the standard at the recommended temperature, which is often refrigerated (+4°C) or frozen (-20°C).[7][8]
-
Light: Protect the standard from light by storing it in an amber vial or a light-resistant container. Photodegradation is a known degradation pathway for Amlodipine and its derivatives.[4][5]
-
Moisture: Store the standard in a desiccator or a tightly sealed container to protect it from moisture.
-
Inert Atmosphere: For long-term storage, consider storing the standard under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Reference Standard Purity Below Acceptance Criteria
Problem: The purity of the this compound reference standard, as determined by HPLC, is below the required specification (e.g., >95%).[7][8][9]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degradation During Storage | 1. Verify storage conditions (temperature, light, moisture) against the manufacturer's recommendations. 2. If stored improperly, acquire a new, certified reference standard. 3. Perform a quick stress test (e.g., heat a small aliquot) to see if the impurity profile changes, indicating instability. |
| Contamination | 1. Use fresh, high-purity solvents and mobile phases for analysis. 2. Ensure all glassware is scrupulously clean. 3. Prepare a new stock solution and re-analyze. |
| Inherent Impurities | 1. If the standard is newly acquired, contact the supplier for a certificate of analysis and to report the issue. 2. If purification is necessary and feasible in your lab, consider preparative HPLC or recrystallization. |
Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC Analysis
Problem: Chromatographic analysis of the reference standard shows tailing, fronting, or inconsistent retention times.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate HPLC Method | 1. Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Ensure the pH is appropriate for this compound. 2. Column Choice: A different column chemistry (e.g., C18, phenyl-hexyl) might provide better peak shape. 3. Mobile Phase Composition: Adjust the organic-to-aqueous ratio or try a different organic modifier (e.g., acetonitrile vs. methanol). |
| Column Degradation | 1. Flush the column with a strong solvent to remove any adsorbed compounds. 2. If the problem persists, replace the column with a new one of the same type. |
| Sample Overload | 1. Reduce the injection volume or the concentration of the sample solution. |
Quantitative Data Summary
The following table summarizes data from forced degradation studies on Amlodipine, which leads to the formation of Dehydro Amlodipine (Impurity D). This data is useful for understanding the conditions under which the impurity is formed and for designing experiments to assess its stability.
| Stress Condition | Reagents and Conditions | Degradation of Amlodipine (%) | Key Findings | Reference |
| Acid Hydrolysis | 5 M HCl at 80°C for 6 hours | 75.2% | Significant degradation, formation of Impurity D confirmed. | [5] |
| Base Hydrolysis | 5 M NaOH at 80°C for 6 hours | Total Degradation | Complete degradation of Amlodipine. | [5] |
| Oxidative Degradation | 3% H₂O₂ in methanol:water (80:20) at 80°C for 6 hours | 80.1% | Impurity D is a major degradation product under oxidative stress. | [5] |
| Photolytic Degradation | 14 days in a photostability chamber | 32.2% | Significant degradation upon exposure to light. | [5] |
| Thermal Degradation | Solid state at 105°C for 3 days | Not significant | Amlodipine is relatively stable to dry heat. | [4] |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general starting point for the HPLC analysis. Method optimization may be required.
-
Chromatographic System:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 mm x 150 mm, 3 µm particle size.
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol:water 50:50) in a 100 mL volumetric flask.[4]
-
Dilute to the mark to obtain a stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 20 µg/mL).
-
-
Analysis:
-
Inject the standard solution and record the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Forced Degradation Study
This protocol outlines how to intentionally degrade the reference standard to identify potential degradation products.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol:water 50:50).[4]
-
Acid Hydrolysis: Mix an equal volume of the stock solution with 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Mix an equal volume of the stock solution with 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix an equal volume of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a combination of UV and visible light (e.g., 1.2 million lux-hours and 200 W-h/m²).[4]
-
Thermal Degradation: Store the solid reference standard in an oven at 80°C for 48 hours.[4] Dissolve in the mobile phase before analysis.
-
Analysis: Analyze all stressed samples by HPLC, preferably with an LC-MS system, to identify and characterize any new peaks that appear.
Visualizations
Caption: Troubleshooting workflow for purity issues.
Caption: Formation of Dehydro Amlodipine from Amlodipine.
References
- 1. This compound | 1216406-90-4 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. Dehydro Amlodipine | CAS 113994-41-5 | LGC Standards [lgcstandards.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 11. ijcrt.org [ijcrt.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stability issues of Dehydro Amlodipine Oxalate in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dehydro Amlodipine Oxalate in stock solutions. This resource is intended for researchers, scientists, and drug development professionals.
Introduction
Dehydro Amlodipine, also known as Amlodipine Impurity D, is a primary degradation product of Amlodipine.[1][2][3] It is formed through the oxidation of the dihydropyridine ring in the Amlodipine molecule to a more stable aromatic pyridine ring.[1] This degradation can occur under various stress conditions, including the presence of oxidizing agents, acidic conditions, and exposure to light.[1] this compound is the oxalate salt form of this impurity, which can be formed during the synthesis of Amlodipine or through its degradation and subsequent reaction with oxalic acid.[1] Understanding the stability of this impurity in stock solutions is critical for accurate analytical testing and research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a significant impurity of the drug Amlodipine.[1] It is the oxalate salt of Dehydro Amlodipine, which is formed by the oxidation (aromatization) of the dihydropyridine ring of the Amlodipine molecule.[1] This degradation can be initiated by exposure to oxidative stress (e.g., hydrogen peroxide), acidic conditions, and light.[1] It can also originate as a byproduct during the synthesis of Amlodipine.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is slightly soluble in methanol, chloroform, and water.[4] For analytical purposes, methanol is a commonly used solvent.[2] Given its limited solubility, it is advisable to start with small amounts of solvent and sonicate to aid dissolution.
Q3: What are the recommended storage conditions for this compound solid and stock solutions?
A3: As a solid, this compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere.[4] Stock solutions should be stored in a refrigerator (2-8 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and absorption of moisture.
Q4: How stable are this compound stock solutions?
A4: While specific quantitative stability data for this compound in various solvents is not extensively published, general principles for similar aromatic pyridine compounds suggest that solutions in methanol, when stored properly (refrigerated and protected from light), should be reasonably stable for short-term use. However, for quantitative applications, it is highly recommended to prepare fresh solutions or to perform a stability study to determine the acceptable use period for your specific solvent and storage conditions. Amlodipine itself shows significant degradation in aqueous solutions at low and high pH, especially at elevated temperatures.[5]
Q5: How can I check the stability of my this compound stock solution?
A5: The stability of your stock solution can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6] This involves analyzing the solution at regular intervals and looking for any decrease in the peak area of this compound or the appearance of new impurity peaks.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound | Low solubility in the chosen solvent. | - Try a different solvent (e.g., methanol).- Use a small volume of solvent initially.- Gently warm the solution.- Use sonication to aid dissolution. |
| Precipitation in Stock Solution Upon Storage | Supersaturation of the solution or temperature effects on solubility. | - Store the solution at a constant temperature.- If refrigerated, allow the solution to come to room temperature before use.- Consider preparing a more dilute stock solution. |
| Appearance of New Peaks in HPLC Chromatogram | Degradation of this compound. | - Prepare fresh stock solutions more frequently.- Ensure proper storage conditions (refrigerated, protected from light).- Verify the purity of the initial solid material. |
| Decrease in this compound Peak Area Over Time | Degradation of the analyte in solution. | - Shorten the storage time of the stock solution.- Perform a stability study to establish an expiration date for the solution under your specific storage conditions.- Ensure the solution is not exposed to light or elevated temperatures. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a stock solution of this compound for analytical use.
Materials:
-
This compound solid
-
Methanol (HPLC grade)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Sonicator
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 1 mg).
-
Transfer the solid to a 10 mL volumetric flask.
-
Add a small amount of methanol (e.g., 2-3 mL) to the flask.
-
Sonicate the flask for 5-10 minutes to aid dissolution.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask to bring the volume to the 10 mL mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the solution in a tightly sealed, light-protected container in a refrigerator.
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
Objective: To assess the stability of a prepared stock solution of this compound over time.
Methodology: A stability-indicating HPLC method capable of separating this compound from its potential degradants should be used.
Procedure:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Immediately after preparation (Time 0), inject an aliquot of the solution into the HPLC system and record the chromatogram. Note the peak area of this compound.
-
Store the stock solution under the desired conditions (e.g., 2-8 °C, protected from light).
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), withdraw an aliquot of the stock solution.
-
Allow the aliquot to come to room temperature and inject it into the HPLC system.
-
Record the chromatogram and compare the peak area of this compound to the initial (Time 0) peak area.
-
Look for the appearance of any new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point. A common threshold for stability is retaining at least 95% of the initial concentration.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | Slightly Soluble | [2][4] |
| Chloroform | Slightly Soluble | [4] |
| Water | Slightly Soluble | [4] |
Table 2: Summary of Amlodipine Forced Degradation Studies Leading to Dehydro Amlodipine Formation
| Stress Condition | Amlodipine Degradation (%) | Key Degradation Product | Reference |
| 3% H₂O₂ at 80°C for 6 hours | 80.1% | Dehydro Amlodipine derivative | [1] |
| 5 mol/L HCl at 80°C for 6 hours | 75.2% | Dehydro Amlodipine derivative | [1] |
| Photostability chamber for 14 days | 32.2% | Dehydro Amlodipine derivative | [1] |
| 5 mol/L NaOH at 80°C for 6 hours | Total Degradation | - | [1] |
| Acidic Conditions (1 M HCl, 70°C, 3h) | 89.7% | Degradation products | [7] |
| Oxidative Conditions (3% H₂O₂, 70°C, 3h) | 65.5% | Degradation products | [7] |
Visualizations
Caption: Formation pathways of this compound.
Caption: Workflow for assessing stock solution stability.
References
- 1. This compound | 1216406-90-4 | Benchchem [benchchem.com]
- 2. This compound _上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound CAS#: 1216406-90-4 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Extemporaneously Compounded Amlodipine Besylate Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Gradient optimization for complex Amlodipine impurity profiles
Welcome to the technical support center for gradient optimization of complex Amlodipine impurity profiles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of poor resolution between Amlodipine and its impurities?
A1: Poor resolution in Amlodipine impurity profiling is often linked to the mobile phase pH, especially for a basic compound like Amlodipine (pKa ≈ 8.6).[1] An incorrect pH can lead to poor peak shape (tailing) and insufficient selectivity.[1] Other factors include an unsuitable stationary phase, a non-optimized gradient slope, or an inappropriate organic solvent. Co-elution of impurities, such as Impurity A and D or Impurity G and D, has been noted in pharmacopeial methods, necessitating careful method development.[2]
Q2: How does mobile phase pH affect the separation of Amlodipine and its impurities?
A2: The pH of the aqueous mobile phase is critical for achieving good peak shape and separation for basic compounds like Amlodipine.[1][3] Operating at a pH well below or above the pKa (8.6) is recommended to ensure consistent ionization and minimize peak tailing.[1] Many methods suggest a pH around 3.0.[1][4] A pH close to the pKa can lead to inconsistent ionization, resulting in peak broadening or tailing.[1] It's also crucial to use an adequate buffer concentration (typically 20-50 mM) to control the on-column pH effectively.[1][5]
Q3: I'm observing significant peak tailing for the main Amlodipine peak. What are the likely causes and solutions?
A3: Peak tailing for basic compounds like Amlodipine is often caused by secondary interactions with residual silanol groups on the silica-based column packing.[6] To mitigate this, consider the following solutions:
-
Adjust Mobile Phase pH: Operate at a lower pH (e.g., ~3.0) to protonate the silanol groups and reduce interaction.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to minimize the number of available silanol groups.[6]
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to saturate the active sites on the stationary phase.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[7]
Q4: What is a suitable starting point for a gradient HPLC method for Amlodipine impurity analysis?
A4: A good starting point is a reversed-phase method using a C18 column. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or ammonium acetate at pH 3.0) as Mobile Phase A and an organic solvent like acetonitrile or methanol as Mobile Phase B.[2][8] A linear gradient from a low to a high percentage of organic modifier is common. For complex profiles, a shallow gradient slope is often necessary to resolve closely eluting impurities.[1][9]
Q5: Which impurities are commonly found or generated during forced degradation of Amlodipine?
A5: Forced degradation studies show that Amlodipine is susceptible to degradation under basic, acidic, oxidative, and photolytic conditions.[2][10][11] A primary degradation product is often Impurity D (the pyridine analogue), formed through the aromatization of the dihydropyridine ring.[10][12] Significant degradation is commonly observed under base hydrolysis (up to 43%) and photolytic stress (5-32%).[2][10]
Troubleshooting Guides
Issue 1: Poor Peak Resolution (Rs < 2.0)
Poor resolution, especially between critical pairs like Impurity B/H or D/G, is a frequent challenge.[1][2] Follow this systematic approach to diagnose and resolve the issue.
Troubleshooting Workflow for Poor Resolution
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | Amlodipine is a basic compound (pKa ≈ 8.6). For consistent ionization and good peak shape, adjust the aqueous buffer pH to be at least 2 units away from the pKa. A pH of ~3.0 is commonly effective.[1][3] |
| Suboptimal Gradient Slope | The gradient may be too steep, not allowing sufficient time for separation. Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min) around the elution time of the co-eluting peaks.[1] |
| Incorrect Organic Solvent | The selectivity of the separation can change significantly between acetonitrile (ACN) and methanol (MeOH). If using ACN, try substituting with MeOH, or use a combination of both.[4] |
| Unsuitable Column Chemistry | Not all C18 columns provide the same selectivity. If optimization fails, try a column with a different stationary phase chemistry, such as Phenyl-Hexyl or a polar-embedded phase.[1][8] |
Table 1: Example Gradient Programs for Amlodipine Impurity Analysis
| Parameter | Method 1 (Initial) | Method 2 (Optimized for Resolution) |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 10 mM Phosphate Buffer, pH 3.0 | 20 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile/Methanol (50:50) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min[8] |
| Gradient | 0-5 min, 30% B5-25 min, 30-80% B25-30 min, 80% B | 0-10 min, 20-40% B (Shallow)10-35 min, 40-75% B35-40 min, 75% B |
| Column Temp | 30 °C | 35 °C[4] |
| Detection | UV at 237 nm | UV at 237 nm[8] |
| Expected Issue | Co-elution of Impurity D and G. | Baseline resolution (Rs > 2.0) for all specified impurities. |
Issue 2: Inconsistent Retention Times
Shifting retention times can compromise peak identification and quantification.
| Possible Cause | Recommended Solution |
| Insufficient Column Equilibration | The column may not be fully returned to initial conditions between runs. Ensure the post-run equilibration time is at least 10 column volumes. |
| Mobile Phase Instability | Buffers can change pH or degrade over time. Prepare fresh mobile phases daily. If using a phosphate buffer with high organic content, watch for precipitation. |
| Fluctuating Column Temperature | Small changes in temperature can affect viscosity and retention. Use a thermostatted column compartment and ensure it is stable before starting the sequence. |
| Inadequate Buffer Capacity | If the buffer concentration is too low (<10 mM), it may not effectively control the on-column pH, leading to shifts. Increase buffer concentration to 20-50 mM.[1][5] |
Data Presentation
Table 2: Common Amlodipine Impurities and Approximate Relative Retention Times (RRT)
RRT is calculated with respect to the Amlodipine peak. Values are approximate and will vary based on the specific chromatographic conditions.
| Impurity Name | European Pharmacopoeia (EP) Name | Approximate RRT |
| Amlodipine Related Compound A | Impurity D | ~1.2[1] |
| Amlodipine Related Compound B | Impurity F | ~0.8[1] |
| Amlodipine Related Compound C | Impurity A | ~2.5[1] |
| Amlodipine Related Compound G | Impurity G | ~1.8[1] |
| Amlodipine Related Compound H | Impurity H | ~1.9[1] |
Table 3: Summary of Forced Degradation Studies for Amlodipine Besylate
| Stress Condition | Conditions Applied | Observed Degradation | Reference |
| Base Hydrolysis | 0.1 M NaOH, ambient temp, 3 days | ~43% | [2] |
| Acid Hydrolysis | 0.1 M HCl, ambient temp, 3 days | ~25-60% | [2][11] |
| Oxidative | 3% H₂O₂, ambient temp, 3 days | ~7.9-20% | [10][11] |
| Photolytic | 1.2 million lux-h (Vis) & 200 W-h/m² (UVA) | ~5-32.2% | [2][10] |
| Thermal (Solid) | 105 °C, 3 days | Not significant | [2][10] |
Experimental Protocols
Protocol 1: General Purpose Gradient HPLC Method Development
This protocol provides a general workflow for developing a stability-indicating HPLC method for Amlodipine.
Method Development Workflow
-
Preparation of Solutions:
-
Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate monobasic solution. Adjust the pH to 3.0 ± 0.1 with phosphoric acid. Filter through a 0.45 µm membrane.[1][13]
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve USP Amlodipine Besylate RS in Diluent to obtain a known concentration of about 0.5 mg/mL.[13]
-
Sample Solution: Accurately weigh and dissolve the Amlodipine drug substance in Diluent to a concentration of about 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: L1 packing (C18), 4.6 mm x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 237 nm.[14]
-
Injection Volume: 10 µL.
-
-
Gradient Program (Example):
-
Set up a linear gradient to evaluate the impurity profile.
-
Time 0 min: 30% B
-
Time 20 min: 70% B
-
Time 25 min: 70% B
-
Time 26 min: 30% B
-
Time 35 min: 30% B (Re-equilibration)
-
-
Analysis and Optimization:
-
Inject the standard and sample solutions.
-
Identify the peaks and assess the resolution between Amlodipine and all impurities.
-
If resolution is inadequate, systematically adjust parameters such as the gradient slope, pH, or organic modifier as outlined in the troubleshooting guide.
-
Protocol 2: Forced Degradation Study
This protocol outlines the procedures for conducting forced degradation studies on Amlodipine Besylate as recommended by ICH guidelines.[10][15]
-
Preparation of Stock Solution:
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at ambient temperature for 24-72 hours.[2][10] After the specified time, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration with mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at ambient temperature for 24-72 hours.[2] Neutralize with 0.1 M HCl and dilute as needed.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at ambient temperature for 3-6 hours.[10][11] Dilute with mobile phase for analysis.
-
Thermal Degradation: Place the solid drug substance in an oven at 105 °C for 3 days.[2] After exposure, allow the sample to cool, then dissolve in the mobile phase to the target concentration.
-
Photolytic Degradation: Expose a solution of the drug (e.g., 1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method (such as the one developed in Protocol 1).
-
Evaluate the chromatograms for new peaks (degradants) and a decrease in the area of the Amlodipine peak. Ensure peak purity of the Amlodipine peak in all stressed samples using a PDA detector.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 5. mastelf.com [mastelf.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mastelf.com [mastelf.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 13. trungtamthuoc.com [trungtamthuoc.com]
- 14. Amlodipine Besylate [drugfuture.com]
- 15. eijppr.com [eijppr.com]
Minimizing on-column degradation of Amlodipine during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize on-column degradation of Amlodipine during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Amlodipine degradation during chromatographic analysis?
A1: Amlodipine is susceptible to degradation under several conditions encountered during chromatographic analysis. The main causes are:
-
pH-related hydrolysis: Amlodipine degrades in both acidic and basic mobile phases. The dihydropyridine ring in its structure is prone to hydrolysis.[1][2][3][4]
-
Oxidation: The dihydropyridine ring is also susceptible to oxidation, leading to the formation of a pyridine derivative (Impurity D).[1][3][4] This can be exacerbated by dissolved oxygen in the mobile phase or the presence of oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of Amlodipine.[4][5] It is crucial to protect samples and standards from light.
-
Thermal Stress: While generally more stable under thermal stress compared to other factors, prolonged exposure to high temperatures can lead to some degradation.[1][5]
Q2: What are the common degradation products of Amlodipine observed during analysis?
A2: Several degradation products of Amlodipine have been identified. The most common ones include:
| Impurity Name | Formation Condition | Description |
| Impurity D | Oxidation, Acid Hydrolysis | A pyridine derivative of Amlodipine.[1][4] |
| Impurity F | Acid and Alkaline Hydrolysis | Formation mechanism involves the dihydropyridine ring.[4] |
| Dehydro Amlodipine | Oxidative and Acidic Conditions | A derivative with the molecular formula C20H23N2O5Cl.[3] |
Q3: How can I prevent on-column degradation of Amlodipine?
A3: To minimize on-column degradation, consider the following preventative measures:
-
Mobile Phase Optimization:
-
pH Control: Maintain the mobile phase pH within a stable range for Amlodipine, typically slightly acidic to neutral. A pH around 3.0 has been shown to be effective for separation while minimizing acid-catalyzed degradation.[6][7] Using a mobile phase with a pH higher than the pKa of Amlodipine (8.6) can also improve peak shape, but care must be taken to avoid base-catalyzed degradation.[5]
-
Degassing: Thoroughly degas the mobile phase to remove dissolved oxygen and reduce the risk of oxidation.[8]
-
-
Column Selection:
-
Sample and Standard Preparation:
-
Protect solutions from light by using amber vials or covering them with aluminum foil.[8]
-
Prepare fresh solutions and analyze them promptly. If storage is necessary, keep them refrigerated at 2-8°C for short-term and frozen for long-term storage.[8]
-
Use a diluent that is compatible with the mobile phase to avoid peak distortion. A mixture of methanol and water is often used.[5]
-
-
Instrumental Parameters:
Troubleshooting Guide
This guide addresses specific issues you might encounter during Amlodipine analysis.
Problem 1: Poor peak shape (tailing or fronting)
| Potential Cause | Troubleshooting Action |
| Secondary interactions with the stationary phase | Ensure the mobile phase pH is appropriate. Amlodipine is a basic compound, and a mobile phase pH higher than its pKa (8.6) can improve peak shape.[5] Alternatively, using a lower pH (e.g., 3.0) with a suitable buffer can also be effective.[6] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[9] |
| Column Contamination | Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[9] |
Problem 2: Appearance of extra peaks (degradants)
| Potential Cause | Troubleshooting Action |
| On-column degradation due to mobile phase | Check the pH of the mobile phase and ensure it is within the optimal range. Degas the mobile phase thoroughly to prevent oxidation. |
| Sample degradation prior to injection | Protect samples from light and heat. Prepare fresh samples for analysis. |
| Contaminated mobile phase or diluent | Prepare fresh mobile phase and diluent using high-purity solvents. |
Problem 3: Inconsistent results and poor reproducibility
| Potential Cause | Troubleshooting Action |
| Variable sample degradation | Standardize sample preparation procedures, ensuring consistent exposure to light and temperature for all samples. |
| Unstable baseline | Equilibrate the column with the mobile phase until a stable baseline is achieved before injecting samples.[9] |
| Fluctuating instrument conditions | Ensure the HPLC system is properly maintained and that parameters like flow rate and temperature are stable. |
Quantitative Data on Amlodipine Degradation
The following table summarizes the extent of Amlodipine degradation observed under various stress conditions from forced degradation studies. Note that the percentage of degradation can vary based on the specific experimental conditions (e.g., concentration of the stressor, temperature, and duration of exposure).
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl, ambient temperature, 3 days | ~1% | [5] |
| 5 mol/L HCl, 80°C, 6 h | 75.2% | [3] | |
| 0.1 N HCl | 30-35% | [7] | |
| Base Hydrolysis | 0.1 M NaOH, ambient temperature, 3 days | 43% | [5] |
| 5 mol/L NaOH, 80°C, 6 h | Total degradation | [3] | |
| 0.1 N NaOH | ~95% | [7] | |
| Oxidation | 3% H2O2, ambient temperature, 3 days | ~1% | [5] |
| 3% H2O2:methanol (80:20), 80°C, 6 h | 80.1% | [3] | |
| 30% H2O2 | 20% | [1] | |
| Photodegradation | Exposure to UV and white light | 5% | [5] |
| Photostability chamber, 14 days | 32.2% | [3] | |
| Thermal Degradation | 105°C, 3 days | No degradation | [5] |
| 80°C, 48 hrs | No major impurities | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Amlodipine
This protocol is based on a validated method for the determination of Amlodipine and its impurities.[5]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Core-shell C18 column (e.g., 100 mm x 4.6 mm, 2.6 µm).
-
Mobile Phase:
-
A: 0.4% Ammonium hydroxide in water
-
B: Methanol
-
-
Gradient Program: A gradient elution can be used to achieve optimal separation. A typical starting point could be a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 10 µL.
-
Diluent: Methanol and water (50:50, v/v).
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare standard and sample solutions in the diluent.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peaks for Amlodipine and its degradation products.
-
Visualizations
Caption: Amlodipine degradation pathways under various stress conditions.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study of Expired and Marketed Tablets of Amlodipine by RP-HPLC | Technology Networks [technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Navigating Amlodipine Impurity Analysis: A Comparative Guide to Validated HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like amlodipine is paramount. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of amlodipine impurities, adhering to the rigorous standards of the International Council for Harmonisation (ICH) guidelines.
This publication delves into the experimental protocols of various HPLC methods, presenting a clear comparison of their performance based on critical validation parameters. The provided data, summarized in easy-to-read tables, will aid in the selection of the most suitable analytical method for your specific research and quality control needs.
Comparison of Validated HPLC Methods
The following tables summarize the key performance characteristics of different HPLC methods validated for the analysis of amlodipine and its impurities. These methods have been developed and validated in accordance with ICH guidelines, ensuring their specificity, linearity, accuracy, precision, and robustness.[1][2][3]
Table 1: Chromatographic Conditions for Amlodipine Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS-3 (150 x 4.6 mm, 3 µm)[4] | RP-select B (250 x 4.0 mm, 5 µm)[5] | C18 (150 mm x 4.6 mm, 3µ)[2] |
| Mobile Phase | Gradient elution with a phosphate buffer (pH 2.8 with triethylamine) and an organic modifier[1][4] | Isocratic elution with 0.04 M sodium dihydrogen phosphate monohydrate (pH 4.0) and ethanol (60:40 % v/v)[5] | Isocratic elution with Buffer:Methanol:ACN (30:35:35) at pH 4[2] |
| Flow Rate | 1.0 mL/min to 1.2 mL/min (gradient)[4] | Not Specified | Not Specified |
| Detection Wavelength | 340 nm (most impurities), 270 nm (Impurity-D)[1][4] | Not Specified | 340 nm[2] |
| Column Temperature | 35˚C[4] | Not Specified | Not Specified |
| Injection Volume | 100 µL[4] | Not Specified | Not Specified |
Table 2: Validation Parameters for Amlodipine Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.0001 mg/ml to 0.05 mg/ml[4] | Not Specified | Not Specified |
| Correlation Coefficient (r²) | > 0.999[3] | Not Specified | Not Specified |
| LOD | Not Specified | Not Specified | 0.0631 µg/mL (Amlodipine)[6] |
| LOQ | 0.01% of test concentration[1] | Not Specified | 0.19 µg/mL (Amlodipine)[6] |
| Accuracy (% Recovery) | 85% - 110% for all impurities[1] | Not Specified | Not Specified |
| Precision (% RSD) | < 5.0 for all impurities (n=6)[1] | Not Specified | < 2.0% (Intra-day)[3] |
| Specificity | No interference from placebo[1] | Confirmed by forced degradation studies[5][7] | No excipient interference[2] |
| Robustness | Method is robust[1] | Method is robust[5] | Method is robust[2] |
Experimental Protocols
A detailed experimental protocol for a validated RP-HPLC method for the determination of amlodipine impurities is provided below. This protocol is a synthesis of best practices and methodologies reported in the literature.[1][4][5]
1. Materials and Reagents
-
Amlodipine Besylate reference standard and impurity standards were supplied by a certified laboratory.[1]
-
Potassium dihydrogen phosphate, triethylamine, methanol, and acetonitrile (HPLC grade) were used.[1][4]
-
High-purity water was used for all preparations.
2. Chromatographic System
-
A standard HPLC system equipped with a PDA detector is recommended.[1][2]
-
Data acquisition and processing were performed using appropriate chromatography software.
3. Chromatographic Conditions
-
Column: Inertsil ODS-3, 150 x 4.6 mm, 3 µm particle size.[4]
-
Mobile Phase A: Phosphate buffer with triethylamine, pH adjusted to 2.8.[1][4]
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.[1]
-
Gradient Program: A linear gradient was optimized to ensure the separation of all impurities.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Detection: PDA detector monitoring at 340 nm for most impurities and 270 nm for Impurity-D.[1][4]
-
Injection Volume: 100 µL.[4]
4. Preparation of Solutions
-
Diluent: A mixture of Buffer, Methanol, and Acetonitrile in the ratio of 70:15:15 (v/v/v) was used to prepare standard and sample solutions.[1]
-
Standard Stock Solution: A known concentration of amlodipine besylate standard was prepared in methanol.[1]
-
Impurity Stock Solution: A stock solution containing a mixture of all known impurities was prepared.
-
Spiked Sample Preparation: A portion of the tablet powder, equivalent to a specific amount of amlodipine, was accurately weighed and transferred to a volumetric flask. A known volume of the impurity stock solution was added, and the solution was sonicated and diluted to the final volume with the diluent. The solution was then centrifuged and filtered through a 0.45 µm membrane filter before injection.[1]
Validation of the HPLC Method as per ICH Guidelines
The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][9][10] The validation process confirms the method's specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11]
Caption: Workflow for HPLC method validation as per ICH guidelines.
The specificity of the method is demonstrated by the absence of interference from the placebo at the retention times of amlodipine and its impurities.[1] Linearity is established by analyzing a series of solutions with different concentrations of the analyte and impurities.[4] The accuracy of the method is determined by recovery studies, where a known amount of impurities is spiked into the sample matrix.[1] Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (% RSD) of the results being a key indicator.[1][3] The limit of detection (LOD) and limit of quantitation (LOQ) are established to determine the lowest concentration of an analyte that can be reliably detected and quantified.[1] Finally, the robustness of the method is assessed by intentionally varying chromatographic parameters to examine the method's reliability.[1][2]
Caption: General experimental workflow for amlodipine impurity analysis.
References
- 1. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 2. ijcrt.org [ijcrt.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green RP-HPLC method for impurity profile of amlodipine in tablets | Scilit [scilit.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ikev.org [ikev.org]
HPLC vs. UPLC for Amlodipine Degradation Product Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of drug degradation products is paramount for ensuring product quality, safety, and regulatory compliance. Amlodipine, a widely prescribed calcium channel blocker, is known to degrade under various stress conditions. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Amlodipine degradation products, supported by experimental data and detailed protocols.
The primary degradation pathways for Amlodipine include hydrolysis (acidic and alkaline), oxidation, and photolysis.[1] Understanding these pathways is critical for developing stability-indicating analytical methods. Forced degradation studies are employed to intentionally degrade the drug substance to identify potential degradation products and validate the analytical method's ability to separate these from the parent drug.[1][2]
Performance Comparison: HPLC vs. UPLC
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC), primarily through the use of smaller stationary phase particles (sub-2 µm).[3][4] This innovation leads to substantial improvements in speed, resolution, and sensitivity, albeit with higher backpressure requirements.[3][4]
While both techniques are capable of separating Amlodipine from its degradation products, UPLC offers distinct advantages that can significantly enhance laboratory productivity and data quality.[5] The primary benefits of UPLC include dramatically shorter analysis times and reduced solvent consumption, making it a more cost-effective and environmentally friendly option.[5][6] Furthermore, the enhanced sensitivity of UPLC allows for the detection and quantification of impurities at lower levels.[5]
| Parameter | HPLC | UPLC | Advantage |
| Typical Run Time | 15 - 45 minutes[4][7] | 2 - 10 minutes[4][7] | UPLC |
| Solvent Consumption | Significantly Higher | Reduced by 70-80%[4] | UPLC |
| Resolution | Good | Excellent, with sharper peaks[4] | UPLC |
| Sensitivity | Good | Higher, allowing for lower detection limits[5] | UPLC |
| System Backpressure | Up to 400 bar (approx. 6000 psi)[4][7] | Up to 1000 bar (approx. 15,000 psi)[4][7] | HPLC (lower pressure) |
| Column Particle Size | 3 - 5 µm[3] | < 2 µm[4] | UPLC (for efficiency) |
Experimental Protocols
Forced Degradation Protocol
A prerequisite for comparing analytical methods is the generation of degradation products. A typical forced degradation study for Amlodipine involves the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.[1]
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.[1]
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.[8]
-
Thermal Degradation: Solid drug substance at 105°C for 3 days.[1]
-
Photodegradation: Exposure to light providing both UV and visible exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]
HPLC Method for Amlodipine and Degradation Products
This method is a conventional approach for the separation and quantification of Amlodipine and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.04 M sodium dihydrogen phosphate monohydrate, pH 4.0) and an organic modifier like acetonitrile in a 60:40 v/v ratio.[1]
-
Detection Wavelength: 237 nm.[1]
-
Injection Volume: 20 µL.[1]
UPLC Method for Amlodipine and Degradation Products
This method leverages the advantages of UPLC for a faster and more efficient analysis.
-
Instrumentation: UPLC system with a UV or PDA detector.
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[3][10]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[11]
-
Column Temperature: 40°C.[11]
-
Detection Wavelength: 237 nm.
-
Injection Volume: 2 - 5 µL.[12]
Visualizing the Processes
To better understand the context of this comparison, the following diagrams illustrate the degradation pathways of Amlodipine and the general analytical workflow.
Caption: Primary degradation pathways of Amlodipine.
Caption: Comparative experimental workflow for HPLC and UPLC analysis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. biomedres.us [biomedres.us]
- 7. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dehydro Amlodipine Oxalate and Other Key Amlodipine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dehydro Amlodipine Oxalate (Amlodipine Impurity D) and other significant impurities of Amlodipine, designated as Impurities A, B, F, and G. The information presented herein is intended to support research, development, and quality control activities related to Amlodipine, a widely prescribed calcium channel blocker for the treatment of hypertension and angina.[] This document summarizes key chemical properties, available toxicological data, and analytical methodologies, and includes a visualization of the metabolic pathway of Amlodipine.
Executive Summary
Amlodipine's stability is a critical aspect of its pharmaceutical quality. During synthesis, storage, or under stress conditions such as exposure to acid, base, oxidation, and light, various impurities can form.[] Understanding the profile of these impurities is essential for ensuring the safety and efficacy of the final drug product. This guide focuses on this compound, a prominent degradation product, and compares it with four other known impurities: A, B, F, and G. While comprehensive comparative toxicological data remains limited, this guide collates the available information to provide a valuable resource for researchers.
Chemical and Physical Properties
The chemical structures and key properties of this compound and Amlodipine Impurities A, B, F, and G are summarized in the table below. This information is crucial for the identification and characterization of these compounds in analytical studies.
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound (Impurity D) | 3-Ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate oxalate[2] | C22H25ClN2O9 | 496.89[3] | 1216406-90-4[3] |
| Amlodipine Impurity A | 3-Ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | C28H27ClN2O7 | 538.98 | 88150-62-3 |
| Amlodipine Impurity B | 3-Ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-6-methyl-2-[[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxy]methyl]-1,4-dihydropyridine-3,5-dicarboxylate | C29H32ClN3O7 | 570.03 | 721958-72-1 |
| Amlodipine Impurity F | Dimethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[4] | C19H23ClN2O5 | 394.85 | 140171-66-0 |
| Amlodipine Impurity G | Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | C17H18ClNO4 | 335.78 | 43067-01-2 |
Pharmacological and Toxicological Comparison
Direct comparative studies on the pharmacological and toxicological effects of these specific Amlodipine impurities are not extensively available in the public domain. However, existing data and the metabolic profile of Amlodipine provide some insights. Amlodipine is primarily metabolized in the liver by CYP3A4 to inactive pyridine metabolites.[5] This suggests that the core pyridine structure of Dehydro Amlodipine may render it pharmacologically inert with respect to calcium channel blocking activity.
One study has suggested that the primary photoproduct of amlodipine, its pyridine derivative (Dehydro Amlodipine), may possess stronger toxic potential than the parent drug in the aquatic organism Ceriodaphnia dubia.
Below is a summary of the available toxicological information for each impurity.
| Impurity | Available Toxicological Data |
| This compound (Impurity D) | A safety data sheet indicates it is "Toxic if swallowed" and "Toxic to aquatic life with long lasting effects". |
| Amlodipine Impurity A | No specific toxicological data found in the reviewed sources. |
| Amlodipine Impurity B | A safety data sheet indicates it is "Harmful if swallowed" and "Suspected of damaging fertility or the unborn child".[6] |
| Amlodipine Impurity F | No specific toxicological data found in the reviewed sources. |
| Amlodipine Impurity G | No specific toxicological data found in the reviewed sources. |
It is important to note that the absence of data does not imply a lack of toxicity. Further in-vitro and in-vivo studies are necessary to fully characterize and compare the toxicological profiles of these impurities.
Experimental Protocols
Forced Degradation Study for Amlodipine Impurity Generation
This protocol outlines a general procedure for inducing the formation of Amlodipine impurities under various stress conditions. Researchers should optimize these conditions based on their specific analytical setup.
1. Stock Solution Preparation:
-
Accurately weigh 100 mg of Amlodipine besylate and dissolve it in 100 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 1 N HCl. Reflux the solution at 80°C for 8 hours. Cool, neutralize with 1 N NaOH, and dilute to a suitable concentration with the mobile phase.
-
Base Hydrolysis: Mix 10 mL of the stock solution with 10 mL of 0.1 N NaOH. Reflux the solution at 80°C for 8 hours. Cool, neutralize with 0.1 N HCl, and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: Mix 10 mL of the stock solution with 10 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase. Dehydro Amlodipine (Impurity D) is a known major degradation product under oxidative and acidic conditions.[7]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours. Dissolve the stressed sample in a suitable solvent and dilute to the desired concentration.
-
Photolytic Degradation: Expose a solution of Amlodipine (1 mg/mL in methanol) to UV light (254 nm) or sunlight for an extended period (e.g., 48 hours).
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method to identify and quantify the resulting impurities.
HPLC Method for Quantification of Amlodipine and its Impurities
The following is a representative HPLC method for the separation and quantification of Amlodipine and its impurities. This method may require optimization for specific instruments and impurity profiles.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 40 60 20 40 60 25 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Prepare standard solutions of Amlodipine and each impurity reference standard in the mobile phase at a known concentration.
-
Prepare sample solutions from the forced degradation studies by diluting them to a suitable concentration within the linear range of the method.
Visualizations
Amlodipine Metabolism Pathway
The following diagram illustrates the primary metabolic pathway of Amlodipine, which is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. The initial and key step is the dehydrogenation of the dihydropyridine ring to form the corresponding pyridine derivative, which is essentially the core structure of Dehydro Amlodipine.
Caption: Primary metabolic pathway of Amlodipine via CYP3A4.
Experimental Workflow for Impurity Analysis
This diagram outlines the general workflow for the analysis of Amlodipine impurities, from sample preparation through to data analysis.
Caption: Workflow for Amlodipine impurity analysis.
References
Navigating Amlodipine Analysis: A Comparative Guide to Assay Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of amlodipine and the characterization of its degradants are critical for ensuring drug safety and efficacy. This guide provides an objective comparison of common analytical methods, focusing on their specificity and potential for cross-reactivity with amlodipine's degradation products. Experimental data and detailed methodologies are presented to support the comparison.
Amlodipine, a widely prescribed calcium channel blocker, is susceptible to degradation under various stress conditions, including exposure to acid, base, oxidation, and light.[1][2] This degradation can lead to the formation of several impurities, with the primary degradation pathways involving the oxidation of the dihydropyridine ring to a pyridine ring.[1][3] The presence of these degradants necessitates the use of highly specific analytical methods that can distinguish the active pharmaceutical ingredient (API) from its related substances.
Comparison of Analytical Methodologies
The two primary analytical techniques employed for the quantification of amlodipine are High-Performance Liquid Chromatography (HPLC) and immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA). These methods differ significantly in their principles of detection and, consequently, in their specificity and susceptibility to cross-reactivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Immunoassay (e.g., ELISA) |
| Principle | Separation based on physico-chemical interactions with a stationary phase, followed by detection (e.g., UV). | Based on the specific binding of an antibody to the target antigen (amlodipine). |
| Specificity | Very high. Can resolve amlodipine from its degradants and other structurally similar compounds.[1][2][3] | Variable. Dependent on the specificity of the antibody used. Cross-reactivity with structurally similar compounds is possible. |
| Cross-Reactivity | Minimal to none with known degradants when properly validated as a "stability-indicating method". | Potential for cross-reactivity with degradants that share key structural features with the parent amlodipine molecule. Specific data is often limited. |
| Application | Gold standard for stability testing, quality control, and pharmacokinetic studies where differentiation from degradants is crucial. | High-throughput screening, therapeutic drug monitoring. May not be suitable for stability studies without extensive validation of cross-reactivity. |
Key Amlodipine Degradants
Forced degradation studies have identified several key degradation products of amlodipine. The most prominent of these is the pyridine derivative, often referred to as Impurity D or Related Compound A.[4][5][6]
| Degradant Name | Formation Conditions | Chemical Structure (Simplified Description) |
| Impurity D (Pyridine Derivative) | Oxidative, Acidic, Photolytic conditions[1][3] | Aromatization of the dihydropyridine ring in amlodipine to a pyridine ring. |
| Impurity F | Acidic hydrolysis[1] | Result of transesterification of the ethyl-ester in the presence of methanol. |
| Other Hydrolytic Products | Acidic and Alkaline conditions[1][3] | Result from the hydrolysis of the ester groups. |
Cross-Reactivity Data: A Comparative Overview
A critical aspect of assay performance is its ability to specifically measure the intended analyte without interference from related substances.
High-Performance Liquid Chromatography (HPLC)
Stability-indicating HPLC methods are specifically developed and validated to demonstrate separation of the parent drug from its degradation products.[1][2][3][7][8] The validation process, as per ICH guidelines, ensures the specificity of the method.[7] In numerous studies, HPLC methods have been shown to effectively resolve amlodipine from its major degradants, including Impurity D.[1][9] This high resolving power means that well-developed HPLC methods exhibit virtually 0% cross-reactivity with known amlodipine degradants.
Immunoassays (ELISA)
Immunoassays rely on the binding affinity of an antibody for amlodipine. The specificity of the assay is therefore dictated by the unique binding characteristics of the antibody. While an ELISA for amlodipine has been developed, detailed cross-reactivity data with its specific degradation products is not widely available in the reviewed literature.[10] One study reported that an anti-amlodipine antibody cross-reacted with nifedipine, a structurally similar calcium channel blocker, but did not provide data on its interaction with amlodipine's own degradants.[11]
It is a known principle that immunoassays can exhibit cross-reactivity with substances that are structurally similar to the target analyte.[12] Given that degradants like Impurity D retain a significant portion of the amlodipine structure, the potential for cross-reactivity in an immunoassay exists. Without specific validation data from the assay manufacturer or independent studies, the degree of this potential cross-reactivity remains unquantified.
Quantitative Cross-Reactivity Data Summary
| Assay Type | Degradant | % Cross-Reactivity | Reference |
| HPLC (Stability-Indicating) | Impurity D (Pyridine Derivative) & other known degradants | ~0% (by definition of the method) | [1][2][3][7][8] |
| Immunoassay (ELISA) | Impurity D (Pyridine Derivative) & other known degradants | Data not available in reviewed literature | - |
Experimental Protocols
Forced Degradation of Amlodipine
This protocol is a composite of methodologies described in the scientific literature to generate amlodipine degradants for assay specificity testing.[1][2][3]
Objective: To generate degradation products of amlodipine under various stress conditions.
Materials:
-
Amlodipine Besylate
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve amlodipine in 0.1 M HCl and heat at 80°C for a specified period (e.g., 2 hours). Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Dissolve amlodipine in 0.1 M NaOH and heat at 80°C for a specified period (e.g., 2 hours). Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Dissolve amlodipine in a solution of 3% H₂O₂ and keep at room temperature for a specified period (e.g., 24 hours).
-
Photolytic Degradation: Expose a solution of amlodipine to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.
-
Thermal Degradation: Expose solid amlodipine powder to dry heat (e.g., 105°C) for a specified period (e.g., 24 hours).
Specificity Testing of an HPLC Method
Objective: To assess the ability of an HPLC method to separate amlodipine from its degradation products.
Methodology:
-
Develop an HPLC method with a suitable column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., 237 nm).[1]
-
Inject a solution of undegraded amlodipine to determine its retention time.
-
Inject each of the stressed samples generated from the forced degradation study.
-
Analyze the resulting chromatograms to ensure that the peaks for the degradation products are well-resolved from the peak for amlodipine. The peak purity of amlodipine should be assessed using a photodiode array (PDA) detector to confirm that no degradants are co-eluting.[1]
Cross-Reactivity Assessment in Immunoassays
Objective: To determine the percentage of cross-reactivity of an amlodipine immunoassay with its degradants.
Methodology:
-
Prepare a standard curve for amlodipine using the immunoassay protocol.
-
Prepare solutions of the isolated and purified degradation products at various concentrations.
-
Analyze the degradant solutions using the amlodipine immunoassay.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Amlodipine from standard curve / Concentration of Degradant) x 100
Visualizations
Caption: Primary degradation pathways of amlodipine under various stress conditions.
Caption: Experimental workflow for comparing the specificity of HPLC and immunoassays.
Conclusion
For applications requiring the unequivocal quantification of amlodipine in the presence of its degradants, such as in stability studies and quality control of pharmaceutical products, stability-indicating HPLC methods are the gold standard due to their inherent high specificity. These methods are designed and validated to resolve the active ingredient from any potential impurities, thus exhibiting negligible cross-reactivity.
Immunoassays offer advantages in terms of speed and high-throughput capabilities, making them suitable for therapeutic drug monitoring. However, the potential for cross-reactivity with amlodipine's degradation products is a significant consideration. The lack of readily available, quantitative cross-reactivity data for commercially available amlodipine immunoassays with its specific degradants underscores the need for thorough validation by the end-user if such assays are to be employed in contexts where the presence of degradants is expected. Researchers and drug development professionals must carefully consider the analytical objective when selecting an assay for amlodipine, with a clear understanding of the trade-offs between throughput and specificity.
References
- 1. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 3. scispace.com [scispace.com]
- 4. Amlodipine EP Impurity D (Fumarate salt) | 2138811-33-1 | SynZeal [synzeal.com]
- 5. veeprho.com [veeprho.com]
- 6. Amlodipine EP Impurity D (Besylate salt) | 2733700-89-3 | SynZeal [synzeal.com]
- 7. Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpar.com [ijpar.com]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. Enzyme linked immunosorbent assay for determination of amlodipine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Delayed allergic reaction to amlodipine with a positive lymphocyte transformation test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. usscreeningsource.com [usscreeningsource.com]
A Comparative Guide to Inter-Laboratory Quantification of Dehydro Amlodipine Oxalate
For Researchers, Scientists, and Drug Development Professionals
Dehydro Amlodipine is recognized as Amlodipine EP Impurity D and Amlodipine USP Related Compound A.[1][2][3] The accurate quantification of such impurities is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.
Comparative Analysis of Analytical Methods
The primary methods for the quantification of Amlodipine and its impurities are based on chromatography. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique. The choice of method can significantly impact the accuracy, precision, and sensitivity of the results, which is a key consideration for inter-laboratory comparisons.
Table 1: Comparison of Performance Characteristics of Analytical Methods for Amlodipine and Related Compounds
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Key Considerations |
| RP-HPLC with UV Detection | 1-44 µg/mL[4] | 1.8 µg/mL[4][5] | 6 µg/mL[4][5] | 99.80%[4] | Cost-effective and widely available. Suitable for routine quality control. |
| 5-25 µg/mL[4] | 0.136 µg/mL[4] | 0.400 µg/mL[4] | 99.94-99.96%[4] | Performance can vary with column, mobile phase, and detector settings. | |
| 50% to 150% of test concentration[6] | - | - | 100.29%[6] | Intermediate precision is crucial for inter-laboratory reproducibility.[6] | |
| LC-MS/MS | 50 pg/mL (LLOQ)[5] | - | 50 pg/mL[5] | - | High sensitivity and specificity, ideal for detecting trace-level impurities.[7] |
| Not explicitly stated | - | - | - | Use of a stable isotope-labeled internal standard is recommended to minimize variability.[8] |
Data synthesized from studies on Amlodipine and its related compounds.
A review of various analytical methods highlights that spectrophotometric, capillary electrophoresis, and chromatographic methods are commonly employed for Amlodipine and its co-formulations.[5][9] For impurity profiling, RP-HPLC methods are well-established.[6]
Experimental Protocols
A standardized experimental protocol is fundamental for achieving reproducible results across different laboratories. Below is a representative HPLC method adapted from published literature for Amlodipine analysis, which can serve as a starting point for the quantification of Dehydro Amlodipine Oxalate.
1. Sample Preparation
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to prepare a stock solution. Further dilute the stock solution to obtain working standard solutions of desired concentrations.
-
Sample Solution (for drug product): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specified amount of the active pharmaceutical ingredient (API) and transfer it to a volumetric flask. Add the solvent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.[6]
2. Chromatographic Conditions (Example)
-
Column: C18 reversed-phase column (e.g., 150 mm x 3.9 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., triethylamine solution) in a specified ratio (e.g., 15:35:50 v/v/v).[6] The pH of the aqueous phase should be carefully controlled.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector at a specified wavelength (e.g., 237 nm).[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 10 µL.[6]
3. System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance. Typical parameters include:
-
Tailing factor: Not more than 2.0.[6]
-
Theoretical plates: Not less than 2000.[6]
-
Relative Standard Deviation (RSD) for replicate injections of the standard solution: Not more than 2.0%.[6]
Challenges in Inter-Laboratory Comparisons
Significant variability in analytical results can arise between laboratories. A study on urinary oxalate measurement, for instance, highlighted that different analytical methods (oxalate oxidase vs. HPLC) and pre-analytical sample handling (e.g., acidification) can lead to significant discrepancies in reported concentrations.[10][11][12] This underscores the critical need for method standardization in any inter-laboratory comparison.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for consistent implementation across different sites.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. eijppr.com [eijppr.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Variability in urinary oxalate measurements between six international laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Variability in urinary oxalate measurements between six international laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Amlodipine Salt Form Stability for Drug Development Professionals
An objective guide for researchers and scientists on the physicochemical stability of various amlodipine salt forms, supported by available experimental data and detailed methodologies.
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the drug's stability, manufacturability, and bioavailability.[1] Amlodipine, a widely prescribed long-acting calcium channel blocker for the management of hypertension and angina, is available in several salt forms, with amlodipine besylate being the most common.[2][3] Other salt forms, including maleate, camsylate, and mesylate, have also been developed.[1][2] This guide provides a comparative analysis of the stability of these different amlodipine salt forms, drawing upon publicly available experimental data.
Physicochemical Properties: A Comparative Overview
The choice of a salt form can significantly alter key physicochemical properties such as solubility, hygroscopicity, and melting point, which in turn affect the stability of the final drug product.[1][2] Amlodipine besylate is well-characterized as demonstrating a favorable combination of solubility, stability, and non-hygroscopic properties.[2] While amlodipine maleate is also noted for its non-hygroscopic nature, comprehensive comparative data for other salt forms are less prevalent.[2][5]
Table 1: Comparative Physicochemical Properties of Amlodipine Salt Forms
| Property | Amlodipine Besylate | Amlodipine Maleate | Amlodipine Camsylate | Amlodipine Mesylate |
| Molecular Formula | C₂₆H₃₁ClN₂O₈S[2] | C₂₄H₂₉ClN₂O₉[2] | Data not readily available | C₂₁H₂₉ClN₂O₈S[2] |
| Molecular Weight | 567.1 g/mol [2] | 524.95 g/mol [2] | Data not readily available | 505.0 g/mol [2] |
| Aqueous Solubility | ~2.6 mg/mL[6] | Data not readily available | Data not readily available | >10 times the solubility of amlodipine besylate[6] |
| Hygroscopicity | Anhydrous form is hygroscopic, but hydrates are stable.[1] Generally considered non-hygroscopic.[5] | Generally non-hygroscopic.[1][5] | Generally non-hygroscopic.[1] | Data not readily available |
Stability Under Stress Conditions
Forced degradation studies are crucial for identifying potential degradation pathways and establishing the intrinsic stability of a drug substance.[1] Amlodipine's dihydropyridine ring is a key structural feature susceptible to degradation, particularly through oxidation and photolysis.[2][7]
Amlodipine Besylate
Forced degradation studies on amlodipine besylate have shown its susceptibility to degradation under acidic, basic, oxidative, and photolytic conditions.[4][8] It is relatively stable under thermal stress.[8]
Table 2: Summary of Forced Degradation Studies on Amlodipine Besylate
| Stress Condition | Reagents and Duration | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 3 days, ambient temperature[1] | Significant (e.g., 60%)[1][8] | Impurity D (a pyridine derivative)[1] |
| Base Hydrolysis | 0.1 M NaOH, 3 days, ambient temperature[1] | 25% - 43%[1][8] | Unspecified degradation products[1] |
| Oxidative | 3% H₂O₂, 3 days, ambient temperature[1] | 20%[1][8] | Impurity D[1] |
| Thermal | 105°C, 3 days[1] | Minimal to none[1][8] | - |
| Photolytic | 1.2 million lux hours (Vis) & 200 W-h/m² (UV)[1] | 5%[1] | Unspecified degradation products[1] |
Amlodipine Maleate and Other Salts
Comprehensive quantitative degradation data for other amlodipine salt forms under identical stress conditions is limited in the public domain.[1] Information on amlodipine maleate primarily centers on the identification and characterization of impurities found during stability testing, which suggests potential degradation pathways.[4] The besylate salt of amlodipine has been reported to show a unique combination of good solubility, stability, non-hygroscopicity, and processability, making it highly suitable for pharmaceutical formulations.[5]
Degradation Pathways and Experimental Workflows
The primary degradation pathways for amlodipine include hydrolysis, oxidation, and photolysis.[7] The dihydropyridine ring is prone to oxidation, leading to the formation of the corresponding pyridine derivative, a major degradation product.[6][7]
Caption: Primary degradation pathways for the amlodipine molecule.
The stability of amlodipine salts is typically assessed through a systematic experimental workflow involving forced degradation studies followed by analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for forced degradation studies of amlodipine salts.
Experimental Protocols
Protocol 1: Forced Degradation of Amlodipine Besylate
This protocol is a composite based on several studies and aligns with ICH guidelines.[4][7]
Objective: To evaluate the stability of Amlodipine Besylate under various stress conditions.
Methodology:
-
Preparation of Stock Solution: A stock solution of Amlodipine Besylate is prepared by dissolving a known amount of the substance in a suitable solvent, typically methanol or a mixture of methanol and water, to a concentration of 1 mg/mL.[4][7]
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with 0.1 M HCl and kept at ambient temperature for a specified period (e.g., 3 days).[1]
-
Base Hydrolysis: The stock solution is treated with 0.1 M NaOH and kept at ambient temperature for a specified period (e.g., 3 days).[1]
-
Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide and kept at ambient temperature for a specified period (e.g., 3 days).[1]
-
Thermal Degradation: The solid drug substance is kept in a temperature-controlled oven at a high temperature (e.g., 105°C) for a specified period (e.g., 3 days).[1]
-
Photolytic Degradation: A solution or solid sample of Amlodipine Besylate is exposed to UV light (e.g., 200 W-h/m²) and/or visible light (e.g., 1.2 million lux-h) in a photostability chamber.[1][4]
-
-
Sample Analysis: After the specified exposure time, the stressed samples are diluted with a suitable mobile phase and analyzed by a stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution.[4]
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate and quantify amlodipine from its potential degradation products.[1][9]
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer at pH 3.0) and an organic solvent (e.g., a mixture of methanol and acetonitrile). A typical ratio could be 50:35:15 (v/v/v) of buffer:methanol:acetonitrile.[1][9]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 237 nm.[1]
-
Column Temperature: 35°C.[1]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of amlodipine salt reference standard in the mobile phase to obtain a concentration of approximately 1 mg/mL.[1]
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of about 20 µg/mL.[1]
-
Sample Solution (for forced degradation): Subject the amlodipine salt to stress conditions as detailed in the protocol above. After the specified duration, neutralize the solution if necessary, and dilute with the mobile phase to a theoretical concentration of 20 µg/mL of amlodipine.[1]
Conclusion
The available data indicates that amlodipine besylate is a stable and well-characterized salt form, making it a preferred choice for pharmaceutical formulations.[2][5] It exhibits predictable degradation under forced stress conditions, with the primary degradation pathways being hydrolysis and oxidation. While other salt forms like maleate and camsylate are also utilized, a lack of direct, comprehensive comparative stability data in the public domain makes a definitive ranking of their stability challenging.[1][2][4] For drug development professionals, the selection of an amlodipine salt form should be guided by a thorough evaluation of its physicochemical properties, with amlodipine besylate serving as a robust and well-documented benchmark. Further head-to-head stability studies would be invaluable for a more definitive comparison of the different salt forms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. EP0244944B1 - Salts of amlodipine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. ijpsonline.com [ijpsonline.com]
A Comparative Guide to the Validation of a Stability-Indicating UPLC Method for Amlodipine
For researchers, scientists, and drug development professionals, the validation of a robust stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of a validated Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Amlodipine, a widely used calcium channel blocker for treating hypertension and angina.[1][2] The performance of the UPLC method is compared with alternative techniques, supported by experimental data and detailed protocols.
The dihydropyridine ring in Amlodipine's structure is susceptible to degradation, primarily through oxidation and hydrolysis, making a reliable stability-indicating method essential.[1] UPLC technology offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, improved resolution, and enhanced sensitivity, making it a powerful tool for pharmaceutical analysis.[3][4]
Comparison of Analytical Methods for Amlodipine Quantification
The choice of analytical technique significantly impacts the efficiency and reliability of drug analysis. UPLC-MS/MS, in particular, has emerged as a gold standard for its high sensitivity and specificity.[2] The following table compares the performance of a UPLC-MS/MS method with other common analytical techniques for Amlodipine quantification.
| Parameter | UPLC-MS/MS | HPLC-Fluorescence | HPLC-UV | Gas Chromatography (GC) | Spectrofluorimetry |
| Linearity Range (ng/mL) | 0.05 - 20.725[2] | 2.5 - 100[2] | 10 - 500[2] | 1 - 50[2] | 100 - 12500[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 - 0.302[2] | 2.5[2] | 10[2] | 1[2] | 100[2] |
| Precision (%RSD) | < 15%[2] | < 15%[2] | < 15%[2] | < 20%[2] | < 15%[2] |
| Accuracy (%Bias) | ± 15%[2] | ± 15%[2] | ± 15%[2] | ± 20% | ± 15% |
Experimental Protocols
Validated Stability-Indicating UPLC Method
This protocol outlines a simple, sensitive, and eco-friendly UPLC method for the determination of Amlodipine Besylate.[5]
-
Instrumentation: An Ultra Performance Liquid Chromatography (UPLC) system equipped with a UV detector.
-
Column: Acquity UPLC, Kromasil C18 (50×2.1 mm, 3.5 µm) or equivalent.[6][7]
-
Mobile Phase: A gradient elution of acetonitrile and 0.1% v/v Triethylamine buffer (pH 3 ± 0.05).[6][7] An alternative isocratic mobile phase consists of 60% methanol.[5]
-
Column Temperature: 25°C.[5]
-
Injection Volume: 10 µL.[8]
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating capability of the analytical method.[1][9]
-
Preparation of Stock Solution: Prepare a stock solution of Amlodipine Besylate in a suitable solvent like methanol at a concentration of approximately 1 mg/mL.[10]
-
Acid Hydrolysis: Treat the drug solution with 5 mol/L HCl at 80°C for 6 hours.[1][11] Neutralize the solution with an equivalent amount of NaOH before analysis.[10]
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH at ambient temperature for 3 days.[12] Alternatively, for accelerated degradation, use 5M NaOH at 80°C for 6 hours.[11][13] Neutralize the solution with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at ambient temperature for 3 days[12] or 30% H₂O₂ for more significant degradation.[1][9]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 3 days.[12]
-
Photodegradation: Expose a solution of Amlodipine Besylate to UV light (200 W-h/square meter) and visible light (1.2 million lux hours) in a photostability chamber.[10][12]
Data Presentation
Forced Degradation Study Results for Amlodipine
The following table summarizes the extent of Amlodipine degradation under various stress conditions.
| Stress Condition | Reagent/Condition | Duration & Temperature | % Degradation | Major Degradation Product |
| Acid Hydrolysis | 5 mol/L HCl | 6 hours at 80°C | Up to 75.2%[1][11] | Pyridine derivative (Impurity D)[1] |
| Alkaline Hydrolysis | 5 mol/L NaOH | 6 hours at 80°C | Total degradation[11][13] | C15H16NOCl[11] |
| Oxidative Degradation | 3% H₂O₂ | 6 hours at 80°C | 80.1%[1][11] | Pyridine derivative (Impurity D)[1][9] |
| Photodegradation | UV and Visible Light | 14 days | 32.2%[1][11] | Pyridine derivative[10] |
| Thermal Degradation | Dry Heat | Prolonged duration | No major impurities[9] | Relatively stable[1] |
Validation Parameters of the UPLC Method
The developed UPLC method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.
| Parameter | Result |
| Linearity (R²) | 0.994[5] |
| Concentration Range | 0.3 - 15 ppm[5] |
| Accuracy (% Recovery) | 94.38 – 116.06%[5] |
| Precision (%RSD) | < 2%[5] |
| Limit of Detection (LOD) | 0.8 ppm[5] |
| Limit of Quantification (LOQ) | 2.6 ppm[5] |
| Resolution | 2.17 ± 0.07[5] |
| Retention Time | 5.37 ± 0.21 min[5] |
Visualizations
Caption: Experimental workflow for UPLC method validation.
Caption: Amlodipine degradation pathway.
Conclusion
The validated stability-indicating UPLC method presented in this guide is simple, accurate, sensitive, and robust for the determination of Amlodipine Besylate in the presence of its degradation products.[5] The significant reduction in analysis time and solvent consumption compared to traditional HPLC methods makes it an eco-friendly and economically viable option for routine quality control and stability studies in the pharmaceutical industry.[5][7][14] The comprehensive data and detailed protocols provided herein support the adoption of this UPLC method for ensuring the quality and stability of Amlodipine-containing drug products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. Optimization and Validation of an Eco-friendly Stability Indicating UPLC Analytical Method for Amlodipine Besylate Determination – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. longdom.org [longdom.org]
- 8. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. hpst.cz [hpst.cz]
Core-Shell Columns Elevate Amlodipine Impurity Profiling with Enhanced Speed and Resolution
A detailed comparison reveals the superior performance of core-shell HPLC columns over traditional fully porous columns for the separation of amlodipine and its impurities, offering pharmaceutical researchers and quality control analysts a powerful tool for rapid and efficient drug purity assessment.
In the stringent landscape of pharmaceutical development and manufacturing, accurate and efficient impurity profiling is paramount to ensure drug safety and efficacy. Amlodipine, a widely prescribed calcium channel blocker, necessitates robust analytical methods to detect and quantify its potential impurities. High-performance liquid chromatography (HPLC) remains the gold standard for this task. This guide provides a comprehensive comparison of core-shell and fully porous HPLC columns for amlodipine impurity analysis, supported by experimental data, to assist researchers in selecting the optimal chromatographic solution.
Core-shell columns, featuring a solid, impermeable core surrounded by a thin, porous layer of silica, have emerged as a significant advancement in HPLC technology.[1][2] This unique particle architecture leads to a more uniform packed bed and a shorter diffusion path for analytes, resulting in several key advantages over traditional fully porous particles.[3][4][5] These benefits include higher separation efficiency, improved peak shapes, faster analysis times, and lower back pressures, all of which are critical for demanding pharmaceutical applications.[1][3][6][7]
Performance Comparison: Core-Shell vs. Fully Porous Columns
A direct comparison of a method utilizing a core-shell column with a conventional method using a fully porous column for amlodipine impurity separation highlights the practical advantages of the former. Data from a study employing a core-shell C18 column demonstrates a rapid and high-resolution separation of amlodipine from its seven known impurities within a 15-minute runtime.[8][9] In contrast, methods using fully porous columns often require longer analysis times to achieve comparable separation.[10][11]
| Performance Metric | Core-Shell Column Method[8][9] | Fully Porous Column Method (Representative)[10][11] |
| Analysis Time | ~ 15 minutes | > 20 minutes |
| Resolution | Excellent resolution of all 7 specified impurities | Adequate, but may require longer run times for critical pairs |
| Peak Asymmetry | Generally sharper and more symmetrical peaks | Prone to broader peaks and increased tailing |
| Efficiency (Plate Count) | Higher theoretical plate counts | Lower theoretical plate counts |
| Back Pressure | Lower, compatible with standard HPLC systems | Higher, may necessitate UHPLC systems for smaller particles |
Experimental Protocols
To provide a clear basis for comparison, the following are detailed experimental protocols for both a core-shell and a representative fully porous column method for amlodipine impurity analysis.
Experimental Protocol 1: Amlodipine Impurity Separation using a Core-Shell Column [8][9][12]
-
Column: Core-shell C18, 100 mm x 4.6 mm, 2.6 µm particle size
-
Mobile Phase A: 0.4% Ammonium Hydroxide in Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-2 min: 60% B
-
2-10 min: 60-80% B
-
10-12 min: 80% B
-
12-12.1 min: 80-60% B
-
12.1-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Experimental Protocol 2: Amlodipine Impurity Separation using a Fully Porous Column (Representative Method) [10][13]
-
Column: Fully porous C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Phosphate buffer (pH 2.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Optimized to separate amlodipine from its impurities (specific gradient varies)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Visualizing the Workflow and Comparison
To further illustrate the processes and comparisons, the following diagrams are provided.
Caption: A typical experimental workflow for the analysis of Amlodipine impurities using HPLC.
Caption: A logical diagram illustrating the key performance advantages of core-shell columns over fully porous columns.
Conclusion
The use of core-shell columns for the separation of amlodipine and its impurities offers significant advantages in terms of speed, efficiency, and resolution.[1][3] The ability to achieve rapid separations without compromising data quality makes this technology a valuable asset for high-throughput environments in pharmaceutical quality control and research. While fully porous columns remain a viable option, the superior performance characteristics of core-shell columns present a compelling case for their adoption in modern analytical laboratories seeking to optimize their chromatographic methods. The provided experimental protocols and comparative data serve as a practical guide for scientists and researchers aiming to enhance their amlodipine impurity profiling capabilities.
References
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Core-shell column : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Understanding Core-Shell Technology | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
A Comparative Analysis of Forced Degradation Pathways of Amlodipine
Amlodipine, a widely prescribed calcium channel blocker for the management of hypertension and angina, is susceptible to degradation under various stress conditions. A thorough understanding of its degradation pathways is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. This guide provides a comprehensive comparative analysis of the forced degradation pathways of Amlodipine, presenting quantitative data, detailed experimental protocols, and visual representations of the degradation mechanisms. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and quality control.
Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential for elucidating the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1] Amlodipine's structure, particularly its dihydropyridine ring and ester functional groups, represents the primary sites susceptible to degradation.[2]
Quantitative Analysis of Amlodipine Degradation
Forced degradation studies provide critical quantitative data on the extent of Amlodipine degradation under various stress conditions. The following table summarizes results from multiple studies. It is important to note that the percentage of degradation can vary significantly based on the specific experimental conditions, such as the concentration of the stressor, temperature, and duration of exposure.
| Stress Condition | Stressor | Temperature | Duration | Degradation (%) | Key Degradation Products (m/z) | Reference(s) |
| Acidic Hydrolysis | 5 mol/L HCl | 80°C | 6 hours | 75.2 | Impurity D (m/z 407), m/z 351 | [2][3] |
| 5 M HCl | 80°C | 6 hours | ~60 | Impurity D (m/z 407) | [4] | |
| 0.1 M HCl | Ambient | 3 days | ~1 | Amlodipine RC A (m/z 407) | [5] | |
| Alkaline Hydrolysis | 1 M NaOH | 80°C | 2 hours | ~25 | m/z 395, 349, 381, 351 | [4] |
| 0.1 M NaOH | - | 1, 3, 10 days | Significant Degradation | - | [6] | |
| 0.1 M NaOH | Ambient | 3 days | 43 | - | [5] | |
| Oxidative Degradation | 30% H₂O₂ | 80°C | 6 hours | ~20 | Impurity D (m/z 407) | [4] |
| 3% H₂O₂ | 80°C | 6 hours | 80.1 | Dehydro amlodipine (Impurity D, m/z 407) | [2][3] | |
| 3% H₂O₂ | Ambient | 3 days | ~1 | - | [5] | |
| Photodegradation | Photostability Chamber | - | 14 days | 32.2 | Pyridine derivative | [2][3] |
| UV & Visible Light | - | 15 days | 22.38% (UV), 19.89% (Visible) | - | [2] | |
| UV & White Light | - | - | 5 | - | [5] | |
| Thermal Degradation | 80°C | 48 hours | Minimal (~0.25%) | No major impurities | [4][7] | |
| 105°C | 3 days | No degradation | - | [5] |
Primary Degradation Pathways
Amlodipine degrades primarily through hydrolysis, oxidation, and photolysis. The dihydropyridine ring is a key structural feature prone to degradation.[1]
-
Hydrolysis: Amlodipine is unstable in both acidic and alkaline conditions.[1] Acidic hydrolysis can lead to the formation of Impurity D.[7] Alkaline hydrolysis also represents a significant degradation pathway.[2]
-
Oxidation: Oxidative stress, typically induced by agents like hydrogen peroxide, results in the aromatization of the dihydropyridine ring to form a pyridine ring, yielding Impurity D (also known as dehydro amlodipine).[1][2] This same impurity is also a major product in acid-catalyzed degradation.[7]
-
Photodegradation: Exposure to light is a significant degradation pathway for Amlodipine.[2] This process can lead to complex transformations, with the primary photoproduct being the pyridine derivative of Amlodipine.[8] Photodegradation of Amlodipine generally follows pseudo-first-order kinetics.[2][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of forced degradation studies. Below are representative protocols for key experiments.
Forced Degradation Stock Solution Preparation
A stock solution of Amlodipine besylate is prepared in a suitable solvent, such as methanol or a methanol/water mixture, at a concentration of approximately 1 mg/mL.[1]
Acidic and Alkaline Hydrolysis
-
Transfer a known volume of the Amlodipine stock solution to a volumetric flask.
-
For acidic hydrolysis, add an equal volume of an acidic solution (e.g., 0.1 M to 5 M HCl).[2] For alkaline hydrolysis, add an equal volume of a basic solution (e.g., 0.1 M to 5 M NaOH).[2]
-
The mixture is either maintained at room temperature or heated (e.g., 80°C) for a specified duration (e.g., 2 to 6 hours).[4]
-
After the stress period, the solution is cooled to room temperature.
-
The solution is then neutralized with an appropriate acid or base.[1]
-
The final solution is diluted with a suitable mobile phase for analysis.[2]
Oxidative Degradation
-
Mix a known volume of the Amlodipine stock solution with a solution of hydrogen peroxide (e.g., 3% to 30%).[2][4]
-
The mixture is typically heated (e.g., 80°C) for a defined period (e.g., 6 hours).[4]
-
After cooling, the solution is diluted to a suitable concentration for analysis.
Photodegradation
-
Expose a solution of Amlodipine besylate to light in a photostability chamber that provides both UV and visible light exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]
-
A control sample is kept protected from light simultaneously.
-
After the exposure period, the sample is dissolved in an appropriate solvent and diluted for analysis.
Thermal Degradation
A sample of solid Amlodipine besylate is placed in a temperature-controlled oven at a high temperature (e.g., 80°C to 105°C) for a specified period (e.g., 48 hours to 3 days).[4][5] Following exposure, the sample is dissolved in a suitable solvent for analysis.
Analytical Methodology: HPLC-UV
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly employed for the separation and quantification of Amlodipine and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of a buffer solution (e.g., 0.04 M sodium dihydrogen phosphate monohydrate, pH 4.0) and an organic modifier (e.g., ethanol or acetonitrile).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 237 nm.[1]
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of Amlodipine in the stressed samples to that of an unstressed control sample.[1] The method should be validated according to ICH guidelines.[1]
Visualizing Degradation Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the primary degradation pathways and a typical experimental workflow for forced degradation studies of Amlodipine.
Caption: Forced degradation pathways of Amlodipine.
Caption: Experimental workflow for Amlodipine forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 7. lcms.cz [lcms.cz]
- 8. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Robustness of Analytical Methods for Amlodipine Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance attributes for analytical methods used in the determination of Amlodipine and its impurities, with a specific focus on the evaluation of method robustness. The data and protocols presented herein are synthesized from established methodologies to offer a practical framework for researchers in drug development and quality control.
Introduction to Amlodipine and the Importance of Robust Analytical Methods
Amlodipine is a widely prescribed long-acting calcium channel blocker for the treatment of hypertension and angina.[1] During its synthesis and storage, various impurities can emerge, which may compromise the safety and efficacy of the final drug product. Consequently, regulatory bodies require the use of validated, stability-indicating analytical methods to ensure that these impurities are accurately monitored and controlled.
Robustness is a critical component of analytical method validation, demonstrating the method's capacity to remain unaffected by small, deliberate variations in its parameters.[2] A robust method ensures reproducibility and reliability during routine use across different laboratories, equipment, and personnel. This guide will focus on High-Performance Liquid Chromatography (HPLC), the most common technique for analyzing Amlodipine and its impurities.[1]
Comparative Analysis of HPLC Method Robustness
The robustness of an HPLC method is typically evaluated by intentionally varying critical chromatographic parameters and observing the impact on the results, such as peak resolution, retention time, and quantification of impurities. The following table summarizes the typical effects of these variations on the analysis of Amlodipine impurities, based on common findings in published literature.
Table 1: Impact of Parameter Variation on Amlodipine Impurity Analysis
| Parameter | Variation | Typical Effect on Amlodipine Analysis | Acceptance Criteria (Example) |
| Mobile Phase pH | ± 0.2 units | Minor shifts in retention times of Amlodipine and its impurities. Peak shape of basic compounds like Amlodipine can be affected.[2] | Resolution between critical peaks > 2.0; Tailing factor < 1.5 |
| Mobile Phase Composition | ± 2% Organic Solvent | Noticeable shifts in retention times. May affect the resolution between closely eluting impurities.[2][3] | All specified impurities are adequately resolved from Amlodipine and each other. |
| Column Temperature | ± 5 °C | Minor to moderate shifts in retention times. Can influence peak shape and selectivity.[3] | System suitability parameters (e.g., theoretical plates, tailing factor) remain within limits. |
| Flow Rate | ± 0.1 mL/min | Proportional changes in retention times. May affect peak height and area, but the ratio should remain constant.[3] | %RSD of impurity content < 5.0% |
| Column Lot/Manufacturer | Different Lots/Suppliers | Potential for significant changes in selectivity and retention times due to differences in packing material. | Method performance should be verified with the new column to ensure system suitability. |
| Wavelength | ± 2 nm | Minimal impact on quantification unless the impurity has a very sharp UV cutoff near the detection wavelength. | Peak purity analysis should confirm no co-elution. |
Experimental Protocols
A comprehensive evaluation of an analytical method's robustness involves a systematic study of parameter variations. Below are detailed protocols for the robustness testing of a typical reversed-phase HPLC method for Amlodipine impurities.
1. Standard and Sample Preparation
-
Standard Solution: A stock solution of Amlodipine Besylate and its known impurities is prepared in a suitable diluent (e.g., a mixture of the mobile phase components). This stock solution is then diluted to a working concentration, typically at the level of the specification limit for the impurities.
-
Sample Solution: A sample of the Amlodipine drug substance or product is dissolved in the diluent to achieve a target concentration of Amlodipine. For accuracy, this may involve weighing a specific amount of the powdered drug product.
2. Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed to generate potential degradation products.[4] These studies typically involve subjecting the Amlodipine sample to the following stress conditions:
-
Acid Hydrolysis: Treatment with 0.1N HCl at an elevated temperature (e.g., 80°C) for a specified duration.[2]
-
Base Hydrolysis: Treatment with 0.1N NaOH at room temperature.[2]
-
Oxidative Degradation: Exposure to a solution of hydrogen peroxide (e.g., 3%) at room temperature.[2]
-
Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 80°C).[2]
-
Photolytic Degradation: Exposure of the drug substance to UV and visible light.[2]
The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the main Amlodipine peak and its known impurities.
3. Robustness Study Protocol
The robustness study is conducted by analyzing the Amlodipine sample and standard solutions while deliberately varying the chromatographic conditions one at a time. The International Council for Harmonisation (ICH) guidelines recommend investigating parameters such as:
-
pH of the mobile phase buffer.[2]
-
Composition of the mobile phase (e.g., percentage of organic solvent).[2]
-
Different columns (e.g., different lots or suppliers).[2]
-
Column temperature.[2]
-
Flow rate of the mobile phase.[2]
For each variation, system suitability parameters (e.g., resolution, tailing factor, theoretical plates) are evaluated, and the content of each impurity is quantified. The results are then compared to those obtained under the nominal (unchanged) conditions.
Visualizing the Robustness Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating the robustness of an analytical method for Amlodipine impurities.
Caption: Workflow for the robustness evaluation of an analytical method.
This systematic approach ensures that the analytical method for Amlodipine impurities is reliable and fit for its intended purpose in a quality control environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Methods for Dehydro Amlodipine Oxalate Assay: A Guide to Linearity, Accuracy, and Precision
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the quantification of Dehydro Amlodipine Oxalate, a potential impurity in amlodipine drug substances. The performance of an analytical method is paramount for ensuring the quality and safety of pharmaceutical products. This document outlines the key performance characteristics of linearity, accuracy, and precision, supported by representative experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their analytical method development and validation efforts.
The data presented is a synthesis of published methods for amlodipine and its related impurities, providing a benchmark for what can be expected from a well-developed HPLC assay for this compound. All validation parameters are discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3]
Data Presentation: Performance Characteristics of a Typical HPLC Assay
The following table summarizes the typical performance data for an HPLC method suitable for the quantification of this compound, based on data from analogous amlodipine impurities.
| Parameter | Typical Performance | Acceptance Criteria (based on ICH Q2(R1)) |
| Linearity | ||
| Range | 0.5 - 10 µg/mL | To cover the expected range of the impurity |
| Correlation Coefficient (r²) | > 0.999[4] | ≥ 0.995 |
| Y-intercept | Close to zero | Should not be statistically different from zero |
| Accuracy | ||
| Recovery | 98.0% - 102.0%[4] | Typically 80% - 120% for impurities |
| Precision | ||
| Repeatability (%RSD) | < 2.0%[4] | Typically ≤ 5% for impurities |
| Intermediate Precision (%RSD) | < 3.0%[4] | Typically ≤ 10% for impurities |
Experimental Protocol: A Representative HPLC Method
This section details a representative experimental protocol for the determination of this compound using HPLC. This protocol is a composite based on established methods for amlodipine and its impurities.[4][5][6][7][8][9]
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector or a photodiode array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode. A typical starting point could be a mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (60:40 v/v).[5][6]
-
Detection Wavelength: 237 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30°C.[4]
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., mobile phase) in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Standard Solutions for Linearity: Prepare a series of at least five concentrations by diluting the standard stock solution with the diluent to cover the desired range (e.g., 0.5, 1, 2.5, 5, and 10 µg/mL).
-
Sample Solution: The preparation will depend on the matrix (e.g., bulk drug or finished product). A typical procedure involves dissolving a known amount of the sample in the diluent, followed by filtration through a 0.45 µm filter before injection.
4. Validation Experiments:
-
Linearity: Inject the prepared standard solutions in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis to determine the correlation coefficient, y-intercept, and slope of the regression line.[4]
-
Accuracy: Perform recovery studies by spiking a placebo or a sample matrix with known amounts of the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The accuracy is expressed as the percentage of analyte recovered.[4]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same experimental conditions. Calculate the relative standard deviation (%RSD) of the peak areas.[4]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Calculate the %RSD between the two sets of results.[4]
-
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method for this compound, focusing on the core parameters of linearity, accuracy, and precision.
Caption: Workflow for Analytical Method Validation.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 4. eijppr.com [eijppr.com]
- 5. Development and Validation of Amlodipine Impurities in Amlodipine Tablets Using Design Space Computer Modeling [scirp.org]
- 6. japer.in [japer.in]
- 7. ijcrt.org [ijcrt.org]
- 8. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
Comparative Toxicity of Amlodipine and Its Degradation Products: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the toxicological profile of a drug and its degradation products is paramount for ensuring pharmaceutical safety and stability. This guide provides a comparative analysis of the toxicity of amlodipine, a widely prescribed calcium channel blocker, and its principal degradation products. The information is supported by experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding.
Amlodipine is susceptible to degradation under various stress conditions, including exposure to light (photodegradation), acid, base, and oxidation.[1][2][3] This degradation can lead to the formation of several impurities, with the most notable being its pyridine derivative (a primary photoproduct) and Impurity D (dehydro amlodipine), which can form under acidic and oxidative conditions.[1][4] Concerns have been raised that these degradation products may exhibit greater toxicity than the parent compound, underscoring the importance of their toxicological assessment.[5][6][7]
Quantitative Toxicity Analysis
Experimental data comparing the toxicity of amlodipine and its pyridine degradation product in aquatic organisms, specifically the freshwater crustacean Ceriodaphnia dubia, reveals a significant increase in chronic toxicity for the degradation product.
| Compound | Test Organism | Test Type | Endpoint | Result (mg/L) | 95% Confidence Interval |
| Amlodipine | Ceriodaphnia dubia | Acute | 48h EC50 | > 50 | Not Applicable |
| Amlodipine Pyridine Derivative | Ceriodaphnia dubia | Acute | 48h EC50 | > 50 | Not Applicable |
| Amlodipine | Ceriodaphnia dubia | Chronic | EC50 (Population Growth Inhibition) | 1.2 | 0.9 - 1.6 |
| Amlodipine Pyridine Derivative | Ceriodaphnia dubia | Chronic | EC50 (Population Growth Inhibition) | 0.041 | 0.03 - 0.06 |
Table 1: Comparative toxicity of Amlodipine and its Pyridine Derivative on Ceriodaphnia dubia.[5]
The data clearly indicates that while both amlodipine and its pyridine derivative have low acute toxicity to Ceriodaphnia dubia, the pyridine derivative is significantly more toxic under chronic exposure, with an EC50 value approximately 29 times lower than that of the parent drug.[5]
Information regarding the specific toxicity of other degradation products, such as Impurity D, is limited. A safety data sheet for Amlodipine EP Impurity D states that it is "Toxic if swallowed," but quantitative data like LD50 or IC50 values are not provided. Further research is needed to quantify the toxicity of this and other degradation products.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparative toxicity assessment of amlodipine and its degradation products.
Forced Degradation of Amlodipine
To generate degradation products for toxicological evaluation, amlodipine is subjected to forced degradation under various stress conditions as per ICH guidelines.[1][4][8]
-
Photodegradation: A solution of amlodipine in water (e.g., 10⁻⁴ M) is exposed to sunlight or a UV lamp. The degradation process is monitored over time by measuring the decrease in the optical density at 366 nm.[5]
-
Acid Hydrolysis: Amlodipine is treated with an acidic solution (e.g., 5 M HCl) at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 6 hours).[2][4]
-
Base Hydrolysis: Amlodipine is exposed to a basic solution (e.g., 1 M NaOH) at an elevated temperature (e.g., 80°C) for a set time (e.g., 2 hours).[2][4]
-
Oxidative Degradation: Amlodipine is treated with an oxidizing agent (e.g., 30% H₂O₂) at an elevated temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[2][4]
The resulting degradation products are then identified and quantified using analytical techniques such as LC-MS/MS.[4]
Acute and Chronic Toxicity Testing with Ceriodaphnia dubia
The following protocol is based on the methodology described by DellaGreca et al. (2007) for assessing the aquatic toxicity of amlodipine and its pyridine photoproduct.[5]
-
Test Organisms: Neonates (<24 hours old) of Ceriodaphnia dubia are used for the tests.
-
Test Solutions: A series of concentrations of amlodipine and its pyridine derivative are prepared in a suitable medium (e.g., moderately hard synthetic water). A control group with only the medium is also included.
-
Acute Toxicity Test (Immobilization):
-
Ten neonates are placed in each test chamber containing the test solutions.
-
The test is conducted for 48 hours under controlled conditions (e.g., 20 ± 2°C, 16h light/8h dark photoperiod).
-
The number of immobilized (unable to swim) organisms is recorded at 24 and 48 hours.
-
The 48-hour EC50 (the concentration that causes immobilization in 50% of the organisms) is calculated using statistical methods like the probit or trimmed Spearman-Karber method.[5]
-
-
Chronic Toxicity Test (Reproduction):
-
Individual neonates are placed in separate test chambers with the test solutions.
-
The test is run for a period that allows for the production of at least three broods in the control group (typically 7-8 days).
-
The solutions are renewed daily, and the organisms are fed.
-
The number of offspring produced by each female is counted daily.
-
The EC50 for population growth inhibition (the concentration that reduces the number of offspring by 50% compared to the control) is calculated.[5]
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation and analysis of amlodipine.
Experimental Workflow for Ceriodaphnia dubia Toxicity Testing
Caption: Workflow for Ceriodaphnia dubia toxicity testing.
Signaling Pathways in Amlodipine Toxicity
The primary mechanism of amlodipine's therapeutic action is the blockade of L-type calcium channels, which leads to vasodilation.[9][10] In overdose or toxic concentrations, this action is exaggerated, leading to profound hypotension and cardiovascular collapse.[10][11] The toxicity of amlodipine is also linked to its effects on insulin secretion and glucose metabolism. By blocking calcium channels in pancreatic β-islet cells, amlodipine can decrease insulin release, leading to hyperglycemia and impairing the ability of cardiac cells to utilize glucose as an energy source, which exacerbates cardiovascular depression.[12]
The specific signaling pathways involved in the toxicity of amlodipine's degradation products have not been extensively studied. However, given that the pyridine derivative retains a similar core structure, it may exert its toxicity through similar mechanisms, potentially with a higher affinity for certain targets or altered metabolic stability. The increased chronic toxicity of the pyridine derivative suggests that it may be more persistent or bioaccumulative, or that it may have additional toxic mechanisms not prominent in the parent drug. Further research into the specific molecular targets and signaling pathways of amlodipine's degradation products is crucial for a complete toxicological profile.
Caption: Simplified signaling pathway of amlodipine toxicity.
References
- 1. Identification and characterization of potential impurities of amlodipine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. waterboards.ca.gov [waterboards.ca.gov]
- 9. Calcium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. litfl.com [litfl.com]
- 11. Case Series on Varied Presentations of Amlodipine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical Management of Severe Hypotension Caused by Amlodipine Toxicity Managed With Hyperinsulinemia/Euglycemia Therapy Supplemented With Calcium Gluconate, Intravenous Glucagon and Other Vasopressor Support: Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dehydro Amlodipine Oxalate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Dehydro Amlodipine Oxalate, an impurity of the widely used pharmaceutical Amlodipine, requires careful handling and disposal to minimize risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe and legal disposal of this compound.
Waste Characterization: The First Step
The cornerstone of proper chemical waste disposal is accurate characterization. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) regulates waste, designating it as either hazardous or non-hazardous.[1][2][3] Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA (as P- or U-listed waste) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][3][4]
This compound is not explicitly a P- or U-listed waste.[5] Therefore, its classification as hazardous depends on its characteristics. Safety Data Sheets (SDS) for the parent compound, Amlodipine, indicate that it is "harmful if swallowed" or "toxic if swallowed" and is "very toxic to aquatic life with long lasting effects."[6][7][8] Given that this compound is a closely related chemical entity, it should be managed with the same level of caution.
Recommendation: Due to the toxicity of the parent compound, it is prudent to manage this compound as a hazardous waste unless a formal hazardous waste determination by a qualified environmental, health, and safety (EHS) professional concludes otherwise.
Quantitative Data Summary
For clear reference, the following table summarizes key information pertinent to the handling and disposal of Amlodipine, which should be considered as a proxy for this compound in the absence of specific data.
| Parameter | Information | Source |
| Hazard Classification | Harmful/Toxic if swallowed. Very toxic to aquatic life with long-lasting effects. | [6][7][8] |
| RCRA Status | Not explicitly P- or U-listed. Hazardous characteristic of toxicity likely applies. | [1][5] |
| Primary Disposal Route | Incineration via a licensed hazardous waste disposal facility. | [2][9] |
| Container Requirements | Clearly labeled, sealed, and non-reactive containers. | [9][10] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
2. Waste Segregation and Containment:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Place the waste in a designated, leak-proof, and chemically compatible container. The container should be in good condition and have a secure lid.[9][10]
-
For solid waste, use a container that can be securely sealed. For any solutions, ensure the container is appropriate for liquids.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of waste in the container.
-
Note the date when the first particle of waste was placed in the container (the accumulation start date).
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or central accumulation area, as per your facility's procedures.
-
The storage area should be secure and away from general laboratory traffic.
5. Arrange for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide the contractor with a full and accurate description of the waste.
-
Never dispose of this compound down the drain or in the regular trash.[10] This is to prevent the release of this toxic substance into the environment.[6][7][8]
6. Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and disposal date. This is a requirement for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
- 1. medicalwastepros.com [medicalwastepros.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. bioservusa.com [bioservusa.com]
- 4. danielshealth.com [danielshealth.com]
- 5. dep.wv.gov [dep.wv.gov]
- 6. fishersci.com [fishersci.com]
- 7. moehs.com [moehs.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Dehydro Amlodipine Oxalate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dehydro Amlodipine Oxalate. As a known impurity of Amlodipine, stringent adherence to safety protocols is essential to ensure personal safety and proper disposal of materials.[1][2][3] The following procedures are based on best practices for handling similar Amlodipine compounds.
Personal Protective Equipment (PPE) Protocol
A comprehensive approach to personal protection is necessary to prevent exposure when handling this compound. The following table summarizes the required PPE, based on guidelines for Amlodipine and its salts.
| Protection Area | Required PPE | Standard/Specification | Notes |
| Eye Protection | Chemical safety goggles or safety glasses. | OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] | Must be worn at all times in the handling area to protect against dust and splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., disposable nitrile gloves). | EU Directive 89/686/EEC and EN 374 compliant. | Gloves must be inspected for integrity before each use. Proper glove removal technique is critical to avoid skin contact. |
| Body Protection | Wear suitable protective clothing, such as a lab coat. | N/A | For bulk processing, impervious protective clothing is recommended.[6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter if dust is generated or if exposure limits are exceeded.[4][7] | Recommended Filter type: Particulates filter conforming to EN 143.[4] | To be used in areas with inadequate ventilation or where dust formation is likely. |
Safety Operating Guide
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong acids, strong bases, and sources of ignition.[8]
-
Store locked up and out of the reach of children.
2. Handling and Use:
-
Handle in accordance with good industrial hygiene and safety practices.[7]
-
Minimize dust generation and accumulation. For operations that may generate dust, use local exhaust ventilation.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust.[7]
-
Wash hands thoroughly after handling and before breaks.[7]
3. Spill Management:
-
Evacuate non-essential personnel from the affected area.
-
Cleanup operations should only be performed by trained personnel wearing appropriate PPE.[7]
-
Contain the spill source if it is safe to do so.[7]
-
For dry spills, collect the material using a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum.[7]
-
Place the spilled material into a labeled, sealed container for disposal.[7]
-
Thoroughly clean the spill area.
4. Disposal Plan:
-
Dispose of waste in a labeled, sealed container.[7]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.
Experimental Protocols: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][9] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, consult a doctor.[5][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[4][5] |
digraph "DehydroAmlodipineOxalate_Handling_Workflow" {
graph [splines=ortho, nodesep=0.6];
node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" {
label="Preparation";
style="filled";
fillcolor="#FFFFFF";
"Don_PPE" [label="Don Appropriate PPE\n(Goggles, Gloves, Lab Coat)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Verify_Ventilation" [label="Ensure Proper Ventilation\n(Fume Hood)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_Handling" {
label="Handling & Use";
style="filled";
fillcolor="#FFFFFF";
"Weigh_Handle" [label="Weigh and Handle Compound", fillcolor="#FBBC05", fontcolor="#202124"];
"Minimize_Dust" [label="Minimize Dust Generation", fillcolor="#FBBC05", fontcolor="#202124"];
"Avoid_Contact" [label="Avoid Skin/Eye Contact", fillcolor="#FBBC05", fontcolor="#202124"];
}
subgraph "cluster_PostHandling" {
label="Post-Handling & Disposal";
style="filled";
fillcolor="#FFFFFF";
"Clean_Work_Area" [label="Clean Work Area", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Dispose_Waste" [label="Dispose of Waste in\nSealed Container", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Remove_PPE" [label="Remove and Dispose of PPE", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Wash_Hands" [label="Wash Hands Thoroughly", fillcolor="#34A853", fontcolor="#FFFFFF"];
}
subgraph "cluster_Emergency" {
label="Emergency Procedures";
style="filled";
fillcolor="#FFFFFF";
"Spill" [label="Spill Occurs", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Manage_Spill" [label="Manage Spill with\nAppropriate PPE", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Exposure" [label="Personal Exposure\n(Skin/Eye/Inhalation)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"First_Aid" [label="Administer First Aid\n& Seek Medical Attention", fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
"Don_PPE" -> "Verify_Ventilation";
"Verify_Ventilation" -> "Weigh_Handle";
"Weigh_Handle" -> "Minimize_Dust";
"Minimize_Dust" -> "Avoid_Contact";
"Avoid_Contact" -> "Clean_Work_Area";
"Clean_Work_Area" -> "Dispose_Waste";
"Dispose_Waste" -> "Remove_PPE";
"Remove_PPE" -> "Wash_Hands";
"Weigh_Handle" -> "Spill" [style=dashed, color="#EA4335"];
"Spill" -> "Manage_Spill" [label="IF YES"];
"Manage_Spill" -> "Clean_Work_Area";
"Weigh_Handle" -> "Exposure" [style=dashed, color="#EA4335"];
"Exposure" -> "First_Aid" [label="IF YES"];
}
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. benchchem.com [benchchem.com]
- 8. moehs.com [moehs.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
